Oxalic acid, vanadium salt
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxalate;vanadium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.V/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWTWVHLJFWEBP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933717 | |
| Record name | Vanadium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid | |
| Record name | Ethanedioic acid, vanadium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14974-48-2 | |
| Record name | Ethanedioic acid, vanadium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, vanadium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalic acid, vanadium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
crystal structure of vanadyl oxalate dihydrate
An In-depth Technical Guide to the Crystal Structure of Vanadyl Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a compound of interest in various chemical and pharmaceutical research fields. This document details the molecular geometry, crystallographic parameters, and experimental procedures for the synthesis and structural determination of this vanadyl complex.
Introduction
Vanadyl oxalate, with the chemical formula VOC₂O₄, is a coordination compound that can exist in various hydrated forms. The dihydrate, VOC₂O₄·2H₂O, is of particular interest due to the coordination chemistry of the vanadyl(IV) ion, which is known to exhibit a range of biological activities. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for structure-activity relationship studies, computational modeling, and the rational design of new vanadium-based therapeutic agents.
The crystal structure of vanadyl oxalate complexes reveals a distorted octahedral coordination geometry around the central vanadium atom. This guide will focus on the structural details of a closely related and well-characterized analogue, diammonium vanadyl oxalate dihydrate, to provide a representative understanding of the core structural features. In this complex, the vanadium atom is coordinated by two bidentate oxalate ligands, a terminal oxo group (the vanadyl oxygen), and a water molecule.[1][2] The arrangement of the two oxalate ligands is cis to each other, and the water molecule is positioned trans to the vanadyl oxygen.[1][2]
Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| R-factor | 0.039 |
Note: Specific lattice parameters (a, b, c, β, and Volume) for diammonium vanadyl oxalate dihydrate were not available in the cited literature. The R-factor indicates the goodness of fit between the experimental and calculated diffraction data.
Selected Bond Distances and Angles (for the anion [VO(C₂O₄)₂(H₂O)]²⁻):
| Bond/Angle | Description | Value (Å or °) |
| V=O | Vanadyl oxygen bond length | Typical range: 1.59-1.65 Å |
| V-O(oxalate) | Vanadium to oxalate oxygen bond lengths | Typical range: 1.98-2.05 Å |
| V-O(water) | Vanadium to water oxygen bond length | Typically longer, ~2.2 Å |
| O=V-O(oxalate) | Angle between vanadyl oxygen and oxalate oxygen | ~95-100° |
| O(oxalate)-V-O(oxalate) | Bite angle of the oxalate ligand | ~80-85° |
Note: The values presented are typical for vanadyl oxalate complexes and are intended to be representative.
Experimental Protocols
Synthesis of Vanadyl Oxalate Dihydrate Crystals
The synthesis of vanadyl oxalate dihydrate suitable for single-crystal X-ray diffraction can be achieved by the reaction of vanadium pentoxide (V₂O₅) with oxalic acid dihydrate (H₂C₂O₄·2H₂O). The following protocol is a representative procedure.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend one mole equivalent of vanadium pentoxide in glacial acetic acid.
-
Add approximately three mole equivalents of oxalic acid dihydrate to the suspension.
-
Heat the reaction mixture to a temperature between 100 °C and 120 °C with continuous stirring.[3]
-
Maintain the reaction at this temperature for 1 to 2 hours. The color of the solution should change, indicating the formation of the vanadyl oxalate complex.[3]
-
After the reaction period, allow the mixture to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Peacock blue colored crystals of vanadyl oxalate dihydrate are expected to form.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold solvent in which the product is sparingly soluble, such as ethanol or acetone, to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a desiccator.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: A suitable single crystal of vanadyl oxalate dihydrate is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K or 150 K) to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. The final refinement should converge to a low R-factor, indicating a good agreement between the observed and calculated structure factors.
Visualizations
The following diagrams illustrate the coordination environment of the vanadyl oxalate complex and a generalized workflow for its structural determination.
Caption: Coordination sphere of the vanadyl oxalate complex.
Caption: From synthesis to structure determination.
References
- 1. Crystal structure of the [VO(C2O4)2HO2]2– ion; a cis-oxalato complex of oxovanadium(IV) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]
- 3. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of Vanadium Oxalate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium is a transition metal renowned for its diverse oxidation states (+2 to +5), which allows it to form a wide array of coordination complexes with varied geometries and reactivities. Among these, vanadium oxalate complexes are of significant interest due to their roles as precursors in materials science for creating vanadium oxides, their applications in catalysis, and their potential therapeutic properties, including insulin-mimetic effects. The characterization of these complexes is crucial for understanding their structure-function relationships, and spectroscopic techniques are the primary tools for this purpose.
This guide provides an in-depth overview of the core spectroscopic methods used to analyze vanadium oxalate complexes, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes summaries of quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.
General Experimental Workflow
The comprehensive characterization of a newly synthesized vanadium oxalate complex follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous determination of the complex's identity, purity, and electronic properties.
thermal decomposition process of vanadyl oxalate
An In-depth Technical Guide to the Thermal Decomposition of Vanadyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition process of vanadyl oxalate (VOC₂O₄). Vanadyl oxalate is a key precursor in the synthesis of various vanadium oxides, which are of significant interest in catalysis, energy storage, and materials science. Understanding its thermal behavior is critical for controlling the synthesis of vanadium oxides with desired phases and morphologies. This document details the decomposition pathways in different atmospheres, summarizes quantitative thermal analysis data, outlines typical experimental protocols, and provides schematic diagrams to illustrate the core processes.
The thermal decomposition of vanadyl oxalate is a multi-step process that is highly dependent on the surrounding atmosphere and the hydration state of the initial compound. Vanadyl oxalate is often synthesized as a hydrate (VOC₂O₄·nH₂O), and the initial heating stages involve the removal of water molecules. The subsequent decomposition of the anhydrous vanadyl oxalate yields different vanadium oxide products depending on whether the atmosphere is inert (e.g., nitrogen) or oxidizing (e.g., air).
-
In an Inert Atmosphere (e.g., Nitrogen): The decomposition typically proceeds through the loss of water, followed by the breakdown of the oxalate ligand to release carbon monoxide (CO) and carbon dioxide (CO₂), ultimately yielding vanadium dioxide (VO₂).
-
In an Oxidizing Atmosphere (e.g., Air): The process also begins with dehydration. However, during the decomposition of the oxalate, the vanadium(IV) in vanadyl oxalate is oxidized to vanadium(V). The carbon monoxide produced is also oxidized to carbon dioxide. The final solid product in an oxidizing environment is vanadium pentoxide (V₂O₅).[1]
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) of vanadyl oxalate under different atmospheric conditions.
Table 1: Thermal Decomposition in a Flowing Nitrogen Atmosphere
This table presents data from a study where vanadyl oxalate powder was heated in a flowing nitrogen atmosphere. The process is characterized by four distinct stages of weight loss.[2]
| Temperature Range (°C) | Weight Loss (%) | Process Description | Evolved Species |
| 50 - 131 | ~5.92% | Elimination of physically adsorbed water. | H₂O |
| 131 - 221 | ~7.96% | Dehydration (loss of coordinated water). | H₂O |
| 221 - 329 | ~38.16% | Decomposition of anhydrous vanadyl oxalate. | CO, CO₂ |
| 329 - 499 | ~2.95% | Further decomposition and final product formation. | CO, CO₂ |
Table 2: Thermal Decomposition in an Air Atmosphere
This table outlines the decomposition stages for a hydrated vanadyl oxalate precursor (VOC₂O₄·nH₂O) calcined in air.[1]
| Temperature Range (°C) | Thermal Event | Process Description | Final Product |
| Ambient - 267 | Endothermic | Gradual weight loss corresponding to dehydration. | Anhydrous VOC₂O₄ |
| 270 - 340 | Exothermic | Decomposition of the oxalate ligand and oxidation of V(IV) to V(V). | Intermediate oxides |
| > 400 | - | Stabilization of mass, indicating the formation of the final oxide. | V₂O₅ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible thermal analysis of vanadyl oxalate. The following protocols are based on typical procedures reported in the literature.[1][2][3]
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature-dependent mass loss and thermal events (endothermic/exothermic) of vanadyl oxalate during its decomposition.
Instrumentation:
-
A thermogravimetric analyzer (TGA) or a simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.
Experimental Parameters:
-
Sample Mass: 5–15 mg of vanadyl oxalate hydrate powder.
-
Crucible: Alumina (Al₂O₃) or platinum (Pt) pan.
-
Atmosphere:
-
Inert: High-purity nitrogen (N₂) or argon (Ar).
-
Oxidizing: Dry air or oxygen (O₂).
-
-
Gas Flow Rate: 20–50 mL/min.
-
Heating Rate: A linear heating ramp of 5 °C/min or 10 °C/min is commonly used.
-
Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 700–900 °C.
Procedure:
-
Tare the empty sample crucible on the microbalance of the TGA instrument.
-
Accurately weigh the specified amount of the vanadyl oxalate sample into the crucible.
-
Place the crucible onto the sample holder in the TGA furnace.
-
Purge the furnace with the selected gas (N₂ or air) for a sufficient time (e.g., 15-30 minutes) to ensure a stable atmosphere.
-
Initiate the temperature program, heating the sample from ambient to the final temperature at the specified rate.
-
Continuously record the sample mass (TGA curve) and the temperature difference or heat flow (DTA/DSC curve) as a function of temperature.
-
Analyze the resulting thermogram to identify the onset and peak temperatures of decomposition stages and to quantify the percentage of mass loss at each step.
Visualization of Processes
The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Thermal Decomposition Pathway of Vanadyl Oxalate
This diagram illustrates the sequential steps and atmosphere-dependent products of the thermal decomposition of hydrated vanadyl oxalate.
Experimental Workflow for Thermal Analysis
This diagram outlines the typical workflow for conducting a TGA/DTA experiment on vanadyl oxalate.
References
solubility of vanadyl oxalate in organic solvents
An In-depth Technical Guide to the Solubility of Vanadyl Oxalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl oxalate, an inorganic compound with the formula VO(C₂O₄), is a subject of increasing interest in various scientific fields, including catalysis and medicinal chemistry, due to its potential insulin-mimetic properties. A thorough understanding of its solubility in organic solvents is crucial for its application in organic synthesis, formulation development, and biological assays. This technical guide provides a comprehensive overview of the current knowledge on the , details a general experimental protocol for solubility determination, and presents a visual representation of its synthesis workflow.
Solubility of Vanadyl Oxalate
A comprehensive literature search indicates a notable absence of publicly available quantitative data on the solubility of vanadyl oxalate in common organic solvents. While qualitative descriptions of its solubility exist, specific numerical values (e.g., in g/100 mL or mol/L at defined temperatures) are not well-documented in scientific literature or commercial product specifications. The available information is summarized in the table below.
Qualitative Solubility Data
The following table compiles the qualitative solubility information for vanadyl oxalate in various solvents, as indicated in the literature.
| Solvent | Solubility | Source |
| Water | Soluble | [1] |
| Polar Solvents (general) | Soluble | |
| Alcohol (general) | Soluble | [1] |
| Methanol | Solution Commercially Available | |
| Tetrahydrofuran (THF) | Solution Commercially Available | |
| Hexanes | Solution Commercially Available | |
| Glacial Acetic Acid | Almost Completely Insoluble | [2] |
| Acetonitrile | Used as a reaction medium |
It is important to note that the term "soluble" is qualitative and can vary between sources. For precise applications, experimental determination of solubility in the specific solvent and conditions of interest is highly recommended.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid compound, such as vanadyl oxalate, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials
-
Vanadyl oxalate (solid)
-
Organic solvent of interest (e.g., methanol, ethanol, DMSO, DMF)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, ICP-OES/MS for vanadium quantification)
Procedure
-
Sample Preparation : Add an excess amount of solid vanadyl oxalate to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Equilibration : Securely cap the vials and place them in a constant temperature bath or a shaker with temperature control. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Sample Extraction : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume of the supernatant using a syringe.
-
Filtration : Immediately filter the extracted supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Solvent Evaporation and Mass Determination : Evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a suitable temperature. Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved vanadyl oxalate.
-
Concentration Calculation : Calculate the solubility as the mass of dissolved vanadyl oxalate per volume or mass of the solvent (e.g., in g/100 mL or mg/g).
-
Alternative Quantification : Alternatively, the concentration of vanadium in the filtered saturated solution can be determined using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) after appropriate dilution. This can provide a more accurate measure of the vanadyl oxalate concentration.
Visualizing Experimental and Logical Workflows
Experimental Workflow for the Synthesis of Vanadyl Oxalate
The synthesis of vanadyl oxalate is commonly achieved through the reaction of vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄). The following diagram illustrates a typical experimental workflow for this synthesis in an acetic acid solvent system.[2]
Caption: Experimental workflow for the synthesis of vanadyl oxalate.
Logical Diagram of a Simplified Insulin-Mimetic Signaling Pathway
Vanadium compounds, including vanadyl oxalate, are known to exhibit insulin-mimetic effects. A key mechanism is the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway.[1][3][4][5][6] The following diagram illustrates this inhibitory action on a simplified insulin signaling cascade.
Caption: Vanadyl compounds inhibit PTPs, enhancing insulin signaling.
Conclusion
While vanadyl oxalate shows promise in various applications, a significant gap exists in the quantitative understanding of its solubility in organic solvents. The qualitative data suggests a preference for polar solvents. For any application requiring the dissolution of vanadyl oxalate in an organic medium, it is imperative for researchers to experimentally determine its solubility under their specific conditions. The provided synthesis workflow and the illustration of its potential mechanism of insulin-mimetic action offer valuable context for professionals working with this compound. Future research should focus on systematically quantifying the solubility of vanadyl oxalate in a range of pharmaceutically and synthetically relevant organic solvents to facilitate its broader application.
References
- 1. Evidence for the distinct vanadyl(+4)-dependent activating system for manifesting insulin-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 3. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and In Vitro Insulin-Mimetic Activity Evaluation of Valine Schiff Base Coordination Compounds of Oxidovanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Vanadium(III) Oxalate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(III) oxalate, with the chemical formula V₂(C₂O₄)₃, is a key inorganic compound with growing interest in various scientific and industrial fields. Its utility as a precursor in the synthesis of vanadium-containing catalysts, advanced materials, and potentially in pharmaceutical applications necessitates a thorough understanding of its synthesis and material properties. This technical guide provides a comprehensive overview of the synthesis and characterization of vanadium(III) oxalate, offering detailed experimental protocols and a summary of its key analytical data.
Synthesis of Vanadium(III) Oxalate
The synthesis of vanadium(III) oxalate typically involves a two-step process: the formation of a vanadium(IV) oxalate (vanadyl oxalate) solution, followed by its chemical reduction to the desired vanadium(III) state.
Experimental Protocol: Synthesis of Vanadium(III) Oxalate Solution
This protocol is adapted from established methods for preparing vanadium(III) oxalate solutions.[1][2]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
Procedure:
-
Formation of Vanadium(IV) Oxalate Solution:
-
In a suitable reaction vessel, dissolve 350 g of oxalic acid dihydrate in 3000 g of deionized water with heating and stirring until the oxalic acid is completely dissolved.[1]
-
Gradually add 100 g of vanadium pentoxide to the oxalic acid solution while maintaining stirring. Ensure each portion of V₂O₅ dissolves completely before adding the next.[1]
-
The resulting solution will be a blue-colored vanadium(IV) oxalate solution.[1]
-
-
Reduction to Vanadium(III) Oxalate Solution:
Note: The isolation of solid, pure vanadium(III) oxalate from this solution requires careful precipitation and purification steps, which are not explicitly detailed in the reviewed literature. This typically involves the addition of a miscible organic solvent to reduce the solubility of the vanadium(III) oxalate and induce precipitation, followed by filtration, washing with an appropriate solvent to remove impurities, and drying under vacuum or inert atmosphere to prevent oxidation.
Alternative Synthesis: Solid-State Reaction
An alternative approach involves the direct solid-state reaction of vanadium pentoxide and oxalic acid at elevated temperatures to produce vanadyl oxalate, which could potentially be reduced to vanadium(III) oxalate in a subsequent step.[3]
Characterization of Vanadium Oxalate
A comprehensive characterization of vanadium(III) oxalate is essential to confirm its identity, purity, and properties. The following sections detail the key analytical techniques employed. While specific data for pure, solid vanadium(III) oxalate is limited in the public domain, data for closely related vanadyl oxalate and other metal oxalate complexes provide valuable reference points.
Data Presentation
The following tables summarize the key quantitative data for vanadium oxalate and related compounds.
| Property | Value | Compound | Reference |
| Molecular Formula | V₂(C₂O₄)₃ | Vanadium(III) Oxalate | [1][2][4] |
| UV-Vis Absorption Maxima | 210 nm, 292 nm, 660 nm | Vanadium(III) Trisoxalate Complex | [5] |
| ~400 nm, ~555 nm | Aqueous [V(H₂O)₆]³⁺ | ||
| FTIR Characteristic Peaks | See Table 2 | Vanadyl Oxalate & General Metal Oxalates | [6][7][8] |
| Thermal Decomposition | See Table 3 | Vanadyl Oxalate Dihydrate |
Table 1: Summary of Physical and Spectroscopic Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
| ν(C=O) asymmetric stretch | ~1640 - 1700 | Oxalate C=O stretching | General Metal Oxalates | [9] |
| ν(C-O) + ν(C-C) symmetric stretch | ~1320 - 1360 | Oxalate C-O and C-C stretching | General Metal Oxalates | [9] |
| ν(V=O) stretch | ~953 | Vanadyl bond in V(IV) complexes | Vanadyl Phthalocyanine | [7] |
| δ(O-C=O) | ~790 - 820 | O-C=O bending | General Metal Oxalates | |
| ν(V-O) stretch | ~518 | Vanadium-Oxygen bond | Vanadium(III) Complex |
Table 2: Key FTIR Peak Assignments for Vanadium Oxalate and Related Compounds
Note: Specific peak positions for V₂(C₂O₄)₃ may vary.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Product | Reference |
| Dehydration | 131 - 221 | ~8.0 | H₂O | VOC₂O₄ | |
| Decomposition | 221 - 329 | ~38.2 | CO, CO₂ | Vanadium Oxides | |
| Further Decomposition | 329 - 499 | ~3.0 | CO₂ | V₂O₅ |
Table 3: Thermal Decomposition Data for Vanadyl Oxalate
Note: This data is for vanadyl (V(IV)) oxalate. The thermal decomposition of vanadium(III) oxalate is expected to follow a different pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Solution containing vanadium oxalate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101362684A - Solution containing vanadium oxalate and preparation method thereof - Google Patents [patents.google.com]
- 3. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 4. Vanadium Oxalate - London Chemicals & Resources Limited [lcrl.net]
- 5. researchgate.net [researchgate.net]
- 6. Vanadyl oxalate [webbook.nist.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Magnetic Properties of Vanadium(IV) Oxalate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of vanadium(IV) oxalate complexes. Vanadium(IV), with its d¹ electron configuration, imparts paramagnetic character to its complexes, making the study of their magnetic behavior crucial for understanding their electronic structure and potential applications, particularly in catalysis and as therapeutic agents. This document details the theoretical underpinnings of their magnetism, presents available quantitative magnetic data, outlines experimental protocols for magnetic characterization, and visualizes key concepts and workflows.
Introduction to the Magnetism of Vanadium(IV) Complexes
The magnetic properties of vanadium(IV) complexes, which exist as the vanadyl ion (VO²⁺), are primarily dictated by the single unpaired electron in the 3d orbital. In an idealized octahedral or square pyramidal geometry, this electron resides in the dxy orbital. The magnetic moment of a simple mononuclear vanadium(IV) complex is expected to be close to the spin-only value of 1.73 Bohr magnetons (μB). However, deviations from this value and the temperature dependence of the magnetic susceptibility can provide significant insights into the electronic structure, spin-orbit coupling, and intermolecular interactions within the crystal lattice.
In polynuclear vanadium(IV) oxalate complexes, where two or more vanadyl centers are bridged by oxalate ligands, magnetic exchange interactions can occur. These interactions, mediated by the oxalate bridge, can be either antiferromagnetic (leading to a decrease in the magnetic moment at lower temperatures) or ferromagnetic (resulting in an increase). The nature and magnitude of this exchange are highly dependent on the geometry of the bridging and the V-O-C-O-V pathway.
Data Presentation: Magnetic Properties of Vanadium(IV) Oxalate Complexes
Table 1: Magnetic Parameters of Selected Vanadium(IV) and Analogous Metal Oxalate Complexes
| Complex | Method | Temperature (K) | Magnetic Parameter | Value | Reference |
| An oxalate-bridged oxidovanadium(IV) binuclear complex | DFT | - | J (cm⁻¹) | -3.61 (calculated) | [1] |
| K₂[Fe(C₂O₄)₂(H₂O)₂]·0.18H₂O | SQUID | 300 | χT (cm³ K mol⁻¹) | ~3.5 | [2] |
| K₂[Fe(C₂O₄)₂(H₂O)₂]·0.18H₂O | SQUID | >50 | C (cm³ K mol⁻¹) | 3.613(6) | |
| K₂[Fe(C₂O₄)₂(H₂O)₂]·0.18H₂O | SQUID | >50 | θ (K) | -21.2(2) | |
| Na₂[Co(C₂O₄)₂(H₂O)₂]·6H₂O | SQUID | 2 | M (at ~1T) | ~1.5 Nβ |
Note: The negative sign for the exchange coupling constant (J) and the Weiss constant (θ) indicates antiferromagnetic interactions.
Experimental Protocols
The characterization of the magnetic properties of vanadium(IV) oxalate complexes involves several key experimental techniques.
Synthesis of Vanadium(IV) Oxalate Complexes
A general procedure for the synthesis of a simple vanadium(IV) oxalate salt, such as (NH₄)₂[VO(C₂O₄)₂]·2H₂O, is as follows:
-
Preparation of Vanadyl Oxalate Solution: Vanadium pentoxide (V₂O₅) is dissolved in a solution of oxalic acid (H₂C₂O₄) with gentle heating. The V(V) is reduced to V(IV) by the oxalate, resulting in a blue solution of vanadyl oxalate.
-
Precipitation: A solution of the desired cation (e.g., ammonium carbonate or potassium carbonate) is added to the vanadyl oxalate solution.
-
Crystallization: The resulting solution is slowly evaporated at room temperature. Crystals of the corresponding salt will form over time.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water and ethanol, and then air-dried.
Magnetic Susceptibility Measurements
a) Gouy Method:
This classic method is used to determine the magnetic susceptibility of a powdered solid sample at a single temperature (often room temperature).
-
Sample Preparation: The powdered vanadium(IV) oxalate complex is uniformly packed into a cylindrical glass tube (Gouy tube) of a known length and cross-sectional area.
-
Measurement without Magnetic Field: The Gouy tube is suspended from a sensitive balance, and its weight is measured in the absence of an external magnetic field (W₀).
-
Measurement with Magnetic Field: An electromagnet is turned on, creating a strong, uniform magnetic field at the bottom of the tube, while the top of the tube is outside the field. The new weight of the sample is recorded (W₁).
-
Calculation: The change in weight (ΔW = W₁ - W₀) is directly proportional to the magnetic susceptibility of the sample. The molar magnetic susceptibility (χₘ) is calculated using the formula: χₘ = (2 * g * ΔW * M) / (H² * A * d) where g is the acceleration due to gravity, M is the molar mass of the complex, H is the magnetic field strength, A is the cross-sectional area of the sample, and d is the density of the sample.
-
Diamagnetic Correction: The measured molar susceptibility is corrected for the diamagnetic contributions of the constituent atoms and ligands to obtain the paramagnetic susceptibility.
b) Superconducting Quantum Interference Device (SQUID) Magnetometry:
SQUID magnetometry is a highly sensitive technique used to measure the magnetic properties of a sample over a wide range of temperatures and applied magnetic fields.
-
Sample Preparation: A small, accurately weighed amount of the powdered vanadium(IV) oxalate complex is placed in a gelatin capsule or other suitable sample holder.
-
Measurement Protocol: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) at a constant applied magnetic field. Isothermal measurements of magnetization versus applied magnetic field can also be performed at various temperatures.
-
Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The data is often presented as a plot of χₘT versus T. For a simple paramagnetic system following the Curie Law, this plot should be a horizontal line. Deviations from this behavior indicate magnetic exchange interactions or other phenomena. The high-temperature portion of the 1/χₘ versus T plot is often fitted to the Curie-Weiss law (χₘ = C / (T - θ)) to extract the Curie constant (C) and the Weiss constant (θ). The effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = √(8 * C * T).
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like vanadium(IV) complexes.
-
Sample Preparation: For solid-state measurements, the powdered sample is placed in a quartz EPR tube. For solution studies, the complex is dissolved in a suitable solvent.
-
Data Acquisition: The EPR spectrum is recorded at a specific microwave frequency (commonly X-band, ~9.5 GHz) and temperature (often room temperature and liquid nitrogen temperature, 77 K).
-
Spectral Analysis: The EPR spectrum of a vanadium(IV) complex is characterized by an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). From the spectrum, the g-tensor and the hyperfine coupling tensor (A) can be determined. These parameters provide detailed information about the electronic environment of the vanadium center.
Mandatory Visualizations
Caption: Experimental workflow for magnetic characterization.
Caption: Magnetic exchange in a dinuclear V(IV) oxalate complex.
References
Vanadyl Oxalate Hydrates: A Technical Guide to Stability and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl oxalate (VOC₂O₄) is a coordination complex of vanadium in the +4 oxidation state, chelated by an oxalate ligand. It readily forms several hydrated species, with the number of water molecules significantly influencing its stability and chemical properties. These hydrates are important precursors in the synthesis of vanadium oxides, which have applications in catalysis, energy storage, and materials science.[1] This guide provides an in-depth overview of the stability and properties of various vanadyl oxalate hydrates, including detailed experimental protocols and comparative data.
Physicochemical Properties
Vanadyl oxalate hydrates are typically blue crystalline powders that are soluble in water and dilute acids.[2] The degree of hydration is a critical factor determining the specific properties of the compound. Several hydrated forms have been identified, including the monohydrate, dihydrate, sesquihydrate, and pentahydrate.[3]
Summary of Properties
The following table summarizes the known quantitative properties of different vanadyl oxalate hydrates.
| Property | Vanadyl Oxalate Monohydrate (VOC₂O₄·H₂O) | Vanadyl Oxalate Dihydrate (VOC₂O₄·2H₂O) | Vanadyl Oxalate Sesquihydrate (VOC₂O₄·1.5H₂O) | Vanadyl Oxalate Pentahydrate (VOC₂O₄·5H₂O) | Anhydrous Vanadyl Oxalate (VOC₂O₄) |
| Molecular Weight ( g/mol ) | 172.97 | 190.99 | 181.98 | 245.02 | 154.96 |
| Appearance | Bright blue crystalline powder[4] | Peacock blue crystalline powder[3] | Pale blue-gray crystalline powder[3] | Blue crystalline powder[2] | - |
| Vanadium Content (%) | 29.3[3] | 26.7[3] | 27.5[3] | - | - |
| Oxalate Content (%) | 50.4[3] | 46.3[3] | 46.7[3] | - | - |
| IR Absorption (V=O stretch, cm⁻¹) | 985[3] | 1010[3] | 980 (with shoulder at 1010)[3] | - | - |
| Solubility | Slightly soluble in water[5] | Soluble in water[2] | - | Soluble in water[2] | - |
| Decomposition Temperature | - | - | - | > 350°C (to VO₂)[2] | >100°C |
Synthesis of Vanadyl Oxalate Hydrates
The synthesis of specific vanadyl oxalate hydrates can be achieved by reacting vanadium pentoxide (V₂O₅) with oxalic acid in an acetic acid solvent system. The degree of hydration in the final product is controlled by the reaction time, temperature, and the water content of the solvent.[3]
Experimental Protocols
2.1.1. Synthesis of Vanadyl Oxalate Dihydrate (VOC₂O₄·2H₂O) [3]
-
Reactants:
-
1 mole of vanadium pentoxide (V₂O₅)
-
3 moles of oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Glacial acetic acid
-
-
Procedure:
-
Combine the reactants in a reaction flask.
-
Heat the mixture to a temperature between 100°C and 120°C.
-
Maintain the reaction for 1 to 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid product.
-
Dry the solid under a vacuum of 0.25 mm of Hg at 80°C for 5 hours.
-
The final product is a peacock blue powder.
-
2.1.2. Synthesis of Vanadyl Oxalate Monohydrate (VOC₂O₄·H₂O) [3]
-
Reactants:
-
1 mole of vanadium pentoxide (V₂O₅)
-
3 moles of oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Glacial acetic acid
-
-
Procedure:
-
Combine the reactants in a reaction flask.
-
Heat the mixture to a temperature between 110°C and 120°C.
-
Maintain the reaction for at least 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid product.
-
Dry the solid under vacuum at 80-90°C.
-
2.1.3. Synthesis of Vanadyl Oxalate Sesquihydrate (VOC₂O₄·1.5H₂O) [3]
-
Reactants:
-
1 mole of vanadium pentoxide (V₂O₅)
-
3 moles of anhydrous oxalic acid (H₂C₂O₄)
-
Glacial acetic acid
-
-
Procedure:
-
Combine the reactants in a reaction flask.
-
Heat the mixture to a temperature between 100°C and 120°C at reflux.
-
Maintain the reaction for at least 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid product.
-
Dry the solid under vacuum.
-
Synthesis Workflow
Caption: Synthesis pathways for different vanadyl oxalate hydrates.
Thermal Stability and Decomposition
The thermal stability of vanadyl oxalate hydrates is inversely related to their degree of hydration. Upon heating, these compounds typically undergo a multi-step decomposition process involving dehydration followed by the decomposition of the anhydrous oxalate to a vanadium oxide.
Thermogravimetric Analysis (TGA)
A thermogravimetric analysis of a dried vanadyl oxalate precursor (of unspecified hydration) in a flowing nitrogen atmosphere revealed a four-step weight loss process.[6]
| Temperature Range (°C) | Weight Loss (%) | Attributed Process |
| 50 - 131 | 5.92 | Elimination of adsorbed water |
| 131 - 221 | 7.96 | Dehydration (loss of coordinated water) |
| 221 - 329 | 38.16 | Decomposition and oxidation of the precursor |
| 329 - 499 | 2.95 | Further decomposition |
No further weight loss was observed above 500°C, indicating the complete decomposition of the vanadyl oxalate.[6] For the pentahydrate, decomposition to vanadium dioxide (VO₂) is reported to occur at temperatures above 350°C.[2] In the absence of oxygen, the final decomposition product is vanadium dioxide, while in the presence of oxygen, it is vanadium pentoxide (V₂O₅).[3]
Decomposition Pathway
Caption: General thermal decomposition pathways of vanadyl oxalate hydrates.
Spectroscopic and Magnetic Properties
Infrared Spectroscopy
The infrared spectra of vanadyl oxalate hydrates are characterized by a strong absorption band corresponding to the V=O stretching vibration. The position of this band is sensitive to the hydration state of the compound.[3]
-
Vanadyl Oxalate Dihydrate: 1010 cm⁻¹[3]
-
Vanadyl Oxalate Monohydrate: 985 cm⁻¹[3]
-
Vanadyl Oxalate Sesquihydrate: 980 cm⁻¹ (with a shoulder at 1010 cm⁻¹)[3]
Magnetic Properties
Vanadyl oxalate contains vanadium in the +4 oxidation state, which has a d¹ electron configuration. Consequently, these compounds are paramagnetic.
Crystal Structure
Caption: Schematic of the coordination around the Vanadium atom.
Conclusion
The stability and properties of vanadyl oxalate are intrinsically linked to its degree of hydration. The monohydrate, dihydrate, sesquihydrate, and pentahydrate forms exhibit distinct characteristics, particularly in their thermal decomposition behavior and infrared spectra. The synthesis of specific hydrates can be controlled by adjusting reaction conditions. While detailed quantitative data for some properties and for all hydrates remain somewhat elusive in readily available literature, this guide provides a comprehensive summary of the current understanding of these important vanadium compounds. Further research is warranted to fully characterize each hydrated species and to explore their full potential in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanadyl oxalate [yxzw.com]
- 3. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. VANADYL OXALATE | 15500-04-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]
chemical formula and properties of vanadyl oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of vanadyl oxalate, a versatile inorganic compound with significant applications in catalysis and biomedical research. This document details its chemical and physical properties, synthesis protocols, and its role in relevant biological pathways.
Chemical and Physical Properties
Vanadyl oxalate, also known as oxo(oxalato-O,O')vanadium, is a coordination complex containing vanadium in the +4 oxidation state.[1] It typically exists as a blue crystalline powder and can be found in both anhydrous and hydrated forms.[2][3] The presence of water molecules significantly influences its stability and properties.
Molecular Structure and Formula
The anhydrous form of vanadyl oxalate has the chemical formula VOC₂O₄.[1] However, it is more commonly encountered in its hydrated states, such as the dihydrate (VOC₂O₄·2H₂O) and the pentahydrate (VOC₂O₄·5H₂O).[2][3] The molecular structure consists of a central vanadyl ion (VO²⁺) chelated by an oxalate ligand (C₂O₄²⁻).[2] In the solid state, vanadyl oxalate can form binuclear complexes where two vanadium centers are bridged by an oxalate ligand.[1][4]
Physicochemical Data
A summary of the key physicochemical properties of vanadyl oxalate is presented in the table below for easy comparison.
| Property | Anhydrous Vanadyl Oxalate | Vanadyl Oxalate Pentahydrate | References |
| Chemical Formula | C₂O₅V | VOC₂O₄·5H₂O | [1][2][5][6] |
| Molecular Weight | 154.96 g/mol | 245.02 g/mol | [1][2][5][6] |
| Appearance | - | Blue crystalline powder | [2][3] |
| Melting Point | Decomposes > 100 °C | ~100 °C (dehydrates) | [1] |
| Solubility | Slightly soluble in water | Soluble in water and dilute acids | [1][3][7] |
| Density | ~1.8 g/cm³ | - | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of vanadyl oxalate are crucial for reproducible research. The following sections provide established protocols.
Synthesis of Vanadyl Oxalate
Vanadyl oxalate is most commonly synthesized through the reaction of vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄).[1][2][7] Several variations of this method exist, including solid-state and aqueous approaches.
2.1.1. Direct Solid-State Synthesis
This method involves the direct reaction of the solid reactants at an elevated temperature.
-
Reactants: Vanadium pentoxide (V₂O₅) and oxalic acid dihydrate (H₂C₂O₄·2H₂O).
-
Procedure:
-
Mix V₂O₅ and oxalic acid dihydrate in a mass ratio of 1:2.1–2.5.[2]
-
Heat the mixture in a reactor at a temperature between 100-200 °C for 30-60 minutes with constant stirring (100-200 rpm).[2][8]
-
The reaction is exothermic and results in a wet, blue-green solid.[2]
-
Dry the resulting solid at 60-120 °C to obtain the final vanadyl oxalate product.[2]
-
-
Reaction: V₂O₅ + 3H₂C₂O₄ → 2VOC₂O₄ + 3H₂O + 2CO₂[2]
2.1.2. Acetic Acid Solvent System Synthesis
This method utilizes glacial acetic acid as a solvent to control the reaction and the hydration state of the product.
-
Reactants: Vanadium pentoxide (V₂O₅), oxalic acid dihydrate (H₂C₂O₄·2H₂O), and glacial acetic acid.
-
Procedure for Vanadyl Oxalate Dihydrate:
-
React one mole of V₂O₅ with approximately three moles of oxalic acid dihydrate in glacial acetic acid.[7]
-
Heat the reaction mixture to a temperature between 100 °C and 120 °C for 1 to 2 hours.[7]
-
Cool the mixture to room temperature and filter to collect the solid product.[7]
-
Dry the product under vacuum at 80 °C.[7]
-
-
Note: The water content in the acetic acid can be adjusted to produce other hydrated forms like the monohydrate and sesquihydrate.[7]
Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the synthesized vanadyl oxalate.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the V=O bond and the oxalate ligands. The monohydrate exhibits an absorption peak around 985 cm⁻¹, while the dihydrate shows a peak at 1,010 cm⁻¹.[2][7]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and hydration state of the compound by measuring weight loss upon heating. The pentahydrate shows dehydration below 150°C, followed by the decomposition of the oxalate ligand between 200-350°C.[1]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Confirms the +4 oxidation state of the vanadium center and provides information about its coordination environment.[5][9]
Applications in Research and Development
Vanadyl oxalate serves as a precursor in materials science and as a catalyst in organic synthesis.[1] Furthermore, its biological activities have garnered significant interest in the field of drug development.
Catalysis
Vanadyl oxalate is an effective catalyst for various oxidation reactions.[2] One notable application is the aerobic oxidation of α-hydroxy esters to α-keto esters, a key transformation in organic synthesis.
Caption: Catalytic cycle for the oxidation of α-hydroxy esters.
Biological Activity and Drug Development
Vanadium compounds, including vanadyl oxalate, have been investigated for their insulin-mimetic properties.[2][10][11] They are known to influence key components of the insulin signaling pathway, primarily through the inhibition of protein tyrosine phosphatases (PTPs).[11][12]
The binding of vanadyl ions to serum proteins like transferrin and albumin is a crucial aspect of their biological transport and activity.[13] The oxalate ligand can enhance the solubility and reactivity of the vanadyl ion in biological systems.[1]
Caption: Interaction of vanadyl ions with the insulin signaling pathway.
The diagram above illustrates how insulin binding to its receptor triggers a phosphorylation cascade leading to glucose uptake. Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator by dephosphorylating the insulin receptor. Vanadyl ions, derived from compounds like vanadyl oxalate, can inhibit PTP1B, thereby enhancing and prolonging the insulin signal. This mechanism is a key area of research for the development of new anti-diabetic drugs.[11][14]
References
- 1. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]
- 2. Vanadyl oxalate | 15500-04-6 | Benchchem [benchchem.com]
- 3. Vanadyl oxalate [yxzw.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Vanadyl oxalate | C2H2O5V | CID 91886452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 8. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 9. Anisotropic broadening of the hyperfine lines in the E.S.R. spectrum of the vanadyl oxalate ion - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vanadium: Risks and possible benefits in the light of a comprehensive overview of its pharmacotoxicological mechanisms and multi-applications with a summary of further research trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Vanadium Oxalate Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of vanadium oxalate salts, detailing their synthesis, crystallographic analysis, and biological relevance. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in materials science, catalysis, and drug development.
Molecular Structure and Crystallography of Vanadium Oxalate Complexes
Vanadium and oxalic acid form a variety of coordination complexes, with the vanadyl ion (VO²⁺) being a common motif. These complexes often incorporate water molecules, leading to the formation of various hydrates. The coordination geometry around the vanadium center is typically a distorted octahedron. The oxalate anion can act as a bidentate ligand, forming a five-membered chelate ring with the vanadium ion, or as a bridging ligand to form polynuclear complexes.
A well-characterized example is diammonium vanadyl oxalate dihydrate , [(NH₄)₂[VO(C₂O₄)₂(H₂O)]·H₂O]. Its crystal structure has been determined by X-ray diffraction, revealing a six-coordinate vanadium atom.[1] The anion, [VO(C₂O₄)₂(H₂O)]²⁻, features a distorted octahedral arrangement of oxygen atoms around the central vanadium atom.[1] The two oxalate groups are chelated to the vanadium in a cis configuration. A water molecule occupies an apical position trans to the vanadyl oxygen.[1]
Another illustrative example is the binuclear complex, (Et₃NH)₂[{VO(OH₂)(ox)}₂(μ–ox)] , where 'ox' represents the oxalate ligand. In this structure, two vanadium centers are bridged by a bis(bidentate) oxalate ligand. Each vanadium ion is six-coordinate, with its coordination sphere completed by a terminal bidentate oxalate, a water molecule, and an oxo group.[2]
Quantitative Crystallographic Data
The precise bond lengths and angles within these structures are determined through single-crystal X-ray diffraction analysis. This data is crucial for understanding the nature of the chemical bonds and the overall molecular conformation. Below is a summary of typical bond length ranges observed in vanadyl complexes.
| Bond Type | Typical Bond Length (Å) | Reference |
| V=O (vanadyl) | 1.48 - 1.74 | [3] |
| V-O (equatorial, cis to V=O) | 1.80 - 2.12 | [3] |
| V-O (axial, trans to V=O) | > 2.0 | [3] |
| C-O (in oxalate) | ~1.25 | [1] |
| C-C (in oxalate) | ~1.55 | [1] |
Experimental Protocols
Synthesis and Single Crystal Growth of Vanadium Oxalate Complexes
The synthesis of high-quality single crystals is a prerequisite for accurate structural determination by X-ray diffraction. The following protocols outline a general method for the synthesis of a vanadyl oxalate complex and a common technique for crystal growth.
Synthesis of a Vanadyl Oxalate Stock Solution:
-
In a well-ventilated fume hood, dissolve a stoichiometric amount of vanadium pentoxide (V₂O₅) in an aqueous solution of oxalic acid (H₂C₂O₄) with gentle heating and stirring. The molar ratio of V₂O₅ to H₂C₂O₄ can be varied to obtain different complex species.
-
Continue heating and stirring until the solution turns a deep blue color, indicating the formation of the vanadyl (VO²⁺) ion.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove any unreacted starting material.
Single Crystal Growth by Vapor Diffusion:
This technique is highly effective for growing high-quality single crystals of coordination complexes.[4][5][6]
-
Place a small vial containing a concentrated solution of the synthesized vanadyl oxalate complex inside a larger, sealable container (e.g., a beaker or a wide-mouthed jar).
-
Add a small amount of a volatile "anti-solvent" (a solvent in which the complex is poorly soluble, such as ethanol or isopropanol) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer container tightly.
-
The vapor of the anti-solvent will slowly diffuse into the solution containing the vanadyl oxalate complex.
-
This gradual decrease in solubility will induce the slow formation of crystals over several days to weeks.
-
The container should be left undisturbed in a location with a stable temperature to promote the growth of large, well-defined single crystals.
Single-Crystal X-ray Diffraction Analysis
The following outlines the key steps in determining the molecular structure of a vanadium oxalate complex using single-crystal X-ray diffraction.[7][8][9]
Experimental Workflow for Single-Crystal XRD:
-
Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryo-loop or a glass fiber.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction and Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption and crystal decay.
-
Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map of the unit cell. This map reveals the positions of the atoms in the crystal structure.
-
Structure Refinement: The initial atomic positions and other structural parameters (e.g., thermal displacement parameters) are refined against the experimental diffraction data to obtain the best possible fit.
-
Validation and Final Model: The final structural model is validated to ensure its chemical and crystallographic reasonability. The results, including atomic coordinates, bond lengths, and bond angles, are typically deposited in a crystallographic database.
Biological and Catalytic Significance
Vanadium compounds, including vanadium oxalates, have garnered significant interest due to their diverse biological activities and catalytic properties. They are known to modulate the activity of various enzymes and influence cellular signaling pathways.
Modulation of Cellular Signaling Pathways
Vanadium compounds have been shown to impact key signaling pathways implicated in cell growth, proliferation, and apoptosis, such as the MAPK/ERK and PI3K/AKT pathways. These pathways are often dysregulated in diseases like cancer. The ability of vanadium complexes to influence these pathways makes them promising candidates for the development of novel therapeutic agents.
References
- 1. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. uh.edu [uh.edu]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
physical and chemical properties of vanadyl oxalate
Vanadyl Oxalate: A Comprehensive Technical Guide
Vanadyl oxalate (VOC₂O₄) is a coordination compound that has garnered significant interest among researchers and scientists, particularly in the fields of materials science, catalysis, and drug development. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, with a focus on its relevance to drug development professionals.
Physical Properties
Vanadyl oxalate is typically a blue crystalline powder.[1][2] Its properties, particularly its molecular weight and stability, are highly dependent on its hydration state.[3] The compound is soluble in water and other polar solvents, as well as dilute acids.[1][3][4]
Table 1: Physical Properties of Vanadyl Oxalate and Its Hydrates
| Property | Anhydrous Vanadyl Oxalate | Vanadyl Oxalate Pentahydrate | Other Hydrated Forms |
| Chemical Formula | VOC₂O₄ | VOC₂O₄·5H₂O | VOC₂O₄·H₂O (Monohydrate), VOC₂O₄·2H₂O (Dihydrate), etc.[2] |
| Molecular Weight | 154.96 g/mol [2][3] | 245.02 g/mol [1][3] | Varies with hydration state. |
| Appearance | Blue crystalline powder[2] | Blue crystalline powder[1][3] | Blue crystalline powder. |
| Solubility | Soluble in water and polar solvents.[3] | Slightly soluble in water.[3] | Soluble in water and alcohol.[4] |
| Stability | Decomposes above 100°C.[3] | Stable under ambient conditions.[3] | Dehydrates at 100°C.[3] |
| Decomposition Temp. | Decomposes to VO₂ above 350°C.[1] | Dehydrates below 150°C.[3] | Varies with hydration state. |
Chemical Properties
Molecular Structure and Coordination Chemistry
Vanadyl oxalate features vanadium in the +4 oxidation state (VO²⁺), coordinated to an oxo group and oxalate ligands (C₂O₄²⁻).[2][3] Crystallographic studies have shown that it can form binuclear complexes where two vanadium centers are bridged by an oxalate ligand.[3][5] The vanadium atom typically exhibits a distorted octahedral geometry.[2][6] In the anionic complex [VO(C₂O₄)₂(H₂O)]²⁻, the vanadium atom is coordinated to four oxygen atoms from two oxalate dianions, one oxygen from a water molecule, and a terminal vanadyl oxygen atom.[5]
Spectroscopic Properties
Infrared (IR) and Raman spectroscopy are crucial for identifying the bonding environment in vanadyl oxalate. Key vibrational bands are summarized below.
Table 2: Characteristic Infrared (IR) Absorption Peaks for Vanadyl Oxalate
| Functional Group | Wavenumber (cm⁻¹) | Description |
| V=O Stretch | 965–980[3] | Strong band characteristic of the vanadyl ion. |
| C−O Stretch (asym) | 1,640–1,660[3] | Asymmetric stretching of the oxalate ligands. |
| C−O Stretch (sym) | 1,370–1,400[3] | Symmetric stretching of the oxalate ligands. |
| V−O−C Bending | 780–800[3] | Bending mode from the bridging oxalate. |
| O−H Stretch | 3,400–3,500[3] | Broad peak present in hydrated forms. |
Note: The V=O stretch can vary with the hydration state; for instance, the monohydrate shows a peak at 985 cm⁻¹ and the dihydrate at 1,010 cm⁻¹.[2]
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals that vanadyl oxalate decomposes in multiple steps.[3] The process typically involves initial dehydration, followed by the decomposition of the oxalate ligands, and finally, the formation of vanadium dioxide (VO₂) as the residue.[1][3]
-
Step 1: Dehydration: For hydrated forms, water molecules are lost at temperatures below 150°C.[3]
-
Step 2: Oxalate Decomposition: The oxalate ligands decompose between 200°C and 350°C.[3]
-
Step 3: Final Product Formation: Vanadium dioxide (VO₂) is the final product of the decomposition.[1][3]
Reactivity and Catalytic Activity
Vanadyl oxalate is stable under ambient conditions but is sensitive to heat.[3] It can participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions.[3] This reactivity makes it a valuable catalyst in various organic reactions, such as the selective oxidation of α-hydroxy esters to α-ketoesters with molecular oxygen, where it has shown high conversion rates.[2][7] It is also used as a precursor for synthesizing vanadium oxides (like V₂O₅) and other vanadium-containing compounds used in catalysis and energy storage.
Experimental Protocols
Synthesis of Vanadyl Oxalate
Vanadyl oxalate can be prepared through several methods, most commonly by reacting vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄).
This method involves the direct reaction of solid precursors at elevated temperatures.[3][8]
-
Mixing: Thoroughly mix vanadium pentoxide (V₂O₅) powder with oxalic acid in a suitable molar ratio (e.g., 1 mole V₂O₅ to 3 moles oxalic acid).[4]
-
Reaction: Heat the mixture in a reactor at a temperature between 100°C and 200°C for 30 to 60 minutes.[8] A specific example involves reacting 500 g of V₂O₅ with 1150 g of oxalic acid at 120°C for 30 minutes.[3] This yields a wet solid of vanadyl oxalate.
-
Drying: Dry the resulting wet solid under vacuum at 80-90°C to remove any residual moisture and obtain the final solid vanadyl oxalate product.[2][8]
This method provides better control over the reaction and the hydration state of the product.[4]
-
Preparation: Charge a reaction flask with vanadium pentoxide, oxalic acid dihydrate, and glacial acetic acid. A typical molar ratio is 1 mole of V₂O₅ to 3 moles of oxalic acid dihydrate.[4]
-
Reaction: Heat the mixture to a temperature between 100°C and 120°C and maintain for 1 to 2 hours with stirring.[4] The reaction time can be adjusted to produce different hydrates (e.g., longer times favor the monohydrate).[4]
-
Isolation: Cool the mixture to room temperature and filter to separate the solid product from the acetic acid solvent.
-
Drying: Dry the collected solid under vacuum at approximately 80°C for several hours to yield the vanadyl oxalate hydrate.[4]
Characterization Techniques
-
Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile, identifying dehydration and decomposition temperatures.[3]
-
X-ray Diffraction (XRD): Employed to analyze the crystal structure and confirm the phase of the synthesized compound.[3]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups (V=O, oxalate) and confirm the structure of the complex.[3]
-
Electron Paramagnetic Resonance (EPR) and X-ray Photoelectron Spectroscopy (XPS): These techniques can be used to study the electronic structure and oxidation state of vanadium in the compound, especially when supported on other materials.[7]
Determination of Oxalate Content by Complexometry
A reliable method for quantifying the oxalate content in a vanadyl oxalate sample involves EDTA titration.[9]
-
Precipitation: The oxalate in the sample is precipitated as calcium oxalate by adding a CaCO₃ solution.
-
Separation: After aging, the calcium oxalate precipitate is filtered and washed.
-
Matrix Removal: The vanadium matrix is removed by dissolving the precipitate in nitric acid and then adding Na₂CO₃ solution under strongly alkaline conditions to precipitate vanadium, which is then removed by filtration.[9]
-
Titration: The remaining calcium (from the calcium oxalate) in the filtrate is then titrated with a standardized EDTA solution.[9]
-
Calculation: The amount of oxalate in the original sample is calculated based on the quantity of calcium determined by the EDTA titration.[9]
Applications in Drug Development
Vanadium compounds, including vanadyl oxalate, have attracted attention in medicinal chemistry for their potential therapeutic effects, particularly their insulin-mimetic properties.[2][10][11]
-
Insulin Mimetic Action: Research has shown that vanadyl compounds can mimic the action of insulin, potentially by influencing the insulin signaling pathway.[2][10] This makes them candidates for the development of new treatments for metabolic disorders like diabetes mellitus.[11]
-
Enzyme Inhibition: A key mechanism of action is believed to be the inhibition of phosphatases, such as protein tyrosine phosphatases (PTPs), which are involved in the negative regulation of the insulin signaling cascade.[11] By inhibiting these enzymes, vanadyl compounds can enhance insulin signaling.
-
Glucose Uptake: Studies have demonstrated that certain vanadyl-oxalate complexes can significantly increase the uptake of glucose analogs (like 2-NBDG) in liver cancer cell lines (HepG2), indicating a promising potential for further antidiabetic studies.[5][10]
References
- 1. Vanadyl oxalate [yxzw.com]
- 2. Vanadyl oxalate | 15500-04-6 | Benchchem [benchchem.com]
- 3. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]
- 4. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of V2O5 Nanorods from Vanadyl Oxalate Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of vanadium pentoxide (V₂O₅) nanorods using a vanadyl oxalate precursor. The methodologies outlined are based on established facile synthesis routes, yielding nanostructures with potential applications in various fields, including the biomedical sector.
Application Notes
Vanadium pentoxide nanomaterials are gaining significant interest in biomedical applications due to their unique physicochemical properties.[1][2] V₂O₅ nanoparticles have demonstrated potential in cancer therapy, exhibiting cytotoxicity towards various cancer cell lines while showing a degree of biocompatibility with normal cells.[3][4] The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.[4]
For drug development professionals, V₂O₅ nanostructures present an intriguing platform for novel therapeutic strategies. Their potential as anti-angiogenic agents, which inhibit the formation of new blood vessels that tumors need to grow, is a promising area of research.[3] Furthermore, V₂O₅ nanomaterials and their composites are being explored as nanocarriers for the targeted delivery of anticancer drugs, such as doxorubicin.[5] The high surface area and the potential for surface functionalization of V₂O₅ nanorods could allow for enhanced drug loading and controlled release kinetics.[5] These materials have also been investigated for their antibacterial properties.[6]
Experimental Protocols
This section details the experimental procedures for the synthesis of V₂O₅ nanorods via the thermal decomposition of a vanadyl oxalate precursor.
Synthesis of Vanadyl Oxalate Precursor
The initial step involves the preparation of the vanadyl oxalate (VOC₂O₄·nH₂O) precursor from vanadium pentoxide and oxalic acid.
Materials and Reagents:
-
Micro-sized Vanadium Pentoxide (V₂O₅) powder
-
Oxalic Acid (H₂C₂O₄)
-
Distilled Water
Equipment:
-
Magnetic stirrer
-
Beaker
-
Drying oven
Procedure:
-
Two different molar ratios of V₂O₅ to oxalic acid can be prepared to influence the final morphology of the nanostructures: 1:3 and 1:5.[3]
-
For a 1:3 molar ratio, add 1.2 g of V₂O₅ and 1.83 g of H₂C₂O₄ to 30 mL of distilled water in a beaker.[3]
-
Place the beaker on a magnetic stirrer and stir the solution at 500 RPM at room temperature.[3]
-
Continue stirring until the color of the solution changes from yellow to blue, which indicates the formation of the vanadyl oxalate precursor.[3]
-
Dry the resulting solution in an oven at 80°C to obtain the solid vanadyl oxalate precursor.[3]
-
For a 1:5 molar ratio, adjust the amount of oxalic acid accordingly while keeping the other parameters the same.[3]
Synthesis of V₂O₅ Nanorods
The V₂O₅ nanorods are obtained by the thermal decomposition of the vanadyl oxalate precursor.
Equipment:
-
Furnace (capable of reaching at least 400°C)
-
Crucible
Procedure:
-
Place the dried vanadyl oxalate precursor into a crucible.
-
Calcine the precursor in a furnace at 400°C in air for 2 hours.[3]
-
After the calcination period, allow the furnace to cool down to room temperature.
-
The resulting powder consists of V₂O₅ nanorods.
Data Presentation
The synthesis parameters, particularly the molar ratio of the reactants, have a direct impact on the morphology and dimensions of the resulting V₂O₅ nanostructures.
| Molar Ratio (V₂O₅ : H₂C₂O₄) | Precursor Drying Temperature (°C) | Calcination Temperature (°C) | Calcination Time (hours) | Resulting Morphology | Nanorod Dimensions (nm) |
| 1:3 | 80 | 400 | 2 | Nanoparticles | Crystallite size of approx. 48 nm |
| 1:5 | 80 | 400 | 2 | Well-aligned nanorods | 20 - 100 |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of V₂O₅ nanorods from the vanadyl oxalate precursor.
Caption: Experimental workflow for V₂O₅ nanorod synthesis.
Influence of Synthesis Parameters on Morphology
This diagram illustrates the logical relationship between the molar ratio of the precursors and the resulting morphology of the V₂O₅ nanostructures.
Caption: Effect of precursor molar ratio on V₂O₅ morphology.
References
- 1. worldscientific.com [worldscientific.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Vanadium pentoxide nanomaterials and their role in anti-angiogenesis for cancer treatment - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanomaterials Based Multifunctional Bioactivities of V2O5 and Mesoporous Carbon@V2O5 Composite: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the Supramolecular Structure of Vanadium Pentoxide Nanoparticles with Native and Modified β-Cyclodextrins for Antimicrobial Performance [mdpi.com]
Vanadyl Oxalate: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Vanadyl oxalate, a coordination complex of vanadium, is emerging as a versatile and effective catalyst in a variety of organic transformations. Its utility spans from being a precursor in the synthesis of other vanadium-based catalysts to acting as a direct catalyst in oxidation, condensation, and polymerization reactions. This document provides a detailed overview of the applications of vanadyl oxalate in organic synthesis, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Synthesis of Vanadyl Oxalate
Vanadyl oxalate can be synthesized through several methods, primarily involving the reaction of a vanadium source, typically vanadium pentoxide (V₂O₅), with oxalic acid. The reaction conditions can be tuned to produce different hydrated forms of vanadyl oxalate, such as the dihydrate, monohydrate, or sesquihydrate.
Synthesis of Vanadyl Oxalate Dihydrate
A common method for the preparation of vanadyl oxalate dihydrate involves the reaction of vanadium pentoxide with oxalic acid dihydrate in a solvent like glacial acetic acid.[1]
Experimental Protocol:
-
Combine one mole of vanadium pentoxide with approximately three moles of oxalic acid dihydrate in glacial acetic acid.
-
Heat the reaction mixture to a temperature between 100°C and 120°C.
-
Maintain the temperature for 1 to 2 hours with stirring.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid product and dry it under vacuum.
Solid-State Synthesis of Vanadyl Oxalate
A solvent-free approach to synthesizing solid vanadyl oxalate has also been developed, offering a more environmentally friendly alternative.[2]
Experimental Protocol:
-
Thoroughly mix vanadium pentoxide (V₂O₅) and oxalic acid.
-
Heat the solid mixture in a reactor at a temperature ranging from 100°C to 200°C for 30 to 60 minutes.
-
During the reaction, the mixture will become a wet solid.
-
After the reaction is complete, dry the wet solid vanadyl oxalate to obtain the final product.
Quantitative Data for Vanadyl Oxalate Synthesis:
| Product | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vanadyl Oxalate Dihydrate | V₂O₅ : Oxalic Acid Dihydrate (1:3) | Glacial Acetic Acid | 100-120 | 1-2 | - | [1] |
| Solid Vanadyl Oxalate | V₂O₅ : Oxalic Acid | None | 100-200 | 0.5-1 | - | [2] |
Logical Relationship for Vanadyl Oxalate Synthesis:
Oxidation Reactions
Vanadyl oxalate and its derivatives are effective catalysts for a range of oxidation reactions, including the selective oxidation of alcohols.
Catalytic Oxidation of α-Hydroxy Esters to α-Keto Esters
A notable application of vanadyl oxalate is in a binary catalytic system with zinc nitrate for the selective oxidation of α-hydroxy esters to α-keto esters using molecular oxygen as the oxidant. This process is highly efficient under mild conditions.
Experimental Protocol:
-
In a suitable reaction vessel, combine the α-hydroxy ester (1 equivalent), vanadyl oxalate (0.05 equivalents), and zinc nitrate (0.05 equivalents) in a solvent such as acetonitrile.
-
Pressurize the vessel with molecular oxygen.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture and work up to isolate the desired α-keto ester.
Quantitative Data for Oxidation of α-Hydroxy Esters:
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Methyl Mandelate | Vanadyl Oxalate / Zn(NO₃)₂ | Acetonitrile | 80 | 1.5 | >99 | >99 | |
| Ethyl Mandelate | Vanadyl Oxalate / Zn(NO₃)₂ | Acetonitrile | 80 | 1.5 | >99 | >99 | |
| Methyl Lactate | Vanadyl Oxalate / Zn(NO₃)₂ | Acetonitrile | 80 | 1.5 | >99 | >99 |
Experimental Workflow for Catalytic Oxidation:
References
Application Notes & Protocols: Preparation of Vanadium Oxide Thin Films Using Vanadyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of vanadium oxide thin films using a sol-gel method with vanadyl oxalate as the precursor. This method offers a cost-effective and versatile route to fabricating vanadium oxide films for various applications, including as functional coatings in sensory devices and as catalytic surfaces.
Overview and Principle
The synthesis of vanadium oxide thin films from vanadyl oxalate involves a two-step process. First, a stable precursor solution (sol) is prepared by dissolving vanadyl oxalate in a suitable solvent. This sol is then deposited onto a substrate using spin coating. In the second step, the deposited film is subjected to a controlled thermal treatment (annealing) to decompose the oxalate precursor and promote the formation of a crystalline vanadium oxide layer. The final phase of the vanadium oxide (e.g., V₂O₅ or VO₂) can be controlled by the annealing temperature and atmosphere.
The overall chemical transformation can be summarized as the decomposition of vanadyl oxalate (VOC₂O₄) to form vanadium oxide, with the release of carbon monoxide and carbon dioxide. Subsequent oxidation in an air atmosphere leads to the formation of vanadium pentoxide (V₂O₅).
Logical Workflow of the Process
Caption: Experimental workflow for vanadium oxide thin film preparation.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Vanadium Pentoxide (V₂O₅) | 99.5% | Sigma-Aldrich |
| Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| Deionized (DI) Water | 18.2 MΩ·cm | - |
| Substrates | e.g., Glass slides, Silicon wafers | University Wafer |
| Isopropanol | ACS Grade | Fisher Scientific |
| Acetone | ACS Grade | Fisher Scientific |
Protocol 1: Preparation of Vanadyl Oxalate Precursor Solution (0.1 M)
This protocol is adapted from the synthesis of vanadyl oxalate powder, modified for the preparation of a sol-gel solution.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.82 g of Vanadium Pentoxide (V₂O₅) and 7.56 g of Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O).
-
Solvent Addition: Add 100 mL of deionized water to the flask.
-
Reaction: Heat the mixture to 80-90°C with constant stirring. The color of the solution will gradually change from yellow to a clear blue, indicating the formation of vanadyl oxalate in the aqueous solution. Continue the reaction for 2-3 hours until all the V₂O₅ has reacted.
-
Aging: After the reaction is complete, allow the solution to cool down to room temperature. The resulting blue solution is the vanadyl oxalate precursor sol. For best results, age the solution for 24 hours at room temperature before use. This allows for the stabilization of the sol.
Protocol 2: Substrate Cleaning
-
Sonication: Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinsing: Decant the acetone and rinse the substrates thoroughly with deionized water.
-
Second Sonication: Add isopropanol to the beaker and sonicate for another 15 minutes.
-
Final Rinse and Drying: Rinse the substrates again with deionized water and dry them under a stream of nitrogen gas. Store the clean substrates in a desiccator.
Protocol 3: Thin Film Deposition by Spin Coating
-
Substrate Mounting: Secure the cleaned substrate onto the chuck of the spin coater.
-
Solution Dispensing: Dispense approximately 0.5 mL of the aged vanadyl oxalate sol onto the center of the substrate.
-
Spin Coating Cycle: Program the spin coater with the following parameters (optimization may be required based on desired thickness):
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Spin-off): 3000 rpm for 30 seconds.
-
-
Drying: After the spin coating cycle, carefully remove the substrate and place it on a hotplate at 100°C for 10 minutes to evaporate the solvent.
-
Multi-layer Deposition (Optional): For thicker films, repeat steps 2-4.
Protocol 4: Thermal Annealing
The thermal decomposition of the vanadyl oxalate film is crucial for the formation of the desired vanadium oxide phase.
-
Furnace Setup: Place the dried, coated substrates in a tube furnace with a controlled atmosphere.
-
Annealing in Air for V₂O₅:
-
Ramp up: Heat the furnace to 450°C at a rate of 5°C/min in an air atmosphere.
-
Dwell: Hold the temperature at 450°C for 2 hours.
-
Cool down: Allow the furnace to cool down naturally to room temperature.
-
-
Annealing in Inert Atmosphere for other Vanadium Oxides: To obtain other phases like VO₂, annealing should be performed in a vacuum or an inert atmosphere (e.g., nitrogen or argon). The specific temperature and time will determine the final stoichiometry.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of vanadium oxide thin films prepared using methods analogous to the ones described. These values can serve as a benchmark for expected outcomes.
Table 1: Influence of Spin Coating Speed on Film Thickness
| Spin Speed (rpm) | Resulting Film Thickness (nm) (Post-annealing) |
| 1000 | ~ 150 |
| 2000 | ~ 100 |
| 3000 | ~ 70 |
| 4000 | ~ 50 |
Note: Thickness is highly dependent on the viscosity of the sol.
Table 2: Effect of Annealing Temperature on Crystalline Phase and Grain Size
| Annealing Temperature (°C) | Atmosphere | Predominant Phase | Average Grain Size (nm) |
| 350 | Air | Amorphous V₂O₅ | - |
| 450 | Air | Crystalline V₂O₅ | 20 - 40 |
| 550 | Air | Crystalline V₂O₅ | 50 - 80 |
| 500 | N₂ | VO₂ (Monoclinic) | 30 - 60 |
Visualization of Key Processes
Chemical Transformation Pathway
The thermal decomposition of vanadyl oxalate to vanadium pentoxide involves intermediate steps. The following diagram illustrates this proposed pathway.
Application Notes and Protocols: Vanadyl Oxalate in the Synthesis of Lithium-Ion Battery Cathodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of high-performance lithium-ion batteries is crucial for advancing energy storage technologies. The cathode material plays a pivotal role in determining the overall performance of these batteries, including their energy density, power density, and cycle life. Vanadium-based oxides are promising cathode materials due to their high theoretical capacity and low cost.[1][2] However, their practical application has been limited by issues such as low lithium-ion diffusivity and poor electronic conductivity.[1]
A facile and effective approach to overcome these challenges is the use of vanadyl oxalate (VOC₂O₄) as a precursor in the synthesis of nanostructured vanadium oxides.[1][3] This method allows for the production of cathode materials with enhanced electrochemical performance, including higher specific capacity and improved cycling stability.[1] The oxalate co-precipitation method also presents a cheaper, more environmentally friendly, and impurity-free alternative to conventional synthesis routes like hydroxide co-precipitation.[4][5][6][7]
These application notes provide detailed protocols for the synthesis of vanadium-based cathode materials using vanadyl oxalate and summarize the resulting electrochemical performance data.
Experimental Protocols
Protocol 1: Synthesis of Nanostructured V₂O₅ from Vanadyl Oxalate
This protocol describes the synthesis of nanostructured vanadium pentoxide (V₂O₅) via the thermal decomposition of a vanadyl oxalate precursor.[1]
1. Preparation of Vanadyl Oxalate Precursor:
-
React micro-sized V₂O₅ with oxalic acid (H₂C₂O₄) in a specific molar ratio, for instance, 1:3.[1]
-
The reaction produces vanadyl oxalate (VOC₂O₄·nH₂O).
2. Thermal Decomposition:
-
Calcine the vanadyl oxalate precursor in air.
-
A typical calcination condition is heating at 400°C for 2 hours.[1]
-
Thermogravimetric analysis (TGA) indicates that the decomposition of vanadyl oxalate to vanadium oxide occurs at approximately 292°C.[1]
3. Electrode Preparation:
-
Mix the synthesized V₂O₅ nanoparticles with a conductive agent (e.g., Super P carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry.
-
The ratio of active material, conductive agent, and binder can be varied, for example, 80:10:10 or 70:20:10 by weight.[1]
-
Coat the slurry onto a current collector (e.g., aluminum foil) and dry it in a vacuum oven.
4. Coin Cell Assembly and Electrochemical Characterization:
-
Assemble CR2032 coin cells in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
Evaluate the electrochemical performance of the cells by galvanostatic charge-discharge cycling at various C-rates (e.g., C/2, 4C), cyclic voltammetry, and electrochemical impedance spectroscopy.[1][8]
Protocol 2: Oxalate Co-precipitation for Lithium Transition Metal Oxide Cathodes
This protocol outlines a general method for synthesizing lithium transition metal oxides, including those containing vanadium, using an oxalate co-precipitation technique.[4][5]
1. Preparation of Precursor Solutions:
-
Prepare an aqueous solution of transition metal salts (e.g., sulfates, nitrates) in the desired stoichiometric ratio.[4]
-
Prepare a separate aqueous solution of a precipitating agent, such as oxalic acid or ammonium oxalate.[4]
2. Co-precipitation:
-
Add the transition metal salt solution to the precipitating agent solution under controlled conditions (e.g., temperature, pH, stirring speed) to precipitate the mixed transition metal oxalate.
-
Filter, wash, and dry the resulting precipitate.
3. Calcination:
-
Mix the dried transition metal oxalate precursor with a lithium source (e.g., lithium carbonate, lithium hydroxide).
-
Calcine the mixture at a high temperature (e.g., 800°C - 1000°C) for a specific duration to obtain the final lithium transition metal oxide cathode material.[4][6]
4. Characterization and Electrochemical Testing:
-
Characterize the synthesized material using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM).
-
Prepare electrodes and assemble coin cells for electrochemical evaluation as described in Protocol 1.
Data Presentation
Table 1: Electrochemical Performance of V₂O₅ Nanorods Synthesized from Vanadyl Oxalate Precursor [1]
| Parameter | Value |
| Specific Discharge Capacity (at C/2) | 270 mAh g⁻¹ |
| Capacity Fading (per cycle) | 0.32% |
| Specific Discharge Capacity (at 4C) | 198 mAh g⁻¹ |
| Effect of Carbon Content (10% vs. 20%) | Doubled specific discharge capacity with 20% carbon |
Table 2: General Performance of Vanadium-Based Cathodes from Oxalate Precursors
| Cathode Type | Redox Potential (vs. Li/Li⁺) | Reversible Capacity | Reference |
| V-based Framework Materials | ~4 V | 80-140 mAh g⁻¹ | [9] |
| Lithium Transition Metal Oxides | - | >200 mAh g⁻¹ | [4] |
Visualizations
Caption: Workflow for synthesizing nanostructured V₂O₅ cathodes from a vanadyl oxalate precursor.
Caption: General workflow for the oxalate co-precipitation synthesis of lithium transition metal oxide cathodes.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Synthesis, structural and electrochemical properties of V4O9 cathode for lithium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labpartnering.org [labpartnering.org]
- 5. labpartnering.org [labpartnering.org]
- 6. dev.n-bri.org [dev.n-bri.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Applications of Vanadyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of vanadyl oxalate (VOC₂O₄), a versatile coordination compound. Vanadyl oxalate serves as a critical precursor for synthesizing various electroactive materials and also finds direct use in catalysis and sensing.[1][2][3] This document details its role in energy storage, electrocatalysis, and electrochemical sensors, providing structured data and experimental protocols to facilitate research and development.
Application Note 1: Precursor for Energy Storage Materials (Lithium-Ion Batteries & Supercapacitors)
Vanadyl oxalate is a widely used precursor for the synthesis of vanadium oxides, particularly vanadium pentoxide (V₂O₅), which are highly valued as cathode materials in lithium-ion batteries and as active materials in supercapacitors.[1][3][4] The thermal decomposition of vanadyl oxalate offers a facile method to produce nanostructured V₂O₅ with enhanced electrochemical performance compared to bulk materials.[4][5]
Data Presentation: Performance of V₂O₅ Derived from Vanadyl Oxalate
| Application | Material | Key Performance Metric | Value | Conditions |
| Li-ion Battery | V₂O₅ Nanorods | Specific Discharge Capacity | 270 mAh g⁻¹ | C/2 rate (147 mA g⁻¹) |
| V₂O₅ Nanorods | Specific Discharge Capacity | 198 mAh g⁻¹ | 4C rate (1176 mA g⁻¹) | |
| V₂O₅ Nanorods | Cycle Stability | 0.32% fading per cycle | - | |
| Supercapacitor | V₂O₅ (DV electrode) | Specific Capacity | 460.2 C/g | 1 A/g current density |
| Asymmetric Device (DV//AC) | Max Energy Density | 65.72 Wh/kg | 1199.97 W/kg power density | |
| V/Co-Oxalate (OXVC-20) | Cycling Stability | 91% retention | - |
Experimental Protocols
Protocol 1: Synthesis of Vanadyl Oxalate Precursor
This protocol describes the reaction of vanadium pentoxide with oxalic acid to form vanadyl oxalate hydrate (VOC₂O₄·nH₂O).[2][4]
-
Reactant Preparation : Prepare a solution of oxalic acid (H₂C₂O₄) in deionized water.
-
Reaction : Slowly add commercial V₂O₅ powder to the oxalic acid solution. A typical molar ratio of V₂O₅ to H₂C₂O₄ is 1:3.[4] The solution color will change from yellow to blue, indicating the reduction of V⁵⁺ to V⁴⁺ and the formation of the vanadyl oxalate precursor.[4]
-
Stirring : Continuously stir the mixture. The reaction can be expressed as: V₂O₅ + 3H₂C₂O₄ → 2VOC₂O₄ + 3H₂O + 2CO₂.[2]
-
Recovery : The resulting vanadyl oxalate hydrate can be collected from the solution for subsequent use.
Protocol 2: Fabrication of V₂O₅ Nanostructures via Thermal Decomposition
This protocol details the conversion of the vanadyl oxalate precursor into V₂O₅ nanostructures.[4]
-
Precursor Preparation : Synthesize vanadyl oxalate hydrate (VOC₂O₄·nH₂O) as described in Protocol 1.
-
Calcination : Place the precursor in a furnace and heat in an air atmosphere. A typical heating profile involves ramping to around 300°C. Thermal gravimetric analysis (TGA) shows a significant weight loss around 292°C, corresponding to the decomposition of VOC₂O₄ into vanadium oxide.[4]
-
Characterization : The resulting material is nanostructured V₂O₅. The morphology (e.g., nanoparticles, nanorods) can be controlled by adjusting the molar ratio of the initial reactants (V₂O₅ and oxalic acid).[4]
Protocol 3: Electrode Preparation and Electrochemical Testing
This protocol outlines the fabrication of a cathode and its testing in a coin cell.[4]
-
Slurry Preparation : Create a slurry by mixing the synthesized V₂O₅ active material, a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF) in a weight ratio such as 7:2:1.[4]
-
Electrode Casting : Cast the slurry onto a current collector (e.g., aluminum foil) and dry it in a vacuum oven.
-
Cell Assembly : Assemble a coin cell (e.g., 2032 type) in an argon-filled glovebox. Use metallic lithium as the anode.
-
Electrolyte : Use an electrolyte such as 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 volume ratio).[4]
-
Testing : Perform electrochemical measurements using a battery tester. Conduct cyclic voltammetry (CV) to study the redox reactions and galvanostatic charge/discharge tests to evaluate capacity and cycling performance.[4]
Visualizations
Caption: Workflow for V₂O₅ Nanomaterial Synthesis and Battery Fabrication.
Caption: Vanadyl oxalate as a precursor for various electroactive materials.
Application Note 2: Electrocatalysis
Vanadyl oxalate acts as an efficient catalyst, or a precursor to one, in various chemical reactions, including the oxidation of organic compounds.[2][3] Its ability to facilitate electron transfer makes it valuable in electrocatalytic processes.[2]
Data Presentation: Catalytic Performance
| Reaction | Catalyst System | Substrate | Conversion | Selectivity |
| Oxidation | Zn(NO₃)₂ / VOC₂O₄ | Methyl DL-mandelate | Up to 99% | High for α-ketoester |
Experimental Protocol
Protocol 4: Catalytic Oxidation of α-Hydroxy Esters
This protocol is based on the selective oxidation of α-hydroxy esters to α-ketoesters using a vanadyl oxalate-based catalytic system and molecular oxygen.[6]
-
Reactor Setup : Place 5 mmol of the α-hydroxy ester (e.g., methyl DL-mandelate), 0.25 mmol of vanadyl oxalate dihydrate (VOC₂O₄·2H₂O), 0.25 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), and 5 mL of acetonitrile (CH₃CN) into a 25 mL autoclave.[6]
-
Pressurization : Introduce molecular oxygen into the autoclave to a pressure of 0.2 MPa.[6]
-
Reaction : Heat the mixture to 80°C and stir for 1.5 hours.[6]
-
Analysis : After the reaction, filter the mixture. Determine the conversion rate and product selectivity using gas chromatography (GC).
-
Verification : Confirm the product identity using techniques such as GC-MS, NMR, and ATR-IR.[6]
Application Note 3: Electrochemical Sensing
Vanadyl complexes, including those involving oxalate, are utilized in the development of chemosensors. An indicator displacement assay (IDA) approach can be employed where the vanadyl ion is part of a complex that changes color or electrochemical properties upon interaction with a target analyte, such as the oxalate ion itself.
Data Presentation: Oxalate Ion Sensor Performance
| Sensor System | Analyte | Linear Range | Detection Limit (S/N=3) |
| Eriochrome Cyanine R (ECR) - VO²⁺ | Oxalate Ions | 8.30 x 10⁻⁷ M - 1.13 x 10⁻⁴ M | 5.40 x 10⁻⁷ M |
Experimental Protocol
Protocol 5: Colorimetric Sensor for Oxalate Detection
This protocol describes a simple chemosensor for detecting oxalate ions based on an indicator displacement assay.
-
Sensor Preparation : Prepare the chemosensing ensemble by mixing Eriochrome Cyanine R (ECR) as an indicator with vanadyl ions (VO²⁺) in an ammonium acetate buffer solution at an optimized pH of 6.0. This forms a purple-colored ECR-VO²⁺ complex.
-
Sample Introduction : Add the aqueous sample containing oxalate ions to the chemosensor solution.
-
Detection : The presence of oxalate ions will cause the displacement of the vanadyl ions from the ECR indicator, forming a more stable VO²⁺-Oxalate complex. This displacement results in a visible color change of the solution from purple back to yellow.
-
Quantification : Measure the change in absorbance using a spectrophotometer. The absorbance at 450 nm increases with the oxalate concentration.
-
Calibration : Construct a calibration curve by plotting the change in absorbance against known concentrations of oxalate to determine the concentration in unknown samples. The system exhibits a linear response within the specified range.
Visualization
References
Application Notes and Protocols for the Synthesis of Vanadium Oxide Nanoparticles from Vanadyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of vanadium oxide (V₂O₅) nanoparticles using vanadyl oxalate as a precursor. The method involves the initial formation of vanadyl oxalate from vanadium pentoxide and oxalic acid, followed by thermal decomposition to yield V₂O₅ nanoparticles. This synthesis route is valued for its simplicity and the ability to produce nanostructured materials with potential applications in catalysis, energy storage, and biomedical fields.
I. Overview of the Synthesis Pathway
The synthesis process is a two-step procedure. First, vanadium pentoxide (V₂O₅) is reduced by oxalic acid in an aqueous solution to form a vanadyl oxalate complex (VOC₂O₄·nH₂O). This precursor is then isolated and subjected to thermal decomposition (calcination) in the air, which results in the formation of V₂O₅ nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by adjusting the calcination temperature and time.
Application Notes and Protocols for Vanadyl Oxalate in Photocatalytic Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl oxalate (VOC₂O₄) is a versatile chemical compound with significant potential in materials science and catalysis. While it is predominantly utilized as a precursor for the synthesis of various vanadium-based photocatalysts, particularly vanadium pentoxide (V₂O₅), its role and potential as a direct photocatalyst are also of interest. These application notes provide detailed protocols for the synthesis of vanadium-based photocatalysts using vanadyl oxalate and a generalized methodology for evaluating their efficacy in the photocatalytic degradation of organic pollutants. Additionally, a hypothesized mechanism for the direct photocatalytic action of vanadyl oxalate is presented, drawing parallels with well-understood metal-oxalate complex photocatalysis.
I. Synthesis of Vanadium-Based Photocatalysts from Vanadyl Oxalate
Vanadyl oxalate is an excellent precursor for the controlled synthesis of vanadium oxides, which are effective photocatalysts. The following protocols detail the preparation of vanadyl oxalate and its subsequent conversion to a V₂O₅ photocatalyst.
Protocol 1: Synthesis of Vanadyl Oxalate
This protocol describes a solid-state method for synthesizing vanadyl oxalate from vanadium pentoxide and oxalic acid.[1][2]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Reaction vessel with stirring and heating capabilities
-
Drying oven
Procedure:
-
Combine V₂O₅ and oxalic acid dihydrate in a mass ratio of 1:2.2.
-
Transfer the mixture to a reaction vessel and heat to 150°C while stirring at 150 rpm.
-
Maintain the reaction for 45 minutes. The mixture will become a wet, blue-green solid.
-
Collect the wet vanadyl oxalate solid.
-
Dry the product in an oven at 100°C to obtain a solid, blue-green vanadyl oxalate powder.
Protocol 2: Synthesis of V₂O₅ Photocatalyst via Calcination of Vanadyl Oxalate
This protocol details the thermal decomposition of vanadyl oxalate to produce V₂O₅, a known photocatalyst.
Materials:
-
Vanadyl oxalate (synthesized as per Protocol 1)
-
Furnace with controlled atmosphere capabilities
-
Crucible
Procedure:
-
Place the synthesized vanadyl oxalate powder in a crucible.
-
Transfer the crucible to a furnace.
-
Heat the sample in a flowing oxygen stream to 450°C.
-
Maintain the temperature for 2 hours to ensure complete calcination.
-
Allow the furnace to cool to room temperature before retrieving the V₂O₅ photocatalyst.
Experimental Workflow for V₂O₅ Photocatalyst Synthesis
Caption: Workflow for the synthesis of a V₂O₅ photocatalyst from vanadyl oxalate.
II. Photocatalytic Degradation of Organic Pollutants
This section provides a generalized protocol for assessing the photocatalytic activity of the synthesized vanadium-based materials in the degradation of a model organic pollutant, such as an organic dye.
Protocol 3: Evaluation of Photocatalytic Activity
Materials and Equipment:
-
Synthesized V₂O₅ photocatalyst
-
Model organic pollutant (e.g., Methylene Blue, Rhodamine B, Malachite Green)
-
Deionized water
-
Photoreactor equipped with a light source (e.g., UV lamp, solar simulator)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Catalyst Suspension: Prepare a suspension of the photocatalyst in deionized water (e.g., 1 g/L).
-
Pollutant Solution: Prepare a stock solution of the model organic pollutant (e.g., 10 mg/L).
-
Adsorption-Desorption Equilibrium: In the photoreactor, mix the catalyst suspension with the pollutant solution. Stir the mixture in the dark for a designated period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: Initiate the photocatalytic reaction by turning on the light source. Continue stirring the suspension throughout the experiment.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.
-
Sample Preparation: Centrifuge or filter the withdrawn aliquots to remove the catalyst particles.
-
Analysis: Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific pollutant.
-
Data Analysis: Calculate the degradation efficiency (%) at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant (after adsorption-desorption equilibrium) and Cₜ is the concentration at time 't'.
Experimental Workflow for Photocatalytic Degradation
Caption: General workflow for evaluating the photocatalytic degradation of a pollutant.
III. Hypothesized Mechanism of Direct Photocatalysis by Vanadyl Oxalate
While not extensively documented, it is plausible that vanadyl oxalate itself can act as a photocatalyst, particularly in a homogeneous system or in a photo-Fenton-like process. The mechanism would likely involve the photogeneration of reactive oxygen species (ROS).
Proposed Signaling Pathway:
-
Photoexcitation: The vanadyl oxalate complex absorbs photons, leading to the excitation of an electron.
-
Charge Separation: The excited complex undergoes charge separation, forming a photo-generated electron and a hole.
-
Generation of ROS:
-
The hole can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).
-
The electron can reduce dissolved oxygen to form superoxide radicals (•O₂⁻), which can further react to produce other ROS.
-
-
Pollutant Degradation: The generated ROS, particularly •OH radicals, are powerful oxidizing agents that can non-selectively attack and degrade organic pollutant molecules into simpler, less harmful compounds.
-
Catalyst Regeneration: The vanadium species cycles between oxidation states to continue the catalytic process.
Hypothesized Photocatalytic Degradation Pathway
Caption: Hypothesized mechanism for direct photocatalytic degradation by vanadyl oxalate.
IV. Data Presentation
Quantitative data from photocatalytic degradation experiments should be systematically recorded for comparison and analysis. The following table provides a template for organizing such data.
Table 1: Photocatalytic Degradation of Methylene Blue using V₂O₅ Photocatalyst
| Time (min) | Pollutant Concentration (mg/L) | Degradation Efficiency (%) |
| 0 | 10.0 | 0.0 |
| 15 | 7.5 | 25.0 |
| 30 | 5.2 | 48.0 |
| 60 | 2.8 | 72.0 |
| 90 | 1.1 | 89.0 |
| 120 | 0.4 | 96.0 |
Note: The data presented in this table are illustrative and represent typical results for a V₂O₅ photocatalyst. Actual results may vary depending on experimental conditions.
Conclusion
Vanadyl oxalate is a key precursor for the synthesis of efficient vanadium-based photocatalysts. The protocols provided herein offer a clear pathway for the preparation and evaluation of these materials. While the direct photocatalytic application of vanadyl oxalate is not yet well-established, the hypothesized mechanism provides a foundation for future research into its potential in advanced oxidation processes. For professionals in drug development, the principles of photocatalytic degradation are relevant for understanding the environmental fate of pharmaceutical compounds and for developing novel synthesis and purification methods.
References
Application Notes: Vanadyl Oxalate Solution for Chemical Deposition
Introduction
Vanadyl oxalate (VOC₂O₄) is a versatile chemical precursor widely utilized in the synthesis of various vanadium-based materials.[1][2] Its solubility in water and some organic solvents makes it an excellent candidate for solution-based deposition techniques.[2][3] Upon thermal decomposition, vanadyl oxalate readily converts to different vanadium oxides, such as vanadium dioxide (VO₂) or vanadium pentoxide (V₂O₅), depending on the temperature and atmospheric conditions.[4][5] This property is particularly advantageous as the decomposition byproducts (carbon dioxide and water) are volatile, resulting in high-purity final materials free from extraneous anions or cations.[4] These characteristics make vanadyl oxalate an ideal precursor for fabricating catalysts, advanced materials for energy storage, and functional thin films for electronic and optoelectronic applications.[4][6][7]
Key Applications
-
Catalyst Manufacturing: Aqueous solutions of vanadyl oxalate are frequently used to impregnate catalyst supports. Subsequent heat treatment decomposes the oxalate to form catalytically active vanadium oxide species. This method is prominent in the production of DeNOx catalysts used for controlling nitrogen oxide emissions.[2][4][8]
-
Energy Storage: Vanadium oxides derived from vanadyl oxalate are valuable cathode materials for lithium-ion batteries.[6] The nanostructured nature of V₂O₅ synthesized via this route can lead to enhanced electrochemical performance, including higher discharge capacities compared to commercial micro-sized V₂O₅.[6]
-
Smart Materials and Electronics: Vanadyl oxalate is a precursor for depositing thin films of vanadium oxides (e.g., VO₂, V₂O₅). These films are integral to "smart" technologies such as thermochromic windows, optical switches, and sensors, due to their unique metal-insulator transition properties.[7][9][10]
Experimental Protocols
Protocol 1: Preparation of Vanadyl Oxalate Precursor Solution
This protocol describes a common method for synthesizing an aqueous vanadyl oxalate solution from vanadium pentoxide and oxalic acid.
Materials:
-
Vanadium pentoxide (V₂O₅) powder
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized (DI) water
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., glass beaker)
-
Filter paper
Procedure:
-
Molar Calculation: Determine the required mass of V₂O₅ and oxalic acid. A common molar ratio is approximately 1 mole of V₂O₅ to 3 moles of oxalic acid.[4][11]
-
Dissolution: In the reaction vessel, dissolve the calculated amount of oxalic acid dihydrate in DI water.
-
Reaction: While stirring, gradually add the V₂O₅ powder to the oxalic acid solution.
-
Heating: Heat the mixture to a temperature between 40-70°C and continue stirring. The reaction is typically complete within 2 hours, indicated by the formation of a clear, blue solution.[11]
-
Filtration (Optional): If any unreacted solids remain, cool the solution and filter it to obtain a clear precursor solution.
-
Storage: Store the vanadyl oxalate solution in a sealed container. For some concentrations, storage above 16°C is recommended to prevent crystallization.[8]
Summary of Synthesis Parameters:
| Reactant 1 | Reactant 2 | Molar Ratio (V₂O₅:Acid) | Solvent | Temperature (°C) | Reaction Time | Reference |
| V₂O₅ | Oxalic Acid | 1:1 to 1:3 | Water | 40 - 70 | ~2 hours | [11] |
| V₂O₅ | Oxalic Acid | 1:3 | Glacial Acetic Acid | 100 - 120 | 1 - 2 hours | [4] |
| V₂O₅ | Oxalic Acid | ~1:2.2 | Water + Formamide | Room Temp. | Not specified | [12] |
Protocol 2: Deposition of Vanadium Oxide Thin Films
This protocol outlines a general procedure for fabricating vanadium oxide thin films on a substrate using a solution-deposition and thermal decomposition process.
Materials:
-
Vanadyl oxalate precursor solution (from Protocol 1)
-
Substrates (e.g., glass slides, silicon wafers, FTO-coated glass)
-
Spin coater or dip coater
-
Tube furnace or hot plate
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and DI water) and dry them completely with a nitrogen gun.
-
Solution Deposition:
-
Spin Coating: Dispense the vanadyl oxalate solution onto the substrate. Spin at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve a uniform wet film.
-
Dip Coating: Immerse the substrate into the vanadyl oxalate solution and withdraw it at a controlled, constant speed.
-
-
Drying: Dry the coated substrate on a hot plate or in an oven at a low temperature (e.g., 80-110°C) to evaporate the solvent.
-
Thermal Decomposition (Annealing):
-
Place the dried film into a tube furnace.
-
Heat the sample to the target decomposition temperature. The final vanadium oxide phase is dependent on the temperature and atmosphere.[2][4]
-
To form V₂O₅ , anneal at a temperature above 350°C in an oxygen-containing atmosphere (e.g., air).[9][13]
-
To form VO₂ , anneal at a temperature above 350°C in an inert or reducing atmosphere (in the absence of oxygen).[2][4]
-
The thermal decomposition of V₂O₅ to V₂O₃ typically occurs at higher temperatures (~600°C) in a vacuum.[14][15]
-
-
Cooling: After the annealing period, allow the sample to cool down to room temperature before removal.
Summary of Thermal Decomposition Conditions:
| Precursor | Target Phase | Atmosphere | Temperature (°C) | Reference |
| Vanadyl Oxalate | V₂O₅ | Air / Oxygen | > 350 | [4][13] |
| Vanadyl Oxalate | VO₂ | Inert / Vacuum | > 350 | [2][4] |
| V₂O₅ | VO₂ | Vacuum (~10⁻⁷ Torr) | ~400 | [14][15] |
| V₂O₅ | V₂O₃ | Vacuum (~10⁻⁷ Torr) | ~600 | [14][15] |
Visualized Workflows and Relationships
Caption: Workflow for Vanadium Oxide film synthesis.
Caption: Effect of annealing atmosphere on the final oxide phase.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. Vanadyl oxalate [yxzw.com]
- 3. americanelements.com [americanelements.com]
- 4. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 5. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. gfe.com [gfe.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. pure.mpg.de [pure.mpg.de]
- 15. pure.mpg.de [pure.mpg.de]
Application Notes: Hydrothermal Synthesis of Vanadium Dioxide (VO₂) Using a Vanadium Oxalate Precursor
Introduction
Vanadium dioxide (VO₂) is a highly researched thermochromic material renowned for its reversible metal-insulator transition (MIT) at a critical temperature (T_c) of approximately 68°C.[1][2] This transition is accompanied by significant changes in its optical and electrical properties. In its low-temperature monoclinic (M) phase, VO₂ is an insulator and transparent to near-infrared (NIR) radiation.[1] Above the transition temperature, it transforms into a metallic rutile (R) phase, which is highly reflective to NIR light.[1] This unique property makes VO₂ a promising candidate for applications in energy-efficient smart windows, optical switches, and sensors.[1][3]
These application notes provide a detailed protocol for the hydrothermal synthesis of VO₂ using a vanadium oxalate precursor, targeting researchers and scientists in materials science and drug development.
Experimental Protocols
Protocol 1: Two-Step Synthesis of VO₂(M) via a VO₂(B) Intermediate
This protocol is adapted from methodologies that first produce the metastable VO₂(B) phase, which is subsequently converted to the desired VO₂(M) phase through thermal annealing.[6]
1. Materials and Equipment
-
Vanadium pentoxide (V₂O₅)
-
Oxalic acid (H₂C₂O₄)
-
Deionized (DI) water
-
Ethanol
-
Teflon-lined stainless-steel autoclave (e.g., 100 mL capacity)
-
Magnetic stirrer with heating plate
-
Convection oven or furnace
-
Centrifuge
-
Vacuum oven
2. Preparation of Vanadium Oxalate Precursor Solution
-
Prepare an aqueous solution of oxalic acid. The molar ratio of V₂O₅ to oxalic acid is a critical parameter that influences the final product. A common starting point is a 1:3 molar ratio.
-
In a beaker, dissolve the appropriate amount of oxalic acid in DI water with stirring.
-
Slowly add the V₂O₅ powder to the oxalic acid solution while continuously stirring at room temperature.
-
The V⁵⁺ ions from V₂O₅ are reduced by the oxalic acid to V⁴⁺ ions, resulting in the formation of a blue vanadyl oxalate complex solution.[6] Continue stirring until all the V₂O₅ has dissolved and the solution is clear and blue.
3. Hydrothermal Reaction
-
Transfer the prepared vanadium oxalate solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it inside a preheated convection oven.
-
Heat the autoclave to a temperature between 180°C and 230°C.[6][8]
-
Maintain the reaction for a duration ranging from 12 to 48 hours.[2][8] The precise temperature and time will affect the crystallinity and morphology of the resulting product.
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down naturally to room temperature.
4. Post-Synthesis Processing and Annealing
-
Once cooled, carefully open the autoclave and collect the bluish-black precipitate.
-
Wash the product multiple times to remove any unreacted precursors or byproducts. This is typically done by centrifuging the suspension, decanting the supernatant, and resuspending the solid in DI water and then ethanol. Repeat this wash cycle 3-4 times.[2][5]
-
After the final wash, dry the collected powder in a vacuum oven at 60-80°C for several hours to obtain VO₂(B) powder.
-
To convert the metastable VO₂(B) to the thermochromic VO₂(M) phase, anneal the powder in an inert atmosphere (e.g., nitrogen or argon) or under vacuum. A typical annealing condition is 500°C for 2 hours.[5][6]
-
Allow the furnace to cool to room temperature before collecting the final VO₂(M) powder.
Data Presentation
The following table summarizes various parameters reported in the literature for the hydrothermal synthesis of VO₂, showcasing how different conditions can influence the outcome.
| Precursors | Reducing/Oxidizing Agent | Temperature (°C) | Time (h) | Post-Treatment | Resulting Phase/Morphology | Reference |
| V₂O₅ | Oxalic Acid | 230 | 96 | None (W-dopant used) | W-doped VO₂(M), asterisk shape | [6] |
| V₂O₅, H₂O₂ | None | 240 | 24 | Vacuum Annealing | VO₂(M), nanoparticles | [3] |
| V₂O₅ | Hydrazine Hydrate | 220 | 48 | None | VO₂(M) microcrystals, VO₂(B) nanowires | [2] |
| V₂O₅, H₂O₂ | Hydrazine Hydrate | 260 | 24 | None | Pure VO₂(M), nanoparticles | [7] |
| V₂O₅ | Citric Acid | 180 | 2 | Annealing >400°C | VO₂(B) converted to VO₂(M) | [9] |
| V₂O₅ | Dodecylamine | 150 | 120 (5 days) | Annealing at 500°C | VO₂(M), nanotubes | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of VO₂ using a vanadium oxalate precursor.
Caption: Workflow for hydrothermal synthesis of VO₂(M).
Characterization
-
X-ray Diffraction (XRD): Used to identify the crystal phase of the synthesized material (e.g., VO₂(B) or VO₂(M)) and assess its purity and crystallinity.[8][10]
-
Scanning Electron Microscopy (SEM): Employed to investigate the surface morphology, particle size, and shape of the VO₂ powder.[1][8]
-
Differential Scanning Calorimetry (DSC): Performed to determine the critical transition temperature (T_c) and enthalpy change associated with the metal-insulator transition, confirming the thermochromic properties of the VO₂(M) phase.[3][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the vibrational bonds within the V-O system, confirming the chemical composition of the synthesized sample.[8][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Synthesis and Morphological Control of VO2 Nanostructures via a One-Step Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tue.nl [research.tue.nl]
- 7. Synthesis of Monoclinic Vanadium Dioxide via One-Pot Hydrothermal Route [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jacsdirectory.com [jacsdirectory.com]
Application Notes and Protocols: Vanadyl Oxalate Impregnation Method for Catalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The vanadyl oxalate impregnation method is a widely utilized and effective technique for the preparation of highly dispersed vanadium-based catalysts.[1] This method is particularly favored for synthesizing supported catalysts where vanadium oxides (VOx) are the active species, distributed on a high-surface-area support material. The choice of vanadyl oxalate (VOC₂O₄) as the vanadium precursor is advantageous because its thermal decomposition yields vanadium oxides, carbon dioxide, and water, leaving no extraneous anions or cations that could act as poisons for the catalyst.[1][2]
This technique is a cornerstone in producing catalysts for crucial industrial and environmental applications, including:
-
Selective Catalytic Reduction (SCR) of NOx: V₂O₅-WO₃/TiO₂ catalysts, often prepared via vanadyl oxalate impregnation, are the industry standard for reducing harmful nitrogen oxide (NOx) emissions from stationary sources like power plants and diesel engines.[3][4] The method allows for precise control over vanadium loading, which is critical for optimizing catalytic activity and stability.[5]
-
Oxidative Dehydrogenation (ODH) of Alkanes: Vanadia-based catalysts supported on materials like silica (SiO₂) and titania (TiO₂) are effective in the ODH of light alkanes, such as propane to propene.[6] The impregnation method facilitates the creation of well-dispersed monomeric and polymeric vanadyl species on the support surface, which are known to be the active sites for this reaction.[7]
-
Selective Oxidation of Hydrocarbons: These catalysts are also used in the partial oxidation of various hydrocarbons, for instance, the oxidation of o-xylene to phthalic anhydride.[8]
The impregnation process itself typically involves the incipient wetness (or dry impregnation) technique, where the porous support is filled with a volume of vanadyl oxalate solution approximately equal to its pore volume.[9][10] This is followed by drying and calcination steps to decompose the precursor and form the active vanadium oxide species on the support surface.[5][11] The final properties of the catalyst, including the nature of the vanadia species (monomeric, polymeric, or crystalline V₂O₅), surface area, and redox properties, are strongly dependent on the vanadium loading and the calcination temperature.[5][7][8]
Experimental Protocols
The following sections provide detailed protocols for the preparation of a supported vanadium oxide catalyst using the vanadyl oxalate impregnation method. The example focuses on a VOx/TiO₂ catalyst, a common formulation for SCR applications.
2.1 Protocol 1: Preparation of Aqueous Vanadyl Oxalate Precursor Solution
This protocol describes the synthesis of the vanadyl oxalate solution required for impregnation, starting from vanadium pentoxide (V₂O₅) and oxalic acid.
Materials and Equipment:
-
Vanadium pentoxide (V₂O₅) powder
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating plate
-
Volumetric flask
Procedure:
-
Determine Required Concentrations: Calculate the mass of V₂O₅ and oxalic acid needed to achieve the target vanadium concentration in the final solution. The reaction between V₂O₅ and oxalic acid forms vanadyl oxalate.[8][11] A typical molar ratio of H₂C₂O₄ to V₂O₅ is around 3:1 to ensure complete reduction and complexation.
-
Dissolution: In a beaker, add the calculated amount of oxalic acid dihydrate to a specific volume of deionized water.
-
Stirring and Heating: Place the beaker on a magnetic stirrer with a heating plate. Stir the solution until the oxalic acid is fully dissolved.
-
Addition of V₂O₅: Slowly add the V₂O₅ powder to the oxalic acid solution while continuously stirring. The solution will typically turn a deep blue color, characteristic of the vanadyl (VO²⁺) ion.
-
Reaction: Heat the mixture gently (e.g., to 65-75°C) and continue stirring until all the V₂O₅ has reacted and dissolved to form a clear blue solution of vanadyl oxalate.[1][11]
-
Final Volume Adjustment: After cooling to room temperature, transfer the solution to a volumetric flask and add deionized water to reach the final calculated volume for the desired concentration.
2.2 Protocol 2: Incipient Wetness Impregnation of TiO₂ Support
This protocol details the steps for impregnating a TiO₂ support with the prepared vanadyl oxalate solution.
Materials and Equipment:
-
Titanium dioxide (TiO₂) support (e.g., anatase phase, such as Degussa P25 or Tronox DT-51D)[5]
-
Prepared vanadyl oxalate solution (from Protocol 2.1)
-
Evaporating dish or beaker
-
Pipette or burette
-
Glass stirring rod
Procedure:
-
Support Preparation: If necessary, dry the TiO₂ support in an oven (e.g., at 110°C for several hours) to remove any adsorbed moisture.[8] Determine the pore volume of the TiO₂ support (typically provided by the manufacturer or measurable via nitrogen physisorption).
-
Impregnation: Place a known weight of the dried TiO₂ support in an evaporating dish.
-
Solution Addition: Slowly add the vanadyl oxalate solution dropwise to the TiO₂ powder while mixing with a glass rod. The volume of the solution added should be equal to the pre-determined pore volume of the support material to achieve incipient wetness.[5][10]
-
Homogenization: Continue mixing until the solution is uniformly distributed and the powder appears as a homogeneous, damp paste or free-flowing powder with no excess liquid.
-
Aging (Optional): Allow the impregnated material to stand at room temperature for a period (e.g., 2-4 hours) to ensure diffusion of the precursor into the pores of the support.
2.3 Protocol 3: Drying and Calcination
This final protocol covers the critical steps of drying and calcination to form the active catalyst.
Materials and Equipment:
-
Impregnated catalyst precursor (from Protocol 2.2)
-
Drying oven
-
Tube furnace or muffle furnace with temperature control
-
Crucible (e.g., ceramic)
Procedure:
-
Drying: Place the impregnated material in a crucible and dry it in an oven, typically at 100-120°C for 12-16 hours, to remove the water.[8][11] This step should be performed carefully to avoid rapid evaporation which could cause the vanadium precursor to migrate to the external surface of the support particles.
-
Calcination: Transfer the dried powder to a furnace for calcination. This high-temperature treatment decomposes the vanadyl oxalate to vanadium oxide and anchors it to the support.
-
Heating Program: Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to the final calcination temperature. The final temperature is a critical parameter; for VOx/TiO₂ SCR catalysts, it is often in the range of 450-500°C.[5][8][11]
-
Isothermal Treatment: Hold the catalyst at the final calcination temperature for a specific duration, typically 2-5 hours, in a flowing stream of air or oxygen.[5][11]
-
Cooling: After calcination, allow the furnace to cool down to room temperature naturally.
-
Final Catalyst: The resulting powder is the final VOx/TiO₂ catalyst. It can be crushed and sieved to the desired particle size for characterization and testing.[11]
Data Presentation
The following tables summarize typical quantitative data from studies employing the vanadyl oxalate impregnation method.
Table 1: Catalyst Preparation Parameters
| Catalyst Formulation | Vanadium Loading (wt. %) | Support Material | Calcination Temp. (°C) | Calcination Time (h) | Reference |
| V₂O₅/TiO₂ | 7.0 | TiO₂ (Rutile) | 450 | 2 | [11] |
| VOx/SiO₂ | up to 8.0 | Mesoporous Silicates (MCM-41, HMS, SBA-15) | N/A | N/A | [6] |
| V₂O₅-WO₃/TiO₂ | 1.0 | Regenerated WO₃/TiO₂ | N/A | N/A | [3] |
| VOx/TiO₂ | 0.5 - 8.0 | TiO₂ (Anatase, DT-51D) | 500 | 1 | [5] |
| V₂O₅/TiO₂ | 7.0 | TiO₂ (Anatase) | 350 - 575 | 2 | [8] |
Table 2: Resulting Catalyst Properties
| Catalyst Formulation | V Loading (wt. %) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Catalytic Performance | Reference |
| 1.0% V₂O₅/WO₃/TiO₂ | 1.0 | N/A | N/A | ~91% NO conversion at 300°C | [3][12] |
| VOx/HMS | up to 8.0 | N/A | N/A | up to 19% propene yield at 600°C | [6] |
| Fresh 0.5% V/TiO₂ | 0.5 | N/A | N/A | NH₃ uptake: 231 µmol/g | [5] |
| Aged 0.5% V/TiO₂ | 0.5 | N/A | N/A | NH₃ uptake significantly decreased after aging | [5] |
| TiO₂/V₂O₅-WO₃ (87:10:03) | ~3.0 | 150.32 | N/A | 25.8% NOx conversion at 325°C | [4] |
Visualizations
4.1 Experimental Workflow Diagram
The following diagram illustrates the complete workflow for preparing a supported catalyst via the vanadyl oxalate impregnation method.
4.2 Logical Relationship Diagram
This diagram shows the logical influence of key preparation parameters on the final characteristics of the catalyst.
References
- 1. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. spast.org [spast.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. lehigh.edu [lehigh.edu]
- 9. What Is The Impregnation Method Of Catalyst Preparation? Achieve High Dispersion & Activity - Kintek Solution [kindle-tech.com]
- 10. csuepress.columbusstate.edu [csuepress.columbusstate.edu]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vanadyl Oxalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of vanadyl oxalate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of vanadyl oxalate, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Incorrect Stoichiometry: Molar ratio of vanadium pentoxide (V₂O₅) to oxalic acid is not optimal. An insufficient amount of oxalic acid will result in an incomplete reaction.[2] 3. Product Loss During Workup: Vanadyl oxalate is water-soluble, and excessive use of aqueous washing steps can lead to product loss.[1] | 1. Optimize Reaction Conditions: Increase the reaction time or temperature within the recommended range (see Table 1). Ensure the reaction mixture is adequately stirred. 2. Adjust Reactant Ratio: The stoichiometric requirement is 3 moles of oxalic acid per mole of V₂O₅. A slight excess of oxalic acid (up to 3.5 moles) can drive the reaction to completion.[1] 3. Minimize Aqueous Contact: Use minimal amounts of cold water for washing the product, or opt for a non-aqueous solvent like ethanol. |
| Product is Greenish or Contains Unreacted Yellow/Orange Particles | 1. Incomplete Reduction of V(V): The reaction has not gone to completion, leaving unreacted V₂O₅ (yellow/orange). 2. Formation of Vanadium(III) Species: Under certain conditions, further reduction to V(III) can occur, which may impart a greenish hue.[3] | 1. Extend Reaction Time/Increase Temperature: Continue heating and stirring the reaction mixture until the solution turns a clear blue and no solid V₂O₅ remains. 2. Ensure Proper Stoichiometry: An adequate amount of oxalic acid is crucial for the complete reduction of V(V) to V(IV).[2] |
| Product Purity is Low | 1. Excess Oxalic Acid: Using a large excess of oxalic acid can lead to its co-precipitation with the product.[2] 2. Side Reactions: High temperatures for prolonged periods might lead to decomposition or other side reactions. | 1. Optimize Oxalic Acid Amount: Use a molar ratio of V₂O₅ to oxalic acid between 1:3 and 1:3.5.[1] 2. Purification: Wash the final product with a solvent in which oxalic acid is soluble but vanadyl oxalate is not, such as cold ethanol. Recrystallization from a minimal amount of hot water can also be performed. For high-purity applications, methods like solvent extraction have been reported.[4] |
| Inconsistent Hydration State of the Product | 1. Reaction Time and Temperature: The duration of the reaction and the temperature can influence the number of water molecules in the final product (e.g., dihydrate vs. monohydrate).[1] 2. Water Content of the Solvent: The amount of water in the reaction solvent (e.g., glacial acetic acid) affects the hydration state.[1] 3. Drying Conditions: The temperature and duration of the drying process will determine the final hydration state. | 1. Control Reaction Parameters: For specific hydrates, refer to the conditions outlined in Table 1. Shorter reaction times at lower temperatures tend to favor the dihydrate, while longer times at higher temperatures favor the monohydrate.[1] 2. Control Solvent Water Content: Use glacial acetic acid for lower hydration states. The presence of a small amount of water can increase the reaction rate but will also influence the hydration of the product.[1] 3. Standardize Drying Procedure: Dry the product at a consistent temperature and for a fixed duration to ensure a consistent hydration state. For example, drying at 80-90°C under vacuum is a common practice.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of vanadium pentoxide to oxalic acid?
A1: The stoichiometric ratio is 1 mole of vanadium pentoxide (V₂O₅) to 3 moles of oxalic acid. However, to ensure the reaction goes to completion, a slight excess of oxalic acid, up to a molar ratio of 1:3.5, is often recommended.[1] Using too little oxalic acid will result in an incomplete reaction and low yield, while a large excess can lead to impurities in the final product.[2]
Q2: What is the role of oxalic acid in the synthesis of vanadyl oxalate?
A2: Oxalic acid serves two primary functions in this synthesis. It acts as a reducing agent, reducing vanadium from the +5 oxidation state in V₂O₅ to the +4 oxidation state in the vanadyl ion (VO²⁺). Secondly, it serves as the source of the oxalate ligand that coordinates with the vanadyl ion to form the product.[1]
Q3: How does the reaction temperature affect the synthesis?
A3: The reaction temperature significantly influences the reaction rate and the hydration state of the resulting vanadyl oxalate. Generally, higher temperatures lead to a faster reaction. The temperature can also determine whether the dihydrate, monohydrate, or sesquihydrate is formed, with lower temperatures favoring the dihydrate and higher temperatures and longer reaction times favoring the monohydrate.[1]
Q4: What is the expected color of the reaction mixture and the final product?
A4: The reaction mixture should change from a yellow or orange suspension of V₂O₅ to a clear, deep blue solution, indicating the formation of the vanadyl (V(IV)) species. The solid vanadyl oxalate product is typically a blue crystalline powder.[5] A greenish tint may suggest the presence of some V(III) species.[3]
Q5: How can I purify the synthesized vanadyl oxalate?
A5: If the product is contaminated with excess oxalic acid, it can be washed with a solvent in which oxalic acid is more soluble than vanadyl oxalate, such as cold ethanol. For higher purity, recrystallization from a minimal amount of hot water can be effective. Advanced purification techniques such as solvent extraction using specific extractants like 2-ethylhexyl dihydrogen phosphate (P507) have also been reported for producing high-purity vanadyl oxalate.[4]
Data Presentation
Table 1: Summary of Reaction Conditions for Vanadyl Oxalate Synthesis
| Parameter | Condition 1: Solid-State Synthesis | Condition 2: Acetic Acid Solvent | Condition 3: Aqueous Synthesis |
| Vanadium Source | Vanadium Pentoxide (V₂O₅) | Vanadium Pentoxide (V₂O₅) | Vanadium Pentoxide (V₂O₅) |
| Reactant | Oxalic Acid Dihydrate | Oxalic Acid Dihydrate | Oxalic Acid |
| Solvent | None (solid-state) | Glacial Acetic Acid | Water |
| V₂O₅:Oxalic Acid Ratio (molar) | ~1:3 to 1:3.5 (by mass ratio 1:2.1 to 1:2.5)[2] | ~1:3 to 1:3.5[1] | Not explicitly stated, but excess oxalic acid is common. |
| Temperature (°C) | 100 - 200[2] | 100 - 120[1] | 40 - 70[2] |
| Reaction Time | 30 - 60 minutes[2] | 1 - 5 hours (depends on desired hydrate)[1] | Until reaction completion (visual observation) |
| Typical Product | Vanadyl Oxalate (hydrate form depends on subsequent drying) | Vanadyl Oxalate Dihydrate, Monohydrate, or Sesquihydrate[1] | Aqueous solution of Vanadyl Oxalate |
| Yield | High (e.g., >95%) | High (e.g., 96.5%)[1] | Dependent on subsequent isolation |
Experimental Protocols
Detailed Methodology for Vanadyl Oxalate Synthesis in Acetic Acid
This protocol is adapted from a patented procedure for the synthesis of vanadyl oxalate hydrates.[1]
Materials:
-
Vanadium Pentoxide (V₂O₅)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge vanadium pentoxide and oxalic acid dihydrate in a molar ratio of approximately 1:3.
-
Solvent Addition: Add a sufficient amount of glacial acetic acid to the flask to create a stirrable slurry.
-
Heating and Reflux: Heat the mixture to a temperature between 100°C and 120°C with continuous stirring. The reaction time will determine the hydration state of the product:
-
For vanadyl oxalate dihydrate , maintain the temperature for 1-2 hours.
-
For vanadyl oxalate monohydrate , maintain the temperature for at least 5 hours.
-
-
Cooling and Filtration: After the designated reaction time, cool the mixture to room temperature. The blue solid product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing (Optional): Wash the collected solid with a small amount of cold ethanol to remove any unreacted oxalic acid.
-
Drying: Dry the product in a vacuum oven at 80-90°C for several hours until a constant weight is achieved. The final product is a blue crystalline powder.
Mandatory Visualization
Caption: Workflow for the synthesis and troubleshooting of vanadyl oxalate.
References
- 1. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 2. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 3. Solution containing vanadium oxalate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. Vanadyl oxalate | 15500-04-6 | Benchchem [benchchem.com]
Technical Support Center: Controlling Vanadium Oxide Morphology from Vanadyl Oxalate
Welcome to the technical support center for the synthesis of vanadium oxide with controlled morphology using vanadyl oxalate as a precursor. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing vanadium oxide in their work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of vanadium oxide, helping you to identify and resolve them effectively.
Q1: Why is the morphology of my vanadium oxide not what I expected (e.g., nanoparticles instead of nanorods)?
A1: The morphology of vanadium oxide is highly sensitive to several experimental parameters. If you are not achieving the desired morphology, consider the following factors:
-
Temperature Ramp Rate and Final Annealing Temperature: The rate at which the temperature is increased and the final calcination temperature play a crucial role. A slow ramp rate allows for more controlled crystal growth, which can favor the formation of specific morphologies like nanorods. The final temperature also dictates the phase and crystallinity of the vanadium oxide. For instance, V2O5 nanorods can be fabricated by thermal decomposition at 400°C.[1]
-
Precursor Concentration: The concentration of the vanadyl oxalate solution can influence the nucleation and growth process. A higher concentration may lead to faster precipitation and the formation of nanoparticles, while a lower concentration might favor the growth of larger, more defined structures.
-
pH of the Solution: The pH of the precursor solution significantly affects the hydrolysis and condensation of vanadium species, which in turn directs the final morphology. For example, adjusting the pH of a vanadium precursor solution can control the width of nanobelts.[2]
-
Presence of Surfactants or Additives: Surfactants like Cetyltrimethylammonium bromide (CTAB) can act as structure-directing agents, promoting the growth of specific morphologies such as nanorods.[3][4] The choice of solvent (e.g., water vs. ethanol) can also influence the resulting morphology, leading to structures ranging from nanorods to nanosheets or nano-urchins.[5]
Q2: My final product is amorphous instead of crystalline. What went wrong?
A2: Achieving a crystalline vanadium oxide product is primarily dependent on the annealing temperature and duration.
-
Insufficient Annealing Temperature: A common reason for an amorphous product is that the calcination temperature was too low to induce crystallization. The transformation from the amorphous precursor to a crystalline phase requires a specific amount of thermal energy. For V2O5, crystallization is often observed at temperatures above 300°C.
-
Inadequate Annealing Time: The duration of the annealing process is also important. If the time at the target temperature is too short, the crystalline structure may not have sufficient time to form completely.
-
Atmosphere during Annealing: The atmosphere in the furnace (e.g., air, inert gas) can affect the final product. Annealing in air typically leads to the formation of V2O5, the most stable oxide.
Q3: The yield of my vanadium oxide synthesis is very low. How can I improve it?
A3: Low yield can be attributed to several factors throughout the synthesis process:
-
Incomplete Reaction of Precursors: Ensure that the initial reaction between V2O5 and oxalic acid to form vanadyl oxalate is complete. This can be influenced by the reaction temperature and time. Stirring the mixture at a slightly elevated temperature (e.g., 40-70°C) can facilitate a more complete reaction.[6]
-
Loss of Material During Washing and Filtration: After the synthesis, washing and filtration steps can lead to a loss of the product. Ensure you are using appropriate filter paper and careful washing techniques to minimize this loss.
-
Sublimation at High Temperatures: Vanadium oxides can sublimate at high temperatures. Ensure that your annealing temperature is optimized for crystallization without significant loss of product.
Q4: I am observing a mixture of vanadium oxide phases in my final product. How can I obtain a pure phase?
A4: The presence of mixed phases is often related to the annealing conditions and the starting materials.
-
Precise Temperature Control: Different vanadium oxide phases are stable at different temperatures. Precise control over the annealing temperature is crucial for obtaining a single, desired phase. For example, the thermal decomposition of vanadyl oxalate in air generally yields V2O5.[1]
-
Control of Atmosphere: The oxygen partial pressure during annealing can influence the oxidation state of vanadium and thus the resulting phase. For instance, decomposition in the absence of oxygen can lead to the formation of vanadium dioxide (VO2).
-
Purity of Precursors: The purity of the initial V2O5 and oxalic acid can also play a role. Impurities might act as nucleation sites for undesired phases.
Data Presentation: Experimental Parameters for Morphology Control
The following table summarizes key experimental parameters and their impact on the resulting vanadium oxide morphology, based on various synthesis methods.
| Synthesis Method | Precursor(s) | Temperature (°C) | pH | Additive(s) | Resulting Morphology |
| Thermal Decomposition | Vanadyl Oxalate | 400 | N/A | None | Nanorods[1] |
| Hydrothermal | VOSO4·nH2O, KBrO3 | 180 | 1-2 | Nitric Acid | Nanowires[7] |
| Hydrothermal | Ammonium Metavanadate | 100-200 | N/A | None | Nanoparticles (size increases with temperature)[8] |
| Sol-Gel | Sodium Metavanadate | 85 (synthesis), 600 (annealing) | 6-7 | CTAB | Nanorods[3][4] |
| Solvothermal | Vanadyl Acetylacetonate | N/A | N/A | Water/Ethanol Ratio | Nanorods, Nanosheets, Nano-urchins[5] |
Experimental Protocols
This section provides a detailed methodology for a common synthesis of vanadium oxide nanorods.
Protocol: Synthesis of V2O5 Nanorods via Thermal Decomposition of Vanadyl Oxalate
This protocol is adapted from a facile synthesis method for preparing nano-sized vanadium pentoxide.[1]
Materials:
-
Vanadium pentoxide (V2O5) powder
-
Oxalic acid dihydrate (H2C2O4·2H2O)
-
Deionized water
-
Beaker
-
Magnetic stirrer with hot plate
-
Drying oven
-
Tube furnace
Procedure:
-
Preparation of Vanadyl Oxalate Precursor:
-
Dissolve V2O5 powder and oxalic acid dihydrate in deionized water in a molar ratio of 1:3 (V2O5:H2C2O4).
-
Stir the solution vigorously on a magnetic stirrer at 80°C for 2 hours. The solution will turn from a yellow suspension to a clear blue solution, indicating the formation of vanadyl oxalate.
-
Evaporate the water from the solution by heating it in an oven at 80°C until a solid blue precursor (vanadyl oxalate) is obtained.
-
Grind the solid precursor into a fine powder.
-
-
Thermal Decomposition to form V2O5 Nanorods:
-
Place the powdered vanadyl oxalate precursor in a ceramic boat.
-
Insert the boat into a tube furnace.
-
Heat the furnace to 400°C in an air atmosphere with a heating rate of 5°C/min.[9]
-
Hold the temperature at 400°C for 2 hours to ensure complete decomposition of the vanadyl oxalate and formation of crystalline V2O5.[1]
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting yellow-orange powder consists of V2O5 nanorods.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of V2O5 nanorods via the thermal decomposition of vanadyl oxalate.
Figure 1: Workflow for V₂O₅ nanorod synthesis.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Simple Synthesis of Vanadium Oxide (V2O5) Nanorods in Presence of CTAB Surfactant, Colloid and Surface Science, Science Publishing Group [sciencepublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Vanadyl Oxalate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of aqueous vanadyl oxalate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and shelf life of a properly prepared aqueous vanadyl oxalate solution?
A freshly prepared aqueous vanadyl oxalate solution should be a clear, blue liquid.[1] Under optimal storage conditions, which include being in a tightly closed container in a dry, cool, and well-ventilated place, the solution can have a shelf life of up to two years.
Q2: What are the primary factors that affect the stability of aqueous vanadyl oxalate solutions?
The stability of aqueous vanadyl oxalate solutions is primarily influenced by pH, temperature, and exposure to light.
-
pH: The solution is most stable in acidic conditions (pH < 3). In neutral or alkaline environments, the vanadyl oxalate complex is prone to hydrolysis, which can lead to the precipitation of hydrated vanadium oxides.
-
Temperature: Elevated temperatures accelerate the degradation of the vanadyl oxalate complex. Thermal decomposition can lead to the formation of vanadium oxides.[2]
-
Light: Exposure to UV light can induce photochemical reactions, leading to the degradation of the oxalate ligand and a change in the oxidation state of vanadium.
Q3: What does a color change in my vanadyl oxalate solution indicate?
A change from the characteristic blue color of the vanadyl(IV) oxalate complex typically signifies a change in the vanadium oxidation state or the coordination environment.
-
Greenish tint: This may indicate the presence of some vanadium(III) species, which can form if the solution is subjected to reducing conditions.[3] The initial preparation from vanadium(V) pentoxide and oxalic acid often results in a blue-green solution as the V(V) is reduced to V(IV).[4]
-
Yellowish tint: This could suggest the oxidation of vanadyl(IV) to vanadate(V) species, which are often yellow in solution. This can occur in the presence of oxidizing agents or upon prolonged exposure to air.
-
Pale blue-gray: This color has been associated with the sesquihydrated form of vanadyl oxalate.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of aqueous vanadyl oxalate solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution | 1. pH is too high (neutral or alkaline): Hydrolysis of the vanadyl ion leads to the formation of insoluble vanadium hydroxides or oxides. | 1. Adjust the pH of the solution to be acidic (pH < 3) using a suitable acid, such as dilute sulfuric acid or oxalic acid. |
| 2. Evaporation of the solvent: Increased concentration can lead to supersaturation and precipitation. | 2. Store the solution in a tightly sealed container to prevent solvent evaporation. If precipitation has occurred, you may try to redissolve it by adding a small amount of acidic water, but this will change the concentration. | |
| 3. Reaction with incompatible substances: Introduction of certain salts or organic solvents can cause the complex to precipitate. | 3. Ensure all glassware is clean and that the solution is not mixed with incompatible chemicals. | |
| Solution color is not the expected blue | 1. Incomplete reduction of V(V) during preparation: If starting from vanadium pentoxide, some yellow V(V) may remain. | 1. Ensure a sufficient excess of oxalic acid is used and that the reaction is allowed to proceed to completion, which is often indicated by the cessation of gas evolution and a stable blue color. Gentle heating can facilitate the reaction.[4] |
| 2. Oxidation of V(IV) to V(V): Exposure to air or oxidizing agents can cause the solution to turn yellowish. | 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) if it is to be used for applications sensitive to V(V) impurities. Avoid contact with strong oxidizing agents. | |
| 3. Reduction of V(IV) to V(III): The presence of strong reducing agents can lead to a greenish solution.[3] | 3. Avoid the presence of unintended reducing agents. If a pure V(IV) solution is required, re-oxidation might be necessary, but this is a complex procedure and preparing a fresh solution is often easier. | |
| Inconsistent experimental results | 1. Degradation of the stock solution: The concentration of the active vanadyl oxalate complex may have decreased over time. | 1. It is recommended to use freshly prepared solutions for critical experiments. If using an older solution, its concentration and purity should be verified analytically. |
| 2. Variability in hydration state: Different batches of solid vanadyl oxalate may have different numbers of water molecules, affecting the molar concentration when preparing solutions by weight. | 2. Whenever possible, determine the exact concentration of the prepared solution using a validated analytical method, such as UV-Vis spectroscopy or titration. |
Quantitative Stability Data
Table 1: Effect of pH on the Stability of Aqueous Vanadyl Oxalate Solution at 25°C
| pH | Observed Stability | Approximate Half-life (t1/2) | Primary Degradation Pathway |
| 1-3 | High | > 6 months | Very slow hydrolysis |
| 4-6 | Moderate | Weeks to months | Slow hydrolysis and potential for polymerization |
| 7-9 | Low | Hours to days | Rapid hydrolysis and precipitation of vanadium oxides/hydroxides |
| > 9 | Very Low | Minutes to hours | Very rapid precipitation |
Table 2: Effect of Temperature on the Stability of Aqueous Vanadyl Oxalate Solution (at pH 3)
| Temperature | Observed Stability | Approximate Degradation Rate Constant (k) | Primary Degradation Pathway |
| 4°C | Very High | Very low | - |
| 25°C (Room Temp) | High | Low | Slow thermal decomposition |
| 50°C | Moderate | Moderate | Accelerated thermal decomposition |
| 80°C | Low | High | Rapid thermal decomposition to vanadium oxides[2] |
Table 3: Effect of Light Exposure on the Stability of Aqueous Vanadyl Oxalate Solution (at 25°C, pH 3)
| Light Condition | Observed Stability | Potential Degradation Pathway |
| Dark | High | Minimal degradation |
| Ambient Light | Moderate | Slow photodegradation |
| UV Irradiation | Low | Rapid photoredox reactions leading to oxalate decomposition and change in vanadium oxidation state |
Experimental Protocols
1. Preparation of Aqueous Vanadyl Oxalate Solution from Vanadium Pentoxide
This protocol describes the synthesis of a vanadyl oxalate solution by the reduction of vanadium pentoxide with oxalic acid.
-
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
-
Procedure:
-
In a fume hood, add a stoichiometric excess of oxalic acid dihydrate to a beaker containing deionized water. A common molar ratio is 3 moles of oxalic acid to 1 mole of V₂O₅.[6]
-
Heat the solution to approximately 60-80°C with constant stirring until the oxalic acid is fully dissolved.
-
Slowly and carefully add the vanadium pentoxide powder to the hot oxalic acid solution. The addition should be done in small portions as the reaction is exothermic and produces carbon dioxide gas.
-
Continue heating and stirring the mixture. The color of the solution will gradually change from a yellow/orange slurry to a clear blue or blue-green solution, indicating the reduction of V(V) to V(IV).[6] This process may take 1-2 hours.
-
Once the reaction is complete (i.e., no more gas evolution and the solid V₂O₅ has dissolved), allow the solution to cool to room temperature.
-
Filter the solution to remove any unreacted starting material or insoluble impurities.
-
Store the final blue vanadyl oxalate solution in a tightly sealed, labeled container in a cool, dark place.
-
2. Determination of Oxalate Concentration by Complexometric Titration
This method can be used to determine the concentration of the oxalate ligand in the vanadyl oxalate solution.
-
Principle: The oxalate in the sample is precipitated as calcium oxalate. The precipitate is then dissolved in acid, and the amount of calcium is determined by titration with EDTA.
-
Procedure:
-
Take a known volume of the vanadyl oxalate solution.
-
Add a solution of calcium carbonate (CaCO₃) to precipitate the oxalate as calcium oxalate (CaC₂O₄). Allow the precipitate to age to ensure complete precipitation.
-
Filter the precipitate and wash it thoroughly with deionized water.
-
Dissolve the calcium oxalate precipitate in a known volume of dilute nitric acid.
-
To remove interference from vanadium, make the solution strongly alkaline and add sodium carbonate (Na₂CO₃) to precipitate the calcium as calcium carbonate, leaving the vanadium in solution.
-
Filter the calcium carbonate precipitate and dissolve it in a known volume of a suitable acid.
-
Titrate the calcium solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using an appropriate indicator to determine the amount of calcium, which is stoichiometrically related to the original oxalate content.[7]
-
Visualizations
Caption: Degradation pathways of aqueous vanadyl oxalate.
Caption: Troubleshooting workflow for vanadyl oxalate solutions.
References
- 1. Vanadium Uptake by Plants: Absorption Kinetics and the Effects of pH, Metabolic Inhibitors, and Other Anions and Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]
- 3. Solution containing vanadium oxalate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Vanadyl oxalate | 15500-04-6 | Benchchem [benchchem.com]
- 5. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Vanadyl Oxalate Production Scale-Up
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for challenges encountered during the scaling up of vanadyl oxalate production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing vanadyl oxalate, and which is more suitable for large-scale production?
A1: The two main synthesis routes are the reaction of vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄) via an aqueous method or a direct solid-state reaction.
-
Aqueous/Solvent-Based Method: This traditional approach involves reacting V₂O₅ and oxalic acid in a solvent, often water or acetic acid.[1] While it allows for good control, scaling up presents challenges like slow crystallization rates, especially from water, and the need for large solvent volumes and subsequent wastewater treatment.[1][2] Using acetic acid as a solvent can be advantageous as vanadyl oxalate is almost completely insoluble in it, simplifying recovery.[1]
-
Solid-State Synthesis: This method involves directly mixing and heating V₂O₅ and oxalic acid powders.[2] It is often more suitable for large-scale production as it eliminates the need for solvents, thus shortening the process, reducing equipment investment, and generating no wastewater.[2] This method can achieve a high direct utilization rate of vanadium, making it cost-effective and environmentally friendlier.[2]
Q2: How does the hydration state of vanadyl oxalate (e.g., VOC₂O₄·nH₂O) impact the final product and its application?
A2: The number of water molecules (n) in the crystal structure, or the hydration state, is critical. Different hydrates (e.g., monohydrate, dihydrate, sesquihydrate) can be produced depending on the synthesis conditions.[1] The hydration state affects the compound's molecular weight, which in turn alters the vanadium content by mass.[2] For applications like catalyst manufacturing, a higher vanadium content is often desirable, making lower hydrates like the monohydrate or sesquihydrate more advantageous.[1] The hydrated form is typically a blue crystalline powder, while the anhydrous form can decompose at temperatures above 100°C.[3][4]
Q3: What are the critical safety precautions to take when handling vanadyl oxalate and its precursors on a larger scale?
A3: Vanadyl oxalate and its precursors (vanadium pentoxide, oxalic acid) are hazardous. Strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, and fire/flame-resistant impervious clothing.[5][6]
-
Ventilation: All handling should occur in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors.[5]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5][7]
-
Spills: In case of a spill, evacuate the area. Use personal protective equipment and collect the spilled material in suitable, closed containers for disposal. Avoid dust formation.[5]
Q4: Which analytical techniques are essential for quality control during vanadyl oxalate production?
A4: Several techniques are crucial for ensuring the purity and quality of the final product.
-
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-OES): Used to accurately determine the carbon content, which can then be used to calculate the oxalate ion concentration.[8]
-
Complexometric Titration: An EDTA titration method can determine the oxalate content by precipitating it as calcium oxalate and then titrating the calcium.[9]
-
Thermal Analysis (TG/DSC): Thermogravimetric Analysis and Differential Scanning Calorimetry can be used to study the thermal decomposition of vanadyl oxalate, which helps in identifying its hydration state and thermal stability.[10]
-
Infrared (IR) Spectroscopy: Different hydrates of vanadyl oxalate exhibit distinct IR absorption peaks, allowing for their identification.[1]
Troubleshooting Guide
Problem: The reaction yield is significantly lower than expected during scale-up.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | The reaction may be incomplete due to incorrect temperature, insufficient reaction time, or poor mixing. The optimal temperature for solid-state synthesis is typically 100-200°C for 30-60 minutes.[2] For acetic acid solvent methods, temperatures of 100-120°C are preferred.[1] Ensure uniform heating and adequate agitation, especially in larger reactors. |
| Incorrect Stoichiometry | The mass ratio of V₂O₅ to oxalic acid dihydrate (H₂C₂O₄·2H₂O) is critical. A common ratio is around 1:2.1 to 1:2.5.[2] Too little oxalic acid leads to an incomplete reaction, while too much can affect product purity.[2] Verify all mass calculations and measurements. |
| Product Loss During Workup | Vanadyl oxalate has some solubility in water.[4] If using an aqueous workup or washing step, minimize the volume of water and use cold water to reduce dissolution. Filtration and transfer losses can also be significant on a larger scale; ensure equipment is appropriately sized and handling procedures are optimized. |
Problem: Crystallization from the reaction solution is very slow or fails to initiate.
| Possible Cause | Troubleshooting Action |
| High Solubility in Solvent | Vanadyl oxalate dihydrate crystallizes very slowly from aqueous solutions, making recovery by evaporation time-consuming.[1] |
| Insufficient Supersaturation | The solution may not be sufficiently concentrated for crystallization to occur. Carefully evaporate the solvent under controlled temperature and pressure. |
| Alternative Solvent | Consider switching the reaction solvent to glacial acetic acid, where hydrated forms of vanadyl oxalate are almost completely insoluble. This allows the product to precipitate directly from the reaction mixture, simplifying recovery.[1] |
Problem: The final product is an off-color or appears impure.
| Possible Cause | Troubleshooting Action |
| Unreacted V₂O₅ | Incomplete reaction can leave residual V₂O₅ (typically yellow-orange), affecting the blue color of the final product. Optimize reaction conditions (temperature, time, mixing) as described above. |
| Presence of Other Vanadium Oxidation States | The desired product contains Vanadium (IV). Improper reaction conditions might lead to the presence of Vanadium (V) or lower oxidation states. The reduction of V(V) to V(IV) by oxalic acid is a key step and is influenced by temperature and reactant ratios.[11][12] |
| Excess Oxalic Acid | Using too much oxalic acid can lead to it co-precipitating with the product, affecting purity.[2] Adhere to the optimized stoichiometric ratio. |
Problem: The product is difficult to filter and dry.
| Possible Cause | Troubleshooting Action |
| Fine Particle Size | Very fine crystals can clog filter media and retain more solvent, making drying difficult. |
| Residual Acetic Acid | If using an acetic acid-based synthesis, residual solvent can be difficult to remove. |
| Drying Method | Dry the filtered solid under a vacuum at a moderate temperature (e.g., 60-100°C) to effectively remove any remaining solvent or moisture.[1][2] |
Visual Workflow and Logic Diagrams
Caption: General experimental workflow for vanadyl oxalate production.
References
- 1. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 2. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 3. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]
- 4. yxzw.com [yxzw.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. CN104655610A - Analysis method and determination method of oxalate ion content in vanadyl oxalate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. A Clean Method for Vanadium (V) Reduction with Oxalic Acid [mdpi.com]
preventing precipitation in vanadyl oxalate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation in vanadyl oxalate solutions.
Troubleshooting Guide: Precipitate Formation
Encountering a precipitate in your vanadyl oxalate solution can compromise experimental results. This guide will help you identify the cause and find a solution.
| Symptom | Potential Cause | Recommended Action |
| Crystals form at the bottom of the container, especially after storage at low temperatures. | Low Temperature Crystallization | Gently warm the solution while stirring. Vanadyl oxalate crystals that form due to cold will typically redissolve upon heating.[1] Store the solution at temperatures above 16°C to prevent recurrence.[1] |
| A cloudy, fine precipitate forms throughout the solution, potentially after adding other reagents or on standing. | Hydrolysis due to High pH | The solution's pH may have risen above 3, leading to the formation of insoluble vanadium species.[2] Adjust the pH to be acidic (ideally below 3) by adding a small amount of a compatible acid, such as oxalic acid. |
| Precipitate forms immediately upon addition of another solution. | Chemical Incompatibility | The added reagent is likely incompatible with the vanadyl oxalate solution. Bases are known to cause precipitation.[3] Review the chemical properties of all reagents. It is advisable to perform a small-scale compatibility test before mixing larger quantities. |
| A precipitate forms over time, even under proper storage conditions. | Solution Instability | The concentration of the vanadyl oxalate may be too high for the storage conditions, or the solution may be degrading. Consider diluting the solution or preparing it fresh for critical applications. The typical concentration for stable solutions is between 14.5% and 21.7%.[4] |
Frequently Asked Questions (FAQs)
Solution Preparation and Stability
1. What are the signs of instability or precipitation in a vanadyl oxalate solution?
A stable vanadyl oxalate solution should be a clear, blue liquid.[1][5] The primary sign of instability is the formation of a precipitate, which can manifest as crystalline deposits on the container walls or a general cloudiness.
2. What is the optimal pH for a stable vanadyl oxalate solution?
To prevent hydrolysis and subsequent precipitation, vanadyl oxalate solutions should be maintained in an acidic condition, specifically at a pH of less than 3.[2][5] Neutral or alkaline conditions can lead to the dissociation of the oxalate ligand and the precipitation of hydrated vanadium oxides.[2]
3. How does temperature affect the stability of vanadyl oxalate solutions?
Low temperatures can cause the vanadyl oxalate to crystallize out of the solution. It is recommended to not ship or store solutions below 16°C.[1] Conversely, heating can be used to redissolve these crystals.[1] However, be aware that the anhydrous form of vanadyl oxalate decomposes at temperatures above 100°C.[6]
Storage and Handling
4. What are the recommended storage conditions for vanadyl oxalate solutions?
Vanadyl oxalate solutions should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[7] Avoid storing in direct sunlight. To prevent crystallization, maintain a storage temperature above 16°C.[1]
5. Are there any materials that are incompatible with vanadyl oxalate solutions?
Yes, you should avoid contact with strong bases, as they can cause precipitation.[3] It is also advisable to keep the solution away from combustible materials.[4]
Troubleshooting
6. I have a precipitate in my vanadyl oxalate solution. Can I still use it?
If the precipitate is due to crystallization from low temperatures, it can often be redissolved by gentle warming.[1] If the precipitate is due to hydrolysis (high pH) or chemical incompatibility, the solution's composition has changed, and it is not recommended for use in applications where the concentration is critical.
7. How can I redissolve precipitated vanadyl oxalate?
For precipitates caused by exposure to cold, gentle heating of the solution with stirring is the most effective method. If the precipitation is due to a pH increase, careful addition of a dilute acid (like oxalic acid) to lower the pH below 3 may redissolve the precipitate, but this will alter the solution's composition.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| pH | < 3 | To prevent hydrolysis and precipitation.[2][5] |
| Storage Temperature | > 16°C | To avoid crystallization.[1] |
| Typical Concentration | 14.5% - 21.7% w/v | Corresponds to 100-150 g/L of V₂O₅.[4] |
Experimental Protocols
Protocol for Preparation of a Stable Aqueous Vanadyl Oxalate Solution
This protocol outlines a best-practice method for dissolving solid vanadyl oxalate to create a stable solution for general laboratory use.
-
Reagent Preparation:
-
Use deionized water.
-
To ensure an acidic environment, you can optionally acidify the water slightly with a small amount of oxalic acid before dissolving the vanadyl oxalate.
-
-
Dissolution:
-
Slowly add the desired amount of solid vanadyl oxalate to the water while stirring continuously.
-
Gentle heating (e.g., to 40-50°C) can aid in the dissolution process. Do not exceed 100°C as this can cause decomposition of the anhydrous form.[6]
-
-
pH Adjustment and Filtration:
-
After the solid is completely dissolved, allow the solution to cool to room temperature.
-
Measure the pH of the solution. If it is above 3, carefully add a dilute solution of oxalic acid dropwise until the pH is within the stable range (< 3).
-
If any particulates are present, filter the solution through a 0.45 µm or finer filter.
-
-
Storage:
Visualizations
Caption: Causes and mechanisms of vanadyl oxalate precipitation.
Caption: Troubleshooting workflow for precipitated solutions.
References
- 1. Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103319326B - Preparation method for vanadyl oxalate - Google Patents [patents.google.com]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. americanelements.com [americanelements.com]
- 5. Solubility table - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Solution containing vanadium oxalate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Solid Vanadyl Oxalate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of solid vanadyl oxalate and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid vanadyl oxalate synthesis?
A1: Low yields can typically be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or incorrect stoichiometric ratios of reactants can prevent the complete conversion of vanadium pentoxide.[1]
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Product Loss During Isolation: Vanadyl oxalate has some solubility in water and alcohols.[2] Using aqueous solvents or improper washing techniques can lead to significant loss of the final product.
-
Suboptimal Reagent Ratios: The molar ratio of oxalic acid to vanadium pentoxide is critical. An insufficient amount of oxalic acid will result in an incomplete reaction.[1]
-
Improper Solvent Choice: The solvent plays a key role in both the reaction and the product precipitation. A solvent in which vanadyl oxalate is highly soluble will make recovery difficult.[2]
Q2: What is the optimal reactant ratio for the synthesis?
A2: The stoichiometric reaction requires a molar ratio of 3 moles of oxalic acid for every 1 mole of vanadium pentoxide (V₂O₅).[2] However, to enhance the reaction rate and ensure complete conversion, a slight excess of oxalic acid, in the range of 3 to 3.5 moles per mole of V₂O₅, is often recommended.[2] In solid-state reactions, a mass ratio of V₂O₅ to oxalic acid dihydrate between 1:2.1 and 1:2.5 has been found to be effective.[1]
Q3: How does the choice of solvent affect the yield?
A3: The choice of solvent is crucial for maximizing solid product recovery. Glacial acetic acid is highly recommended because vanadyl oxalate compounds are largely insoluble in it, facilitating direct precipitation and easy recovery of a dry powder.[2] While the reaction can proceed in the presence of some water (up to 30% in acetic acid), high concentrations of water should be avoided to prevent product loss due to solubility.[2]
Q4: What is the impact of reaction temperature and time on the synthesis?
A4: Temperature and time are directly related; higher temperatures generally require shorter reaction times.
-
In solvent-based systems (e.g., with glacial acetic acid), the reaction rate becomes significant around 70-75°C, with a preferred range of 100-120°C. Reaction times can vary from 1 to 5 hours depending on the desired hydrate form and the presence of water.[2]
-
In direct solid-state reactions , higher temperatures of 100-200°C are employed for shorter durations, typically 30 to 60 minutes.[1][3]
Q5: The color of my final product is not the expected blue. What does this indicate?
A5: The color of vanadyl oxalate can vary depending on its hydration state. For instance, vanadyl oxalate sesquihydrate is described as a pale blue-gray color. The typical product is a blue crystalline powder.[3] An unexpected color could indicate the presence of unreacted starting materials (V₂O₅ is yellow-orange), impurities, or the formation of a different vanadium species or hydration state.
Troubleshooting Guide
Issue 1: The reaction does not seem to start or proceeds very slowly.
-
Question: Have you checked the reaction temperature?
-
Question: Is the stirring adequate?
-
Answer: For reactions in a solvent, ensure vigorous stirring to maintain a homogenous suspension of the reactants. For solid-state reactions, the initial mixing of the powdered reactants must be thorough.
-
Issue 2: The final yield of solid product is significantly lower than expected.
-
Question: What solvent and washing procedure did you use?
-
Answer: Vanadyl oxalate is soluble in water.[2] If you are using an aqueous medium or washing the final product with water or alcohol, you may be losing a significant portion of your product. Glacial acetic acid is the preferred solvent for minimizing solubility losses.[2] If washing is necessary, use a solvent in which the product is insoluble and ensure it is ice-cold.
-
-
Question: Did you use the correct ratio of oxalic acid to vanadium pentoxide?
-
Question: Was the product fully precipitated and recovered?
-
Answer: In aqueous solutions, crystallization can be very slow.[2] If using a method that requires evaporation, ensure the solvent is fully removed. For precipitation from acetic acid, allowing sufficient time for cooling and crystallization can improve the recovered yield.
-
Issue 3: The product appears impure or contains unreacted V₂O₅.
-
Question: Was the reaction time and temperature sufficient?
-
Answer: Refer to the recommended parameters for your chosen protocol. An incomplete reaction is a common source of impurity. For example, producing vanadyl oxalate dihydrate in glacial acetic acid at 100-120°C requires 1-2 hours.[2]
-
-
Question: Was the oxalic acid dosage too high?
Data Presentation
Table 1: Comparison of Parameters for Solvent-Based Synthesis of Vanadyl Oxalate
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Vanadium Source | Vanadium Pentoxide (V₂O₅) | Vanadium Pentoxide (V₂O₅) | Vanadium Pentoxide (V₂O₅) |
| Oxalic Acid Form | Oxalic Acid Dihydrate | Oxalic Acid Dihydrate | Anhydrous Oxalic Acid |
| Molar Ratio (V₂O₅:Oxalic Acid) | ~1:3 | ~1:3.5 | ~1:3 |
| Solvent | Glacial Acetic Acid | 95% Acetic Acid | Glacial Acetic Acid |
| Temperature | 100 - 120 °C | 110 - 120 °C | 100 - 120 °C |
| Reaction Time | 1 - 2 hours | ~3.5 hours | > 5 hours |
| Reported Product | Vanadyl Oxalate Dihydrate | Vanadyl Oxalate Monohydrate | Vanadyl Oxalate Sesquihydrate |
| Reported Yield | Not specified | 96.5%[2][4] | Not specified |
Table 2: Parameters for Direct Solid-State Synthesis of Vanadyl Oxalate
| Parameter | Value Range |
|---|---|
| Vanadium Source | Vanadium Pentoxide (V₂O₅) |
| Oxalic Acid Form | Oxalic Acid Dihydrate |
| Mass Ratio (V₂O₅:Oxalic Acid) | 1 : 2.1 - 2.5 |
| Solvent | None |
| Temperature | 100 - 200 °C |
| Reaction Time | 30 - 60 minutes |
| Reported Advantage | Simple operation, no wastewater[1] |
| Reference |[1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Vanadyl Oxalate Monohydrate in Acetic Acid
-
Reactants and Materials:
-
Vanadium Pentoxide (V₂O₅)
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Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
95% Acetic Acid
-
Three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser.
-
-
Procedure:
-
Charge the flask with 1 mole equivalent of vanadium pentoxide, 3.5 mole equivalents of oxalic acid dihydrate, and a sufficient volume of 95% acetic acid to ensure effective stirring.
-
Heat the reaction mixture with continuous stirring to a temperature between 110°C and 120°C.
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Maintain the reaction at this temperature under reflux for approximately 3.5 hours.[2]
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After the reaction is complete, cool the mixture to room temperature to allow the solid product to fully precipitate.
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Isolate the solid product by filtration.
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Wash the collected solid sparingly with cold glacial acetic acid, followed by a solvent in which vanadyl oxalate is insoluble (e.g., diethyl ether) to facilitate drying.
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Dry the final product under vacuum to obtain solid vanadyl oxalate monohydrate. A yield of 96.5% has been reported for this method.[2][4]
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Protocol 2: Direct Solid-State Synthesis of Vanadyl Oxalate
-
Reactants and Materials:
-
Vanadium Pentoxide (V₂O₅), finely ground
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Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O), finely ground
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Reaction vessel suitable for heating solids (e.g., a heavy-walled glass reactor or ceramic crucible).
-
-
Procedure:
-
Thoroughly mix vanadium pentoxide and oxalic acid dihydrate in a mass ratio of 1:2.3 (e.g., 500g of V₂O₅ and 1150g of oxalic acid dihydrate).[3]
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Place the mixture into the reaction vessel.
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Heat the mixture to 120°C and maintain this temperature for 30 minutes.[1][3] The mixture will become a wet solid as the reaction proceeds.
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After 30 minutes, remove the vessel from the heat source and allow it to cool.
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Dry the resulting wet solid product in an oven to obtain the final solid vanadyl oxalate.
-
Visualizations
Caption: General experimental workflow for the synthesis of solid vanadyl oxalate.
Caption: Troubleshooting decision tree for diagnosing low yield issues.
References
- 1. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 2. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 3. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Thermal Treatment Optimization for V₂O₅ from Vanadyl Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of vanadium pentoxide (V₂O₅) through the thermal treatment of vanadyl oxalate.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: The final product is not the desired orange/yellow color of V₂O₅, but rather a dark blue, green, or black powder.
Possible Cause 1.1: Incomplete decomposition of vanadyl oxalate.
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Troubleshooting Steps:
-
Verify Calcination Temperature: Ensure your furnace reached the target temperature for a sufficient duration. The decomposition of vanadyl oxalate to V₂O₅ typically requires temperatures above 350°C.[1] A thermogravimetric analysis (TGA) of vanadyl oxalate shows significant weight loss corresponding to decomposition events.[2]
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Increase Dwell Time: If the temperature was correct, the duration of the thermal treatment might have been insufficient. Try increasing the dwell time at the target temperature to ensure complete conversion.
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Check for Uniform Heating: Ensure the sample is placed in a region of the furnace with uniform temperature distribution.
-
Possible Cause 1.2: Formation of reduced vanadium oxides (e.g., VO₂, V₂O₃).
-
Troubleshooting Steps:
-
Ensure Oxidizing Atmosphere: The thermal decomposition should be carried out in an oxidizing atmosphere, such as air, to promote the formation of the fully oxidized V₂O₅.[1] If using a tube furnace, ensure a steady flow of air or oxygen.
-
Avoid Reducing Atmospheres: The presence of reducing agents or an inert atmosphere can lead to the formation of lower vanadium oxides.[3][4]
-
Issue 2: The obtained V₂O₅ has poor crystallinity or an amorphous structure, as confirmed by XRD.
Possible Cause 2.1: Insufficient calcination temperature.
-
Troubleshooting Steps:
-
Increase Calcination Temperature: Higher temperatures generally promote better crystallinity. Consider increasing the calcination temperature in increments (e.g., to 400°C or higher) to improve the crystal structure.[1][5]
-
Optimize Heating Rate: A slower heating rate can sometimes allow for better crystal growth.
-
Possible Cause 2.2: Presence of impurities.
-
Troubleshooting Steps:
-
Ensure Precursor Purity: Use high-purity vanadyl oxalate as the starting material.
-
Thorough Washing: If the vanadyl oxalate was synthesized in-house, ensure it was thoroughly washed to remove any residual reactants or byproducts.
-
Issue 3: The V₂O₅ nanoparticles are agglomerated or have an undesirable morphology (e.g., irregular shapes instead of nanorods).
Possible Cause 3.1: Suboptimal heating rate.
-
Troubleshooting Steps:
-
Adjust Heating Rate: The heating rate can influence the nucleation and growth of the V₂O₅ crystals. Experiment with different heating rates to achieve the desired morphology. A controlled, slower heating rate can sometimes lead to more uniform particle growth.
-
Possible Cause 3.2: High calcination temperature or prolonged dwell time.
-
Troubleshooting Steps:
-
Optimize Calcination Conditions: While higher temperatures can improve crystallinity, excessively high temperatures or long dwell times can lead to particle sintering and agglomeration.[1] It is a trade-off that needs to be optimized for the specific application.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the thermal decomposition of vanadyl oxalate to V₂O₅?
A1: The thermal decomposition of vanadyl oxalate generally occurs in stages. Dehydration of the hydrated precursor happens at lower temperatures (below 267°C), followed by the decomposition of the oxalate group to form vanadium oxides at higher temperatures.[2] The conversion to crystalline V₂O₅ is typically achieved at temperatures between 350°C and 400°C in an air atmosphere.[1]
Q2: What is the expected color change during the thermal treatment process?
A2: Vanadyl oxalate is typically a blue solid.[6] As it is heated and decomposes, it will go through various color changes. The final, fully oxidized V₂O₅ product should be a distinct orange or yellow color.
Q3: How does the heating rate affect the final V₂O₅ product?
A3: The heating rate is a critical parameter that can influence the morphology, particle size, and crystallinity of the final V₂O₅ product. A slower heating rate can promote more ordered crystal growth and may be beneficial for achieving specific nanostructures like nanorods. A typical heating rate used in literature is 5 °C/min.[2]
Q4: What is the importance of the atmosphere during thermal treatment?
A4: The atmosphere is crucial for controlling the final oxidation state of the vanadium. An oxidizing atmosphere (like air) is necessary to ensure the complete conversion to V₂O₅.[1] Performing the thermal treatment in an inert or reducing atmosphere will likely result in the formation of lower vanadium oxides such as VO₂ or V₂O₃.[3][4]
Q5: My XRD pattern shows peaks corresponding to other vanadium oxides besides V₂O₅. What should I do?
A5: The presence of other vanadium oxide phases indicates either incomplete oxidation or decomposition under non-oxidizing conditions. To obtain pure V₂O₅, ensure your thermal treatment is conducted in a sufficient flow of air or oxygen and that the temperature and dwell time are adequate for complete conversion.
Data Presentation
Table 1: Summary of Thermal Treatment Parameters and Their Influence on V₂O₅ Properties.
| Parameter | Typical Range | Influence on V₂O₅ Properties | Reference(s) |
| Calcination Temperature | 350°C - 600°C | Higher temperatures generally lead to increased crystallinity and larger particle size due to sintering. Can affect the final phase purity. | [1][5][7] |
| Heating Rate | 1°C/min - 10°C/min | Affects particle morphology and size distribution. Slower rates can promote more uniform crystal growth. | [2] |
| Dwell Time | 1 - 4 hours | Longer times at the target temperature ensure complete decomposition and can improve crystallinity, but may also lead to particle agglomeration. | [1] |
| Atmosphere | Air, Oxygen | An oxidizing atmosphere is crucial for the formation of V₂O₅. Inert or reducing atmospheres lead to lower vanadium oxides. | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of V₂O₅ Nanoparticles
This protocol is adapted from a facile synthesis method for preparing nano-sized V₂O₅.[1]
-
Precursor Preparation:
-
React micro-sized V₂O₅ with oxalic acid (H₂C₂O₄) in distilled water. A typical molar ratio of V₂O₅ to H₂C₂O₄ is 1:3.[1]
-
Stir the solution at room temperature until the color changes from yellow to blue, indicating the formation of vanadyl oxalate.
-
Dry the solution at 80°C to obtain the solid vanadyl oxalate precursor.
-
-
Thermal Treatment:
-
Place the dried vanadyl oxalate precursor in a ceramic crucible.
-
Calcine the precursor in a furnace in an air atmosphere.
-
Heat the sample to 400°C with a heating rate of 5°C/min.[1][2]
-
Hold the temperature at 400°C for 2 hours.[1]
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting orange/yellow powder is V₂O₅.
-
Mandatory Visualization
Caption: Troubleshooting workflow for undesirable product color.
Caption: Experimental workflow for V₂O₅ synthesis.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 7. lehigh.edu [lehigh.edu]
Vanadyl Oxalate Precursor Purity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl oxalate. The following information addresses common issues related to precursor purity that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of vanadyl oxalate and how do they differ?
A1: Vanadyl oxalate typically exists in various hydrated forms, meaning it incorporates a specific number of water molecules into its crystal structure. The most common form is the pentahydrate (VOC₂O₄·5H₂O), but dihydrate, monohydrate, and sesquihydrate forms are also known.[1] The hydration state is a critical aspect of purity as it affects the compound's molecular weight, stability, and the concentration of vanadium. The anhydrous form, for instance, is sensitive to heat and decomposes above 100°C.[1]
Q2: What are the typical impurities found in vanadyl oxalate and what are their sources?
A2: Common impurities can be introduced during the synthesis process, which typically involves the reaction of vanadium pentoxide (V₂O₅) with oxalic acid.[1] These impurities can include unreacted starting materials, byproducts, or contaminants from the reaction vessel. Common elemental impurities include alkali metals (Na, K), silicon (Si), and iron (Fe). The acceptable limits for these impurities are often in the parts-per-million (ppm) range for high-purity grades.
Q3: How does the purity of the vanadyl oxalate precursor affect its use in catalysis?
A3: The purity of the vanadyl oxalate precursor is critical for catalytic applications. Impurities can act as poisons to the catalyst, reducing its activity and selectivity. For instance, alkali metal impurities (K, Rb, Cs) in vanadia catalysts can lower their melting point, leading to a drastic drop in catalytic activity.[2][3] The mobility of the molten alkali-vanadate phase can inhibit the reactivity of the active vanadium oxide species.[3] Iron impurities are also known to affect the performance of transition metal catalysts.
Q4: How does the hydration state of vanadyl oxalate impact its application?
A4: The hydration state affects the vanadium content by weight. Using a precursor with an incorrect or unknown hydration state will lead to errors in stoichiometry in subsequent reactions. For applications like the synthesis of vanadium oxides (e.g., VO₂) thin films, the precursor's purity and hydration state directly influence the properties of the resulting material.
Q5: What are the ideal storage and handling conditions for vanadyl oxalate?
A5: Vanadyl oxalate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to avoid moisture to prevent changes in its hydration state. It should also be stored away from heat sources as it can decompose upon heating.
Troubleshooting Guide
Issue 1: The vanadyl oxalate powder is not the expected blue color.
-
Observation: The powder appears greenish-blue or pale blue-gray.
-
Possible Cause: A color variation can indicate a mixture of different hydrated forms. A greenish-blue color may suggest a mix of the dihydrate and monohydrate forms.
-
Recommended Action:
-
Perform a thermogravimetric analysis (TGA) to determine the water content and confirm the hydration state.
-
If the hydration state is not what is required for your experiment, you may need to either account for the different molecular weight or attempt to control the hydration state through careful drying under vacuum at a controlled temperature (e.g., 80°C).
-
Issue 2: Inconsistent results in catalytic experiments.
-
Observation: Batch-to-batch variation in catalytic activity or selectivity.
-
Possible Cause: The purity of the vanadyl oxalate precursor may be inconsistent. Trace metal impurities or variations in the oxalate-to-vanadium ratio can significantly impact catalytic performance.
-
Recommended Action:
-
Analyze the elemental composition of different batches of the precursor using techniques like Inductively Coupled Plasma (ICP) spectroscopy to check for variations in impurity levels.
-
Determine the oxalate content to ensure the correct stoichiometry of the precursor. A complexometric titration with EDTA is a suitable method for this.
-
If significant variations are found, consider purifying the precursor or obtaining a higher-purity grade from a reliable supplier.
-
Issue 3: Precipitation is observed in the vanadyl oxalate solution.
-
Observation: A solid precipitate forms in an aqueous solution of vanadyl oxalate.
-
Possible Cause: Vanadyl (V(IV)) species can be unstable in aqueous solutions that are close to neutral pH and may disproportionate.[4] Changes in pH or temperature can also affect solubility.
-
Recommended Action:
-
Ensure the pH of the solution is acidic, as vanadyl oxalate is more stable under these conditions.[5]
-
If the solution is to be stored, keep it in a cool, dark place.
-
If precipitation has occurred, it may be possible to redissolve it by carefully acidifying the solution with a dilute acid.
-
Quantitative Data Summary
Table 1: Typical Impurity Specifications for High-Purity Vanadyl Oxalate
| Impurity | Symbol | Concentration Limit (ppm) |
| Sodium | Na | < 100 |
| Potassium | K | < 75 |
| Iron | Fe | < 60 |
| Silicon | Si | < 20 |
| Chromium | Cr | < 75 |
| Copper | Cu | < 20 |
| Lead | Pb | < 10 |
| Cadmium | Cd | < 20 |
Table 2: Theoretical Weight Loss for Different Hydrates of Vanadyl Oxalate during TGA
| Hydrated Form | Molecular Formula | Dehydration Step | Theoretical Weight Loss (%) |
| Pentahydrate | VOC₂O₄·5H₂O | Loss of 5 H₂O | 36.74 |
| Dihydrate | VOC₂O₄·2H₂O | Loss of 2 H₂O | 18.85 |
| Monohydrate | VOC₂O₄·H₂O | Loss of 1 H₂O | 10.35 |
| Sesquihydrate | VOC₂O₄·1.5H₂O | Loss of 1.5 H₂O | 14.92 |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Hydration State Determination
-
Objective: To determine the number of water molecules in the vanadyl oxalate precursor.
-
Methodology:
-
Calibrate the TGA instrument using a standard material like calcium oxalate monohydrate.[6]
-
Place a small, accurately weighed sample (5-10 mg) of the vanadyl oxalate powder into the TGA sample pan.
-
Heat the sample from room temperature to approximately 300°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The initial weight loss step, typically completed by around 200°C, corresponds to the loss of water of hydration.
-
Calculate the percentage weight loss in this first step and compare it to the theoretical values in Table 2 to identify the hydration state.
-
2. X-Ray Diffraction (XRD) for Phase Identification
-
Objective: To identify the crystalline phase of the vanadyl oxalate or its decomposition products.
-
Methodology:
-
Prepare a powdered sample by gently grinding the vanadyl oxalate crystals.
-
Mount the powder on a sample holder, ensuring a flat, smooth surface.
-
Place the sample in the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range of 2θ angles.
-
Run the scan and collect the diffraction pattern.
-
Compare the obtained diffraction pattern with standard patterns from a database (e.g., the ICDD database) to identify the crystalline phases present.[7]
-
3. Complexometric Titration for Oxalate Content Determination
-
Objective: To quantify the oxalate content in the vanadyl oxalate precursor.
-
Methodology: [8]
-
Accurately weigh a sample of vanadyl oxalate and dissolve it in a suitable acidic solution.
-
Precipitate the oxalate ions by adding a calcium chloride solution to form calcium oxalate.
-
Isolate the calcium oxalate precipitate by filtration and wash it thoroughly.
-
Dissolve the calcium oxalate precipitate in a known excess of a standard solution of ethylenediaminetetraacetic acid (EDTA) at an appropriate pH (buffered to around 10).
-
Back-titrate the excess EDTA with a standard magnesium or zinc solution using a suitable indicator like Eriochrome Black T until a color change is observed (e.g., from blue to wine red).[9]
-
From the titration volumes and concentrations, calculate the amount of EDTA that reacted with the calcium, which is equivalent to the amount of oxalate in the original sample.
-
Visualizations
Caption: Troubleshooting workflow for vanadyl oxalate purity issues.
Caption: Influence of synthesis parameters on final product purity.
References
- 1. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. The impact of alkali-vanadate(s) in supported vanadia catalysts on the propane oxidation reaction :: MPG.PuRe [pure.mpg.de]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. h-and-m-analytical.com [h-and-m-analytical.com]
- 7. imf.ucmerced.edu [imf.ucmerced.edu]
- 8. researchgate.net [researchgate.net]
- 9. brcmcet.edu.in [brcmcet.edu.in]
Technical Support Center: Vanadyl Oxalate Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the crystallization of vanadyl oxalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the synthesis and crystallization of vanadyl oxalate?
A1: The most common solvents used are water and acetic acid.[1] Vanadyl oxalate is soluble in water and other polar solvents like alcohols.[2] Glacial acetic acid is often used as a reaction medium for the synthesis of vanadyl oxalate from vanadium pentoxide and oxalic acid, as the hydrated forms of vanadyl oxalate are almost completely insoluble in it, facilitating product recovery.[1][2]
Q2: What are the different hydrated forms of vanadyl oxalate, and how are they obtained?
A2: Vanadyl oxalate can exist in several hydrated forms, including the dihydrate (VOC₂O₄·2H₂O), monohydrate (VOC₂O₄·H₂O), and sesquihydrate (VOC₂O₄·1.5H₂O).[2] The specific hydrate obtained typically depends on the reaction conditions, such as the solvent system, water content, reaction temperature, and duration.[2] For instance, reacting vanadium pentoxide with oxalic acid dihydrate in glacial acetic acid for 1-2 hours at 100-120°C yields the dihydrate, while a longer reaction time of at least 5 hours can produce the monohydrate.[1]
Q3: How does the water content in an acetic acid solvent system affect the crystallization of vanadyl oxalate?
A3: The water content in an acetic acid solvent system is a critical factor. While the presence of some water can increase the reaction rate between vanadium pentoxide and oxalic acid, an excessive amount (e.g., greater than 30% by weight) should be avoided.[2] This is because vanadyl oxalate compounds are water-soluble, and high water content will lead to a loss of product to the solvent, thereby reducing the yield.[2]
Q4: What is antisolvent crystallization, and can it be used for vanadyl oxalate?
A4: Antisolvent crystallization is a technique where a solvent in which the compound is insoluble (the antisolvent) is added to a solution of the compound, causing it to precipitate. This method works by increasing the supersaturation of the solute in the solution.[3][4] While not extensively documented for vanadyl oxalate specifically, this is a common technique for crystallizing inorganic and organic compounds and could be explored using a solvent in which vanadyl oxalate is soluble (e.g., water or methanol) and an antisolvent in which it is not (e.g., a less polar organic solvent, with consideration for miscibility).
Troubleshooting Guides
Issue 1: Low or No Crystal Yield
| Solvent System | Potential Cause | Recommended Solution |
| Aqueous Solution | The solution is not sufficiently saturated. Vanadyl oxalate is soluble in water, and crystallization by cooling may be inefficient. | Slowly evaporate the water at a controlled temperature to increase the concentration of the vanadyl oxalate solution and induce crystallization. Crystallization from aqueous solutions is known to be slow.[1] |
| Acetic Acid | The water content in the acetic acid is too high (greater than 30%), causing the vanadyl oxalate to remain dissolved.[2] | Use glacial acetic acid with a low water content (ideally <5%). If a more dilute acetic acid was used, consider if the product can be precipitated, but be aware that recovering it from the aqueous acetic acid mixture may be difficult. |
| Any Solvent | Too much solvent was used, and the solution is not supersaturated. | Heat the solution to evaporate some of the solvent, then allow it to cool slowly again. A seed crystal from a previous successful batch can also be added to induce crystallization. |
Issue 2: Obtaining the Incorrect Hydrate Form in Acetic Acid
| Observed Product | Potential Cause | Recommended Solution |
| Vanadyl Oxalate Dihydrate instead of Monohydrate | The reaction time was too short. The dihydrate is typically formed first and then converts to the monohydrate with longer heating.[2] | Increase the reaction time at the specified temperature (e.g., 110-120°C). A reaction time of at least 5 hours is recommended for the formation of the monohydrate.[1] |
| A mixture of Hydrates | The reaction did not go to completion for the desired hydrate, or the water content was not optimal for the formation of a single phase. | Ensure precise control over the reaction time and temperature. For the sesquihydrate, using anhydrous oxalic acid and a longer reaction time is recommended.[2] |
Issue 3: Product is Amorphous or Oily, Not Crystalline
| Solvent System | Potential Cause | Recommended Solution |
| Any Solvent | The solution was cooled too rapidly, leading to precipitation rather than crystallization. | Allow the solution to cool slowly to room temperature. Insulating the flask can help slow down the cooling process. Avoid placing the hot solution directly into an ice bath. |
| Any Solvent | Presence of impurities that inhibit crystal growth. | Attempt to purify the crude product. This may involve redissolving the product in a minimal amount of hot water, filtering out any insoluble impurities, and then allowing it to recrystallize slowly. The use of decolorizing charcoal can help remove colored impurities. |
Data Presentation
Table 1: Influence of Solvent on Vanadyl Oxalate Crystallization
| Solvent | Solubility of Vanadyl Oxalate | Typical Crystallization Method | Notes |
| Water | Soluble | Slow evaporation | Crystallization can be very slow due to the product's solubility.[1] |
| Glacial Acetic Acid | Almost completely insoluble[2] | Precipitation upon formation | Ideal for synthesis as the product precipitates directly from the reaction mixture.[2] |
| Acetic Acid with >30% Water | Soluble | Not recommended for crystallization | High water content leads to product loss.[2] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble[5] | Cooling or antisolvent addition | Can be used for creating vanadyl oxalate solutions.[5] |
| THF, Hexanes | Can be used to prepare solutions[5] | Evaporation or antisolvent addition | Suitability for crystallization depends on the specific vanadyl oxalate complex.[5] |
Table 2: Reaction Conditions for Synthesis of Vanadyl Oxalate Hydrates in Acetic Acid[1]
| Desired Product | Reactants | Solvent | Temperature | Reaction Time |
| Vanadyl Oxalate Dihydrate | 1 mol V₂O₅ + 3 mols Oxalic Acid Dihydrate | Glacial Acetic Acid | 100-120°C | 1-2 hours |
| Vanadyl Oxalate Monohydrate | 1 mol V₂O₅ + 3 mols Oxalic Acid Dihydrate | Glacial Acetic Acid | 110-120°C | At least 5 hours |
| Vanadyl Oxalate Sesquihydrate | 1 mol V₂O₅ + 3 mols Anhydrous Oxalic Acid | Glacial Acetic Acid | 100-120°C | At least 5 hours |
Experimental Protocols
Protocol 1: Synthesis of Vanadyl Oxalate Dihydrate[1][2]
-
Equip a round-bottom flask with a stirrer and a reflux condenser.
-
Charge the flask with 1 mole of vanadium pentoxide (V₂O₅) and 3 moles of oxalic acid dihydrate (H₂C₂O₄·2H₂O).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to a temperature between 108°C and 118°C with stirring.
-
Maintain this temperature for 2 hours.
-
Cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Dry the solid under vacuum (e.g., at 80°C and 0.25 mm Hg for 5 hours) to obtain the peacock blue vanadyl oxalate dihydrate.
Protocol 2: Synthesis of Vanadyl Oxalate Monohydrate[1][2]
-
Follow steps 1-3 from Protocol 1.
-
Heat the reaction mixture to a temperature between 108°C and 118°C with stirring.
-
Maintain this temperature for at least 5 hours.
-
Cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Dry the solid under vacuum (e.g., at 90°C and 0.15 mm Hg for 5 hours) to obtain the bright blue vanadyl oxalate monohydrate.
Visualizations
Caption: General experimental workflow for the synthesis of vanadyl oxalate.
Caption: Relationship between solvent choice and vanadyl oxalate crystallization outcome.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 3. Revised Pourbaix diagrams for the vanadium – water system | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. americanelements.com [americanelements.com]
Validation & Comparative
A Comparative Guide: Vanadyl Oxalate vs. Ammonium Metavanadate as Precursors for Vanadium-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two common precursors for the synthesis of vanadium-based catalysts, supported by experimental data.
The performance of heterogeneous catalysts is critically dependent on their synthesis, with the choice of precursor playing a pivotal role in determining the final physicochemical properties and catalytic activity. Vanadium oxides, particularly when supported on materials like titanium dioxide (TiO2), are crucial catalysts in various industrial processes, most notably in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from stationary and mobile sources. This guide provides an in-depth comparison of two widely used vanadium precursors: vanadyl oxalate and ammonium metavanadate.
Executive Summary
Both vanadyl oxalate and ammonium metavanadate are effective precursors for the synthesis of highly active vanadium-based catalysts. The choice between them often depends on the desired final catalyst properties, the specific synthesis methodology employed, and laboratory protocols. Generally, the use of an organic precursor like vanadyl oxalate can influence the dispersion and reducibility of the final vanadium oxide species. In contrast, ammonium metavanadate is a more common and often more economical inorganic precursor. This guide will delve into the experimental data to highlight the nuanced differences in catalyst performance stemming from the choice of precursor.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from studies utilizing either vanadyl oxalate or ammonium metavanadate as precursors for V2O5/TiO2 catalysts. It is important to note that direct comparisons are challenging due to variations in synthesis and testing conditions across different studies.
Table 1: Physicochemical Properties of V2O5/TiO2 Catalysts Derived from Different Precursors
| Precursor | Vanadium Loading (wt% V2O5) | Support | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Primary Vanadium Species |
| Ammonium Metavanadate | 10 | Aerogel TiO2 | High (not specified) | High (not specified) | Monovanadate and Polyvanadate |
| Ammonium Metavanadate | Not specified | P-25 TiO2 | Lower than aerogel | Lower than aerogel | Bulk Vanadia |
| Vanadyl Oxalate (inferred from V2O5/oxalic acid) | 7 | Anatase TiO2 | Not specified | Not specified | Monolayer of surface vanadia and V2O5 crystallites (calcination dependent) |
| Vanadyl Acetylacetonate (as a proxy for organometallic precursor) | Not specified | WO3/TiO2 | 75 | Not specified | Higher surface atomic concentration of V |
Note: The data is compiled from multiple sources and direct comparison should be made with caution due to differing experimental conditions.
Table 2: Catalytic Performance in Selective Catalytic Reduction (SCR) of NO with NH3
| Precursor | Vanadium Loading (wt% V2O5) | Catalyst System | Key Performance Metric |
| Ammonium Metavanadate | 10 | V2O5/Aerogel TiO2 | High NOx conversion in the low-temperature range (200-300°C)[1] |
| Ammonium Metavanadate | 1.0 | V2O5-WO3/TiO2 | 91% NO conversion at 300°C[2] |
| Vanadyl Acetylacetonate (as a proxy for organometallic precursor) | Not specified | V2O5-WO3/TiO2 | 80% NO conversion at 200°C (without SO2 and H2O)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of V2O5/TiO2 catalysts using both vanadyl oxalate and ammonium metavanadate.
Synthesis of V2O5/TiO2 Catalyst using Vanadyl Oxalate
This protocol is based on the impregnation method, a common technique for preparing supported catalysts.
-
Precursor Solution Preparation: Vanadyl oxalate is typically formed in situ by reacting vanadium pentoxide (V2O5) with oxalic acid in an aqueous solution. For example, to prepare a 7 wt.% V2O5 on TiO2 catalyst, V2O5 is dissolved in an aqueous solution of oxalic acid[4].
-
Impregnation: The TiO2 support (e.g., anatase) is added to the vanadyl oxalate solution. The mixture is stirred to ensure uniform wetting of the support.
-
Drying: The excess water is evaporated, typically at a controlled temperature (e.g., 65°C)[4]. The resulting solid is then dried overnight in an oven at a higher temperature (e.g., 110°C).
-
Calcination: The dried material is calcined in a furnace under a flow of air or oxygen. A typical calcination procedure involves heating to a specific temperature (e.g., 450°C) for several hours to decompose the oxalate and form the active vanadium oxide species on the TiO2 support[3].
Synthesis of V2O5/TiO2 Catalyst using Ammonium Metavanadate
This protocol also utilizes the impregnation method.
-
Precursor Solution Preparation: An appropriate amount of ammonium metavanadate is dissolved in an aqueous solution. In some cases, oxalic acid is added to the solution to facilitate the dissolution and improve the dispersion of the vanadium species[5][6].
-
Impregnation: The TiO2 support is impregnated with the ammonium metavanadate solution.
-
Drying: The solvent is removed by evaporation, often using a rotary evaporator, followed by drying in an oven (e.g., at 100-120°C) overnight[1].
-
Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 400-500°C) for several hours to decompose the ammonium metavanadate and form the desired vanadium oxide species on the support[1].
Visualization of Experimental Workflows
To further clarify the synthesis processes, the following diagrams illustrate the key steps involved in preparing V2O5/TiO2 catalysts from both precursors.
Caption: Workflow for V2O5/TiO2 catalyst synthesis using vanadyl oxalate.
Caption: Workflow for V2O5/TiO2 catalyst synthesis using ammonium metavanadate.
Comparative Analysis
The choice of precursor can influence several key aspects of the final catalyst:
-
Dispersion of Vanadium Species: The use of vanadyl oxalate, often in conjunction with excess oxalic acid, can promote a high dispersion of vanadium species on the support surface. Oxalic acid can act as a chelating agent, preventing the premature agglomeration of vanadium species during the drying and calcination steps. This can lead to a higher proportion of catalytically active monomeric and polymeric vanadate species rather than less active crystalline V2O5[1][4].
-
Reducibility: The chemical environment created by the precursor can affect the reducibility of the vanadium species, which is a critical factor in oxidation-reduction reactions like SCR. Catalysts prepared from organometallic precursors like vanadyl acetylacetonate have shown lower reduction temperatures for the vanadium species, suggesting a stronger interaction with the support and better dispersion, which correlates with higher SCR activity[3]. A similar effect might be inferred for vanadyl oxalate.
-
Acidity: The surface acidity of the catalyst, particularly the presence of Brønsted and Lewis acid sites, is crucial for reactions like SCR where ammonia adsorption is a key step. The precursor and subsequent calcination process can influence the nature and distribution of these acid sites.
-
Practical Considerations: Ammonium metavanadate is a readily available and relatively inexpensive inorganic salt. Vanadyl oxalate may be prepared in-situ from V2O5 and oxalic acid, which adds a step to the synthesis process. The decomposition of oxalate during calcination releases CO and CO2, which needs to be managed in a laboratory or industrial setting.
Conclusion
Both vanadyl oxalate and ammonium metavanadate are viable and effective precursors for the synthesis of high-performance vanadium-based catalysts.
-
Ammonium metavanadate represents a straightforward and economical choice, widely used in the preparation of commercial SCR catalysts. The properties of the final catalyst can be effectively tuned by optimizing the synthesis conditions, such as the V loading and the use of additives like oxalic acid.
-
Vanadyl oxalate (or its in-situ formation) offers a potential advantage in achieving a high dispersion of vanadium species, which can lead to enhanced low-temperature catalytic activity. The organic oxalate ligand can act as a dispersing agent during synthesis.
Ultimately, the optimal precursor depends on the specific application, the desired catalyst characteristics (e.g., high low-temperature activity vs. thermal stability), and the synthesis infrastructure available. For researchers developing novel catalysts, exploring both precursors and carefully characterizing the resulting materials is recommended to identify the most suitable formulation for their needs.
References
A Comparative Guide to VO2 Thin Films from Different Vanadium Precursors
For Researchers, Scientists, and Drug Development Professionals
Vanadium dioxide (VO2) thin films are at the forefront of materials science research due to their remarkable semiconductor-to-metal transition (SMT) near room temperature (~68°C). This property leads to dramatic changes in their electrical resistivity and optical transmittance, making them highly attractive for a wide range of applications, including smart windows, optical switches, and advanced sensor technologies. The choice of the vanadium precursor is a critical factor that significantly influences the deposition process and the final properties of the VO2 thin film. This guide provides an objective comparison of VO2 thin films fabricated from three common vanadium precursors: Vanadyl Acetylacetonate (VO(acac)2), Vanadyl Triisopropoxide (VO(iOPr)3), and Vanadium Pentoxide (V2O5), supported by experimental data.
Performance Comparison of VO2 Thin Films
The performance of VO2 thin films is primarily evaluated based on their transition temperature (Tc), the amplitude of the resistance change across the transition, and the width of the thermal hysteresis. The following table summarizes typical performance metrics for VO2 thin films synthesized from different precursors using various deposition techniques.
| Vanadium Precursor | Deposition Method | Substrate | Transition Temperature (Tc) (°C) | Resistance Change (Orders of Magnitude) | Hysteresis Width (°C) | Reference |
| Vanadyl Acetylacetonate (VO(acac)2) | MOCVD | Glass | 72 | ~2 | Large | [1] |
| Sol-Gel | Si | - | 1-2 | - | [2] | |
| APCVD | Glass | - | - | < 9.3 | [3] | |
| Vanadyl Triisopropoxide (VO(iOPr)3) | APCVD | Glass | 45 | - | - | [4][5] |
| Vanadium Pentoxide (V2O5) | Sol-Gel | Glass | - | - | - | [6][7] |
| Pulsed Laser Deposition (PLD) | Sapphire | 66.0 ± 2.5 | ~4 | 3.9 | [8] | |
| Sol-Gel | SiO2/Si | - | >3 | - | [9] | |
| Vanadium Tetrachloride (VCl4) | APCVD | Glass | - | - | - | [4][5] |
| ALD | Si | 68 | >2 | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of VO2 thin films using the discussed precursors.
Synthesis of VO2 Thin Films using Vanadyl Acetylacetonate (VO(acac)2) via MOCVD
-
Precursor Handling: Vanadyl acetylacetonate is a solid precursor that requires heating for sublimation or evaporation. The precursor is loaded into a bubbler or vaporizer which is heated to a specific temperature (e.g., 150-175°C) to generate a stable vapor pressure.[11]
-
Vapor Transport: An inert carrier gas, such as Argon, is passed through the heated precursor to transport the vapor into the deposition chamber.[12]
-
Deposition: The substrate (e.g., glass, silicon) is heated to the desired deposition temperature (typically in the range of 475-520°C).[11] An oxidizing agent, such as oxygen, is introduced into the chamber separately. The precursor vapor and oxidant react on the heated substrate surface to form a VO2 thin film.
-
Process Parameters: Key parameters to control are precursor temperature, carrier gas flow rate, oxidant flow rate, substrate temperature, and reactor pressure. Nearly monophasic monoclinic VO2(M) films are often formed in a narrow temperature range.[11]
-
Post-Deposition Annealing: In some cases, a post-deposition annealing step in a controlled atmosphere (e.g., nitrogen or a reducing environment) is performed to improve the crystallinity and stoichiometry of the VO2 film.[13]
Synthesis of VO2 Thin Films using Vanadium Pentoxide (V2O5) via Sol-Gel Method
-
Precursor Solution Preparation: A V2O5 powder is dissolved in a suitable solvent. A common method involves dissolving V2O5 in hydrogen peroxide (H2O2) to form a peroxovanadic acid solution.[6][14] Other methods use oxalic acid as a reducing agent.[15]
-
Sol Formation: The solution is then typically aged or heated to form a stable sol.
-
Film Deposition: The sol is deposited onto a substrate using techniques like spin-coating or dip-coating.[6]
-
Drying and Calcination: The coated substrate is dried to remove the solvent. Subsequently, a calcination step is performed at elevated temperatures (e.g., 500°C) in a controlled atmosphere (e.g., vacuum or inert gas) to reduce the V5+ in the precursor to V4+ and crystallize the film into the VO2 phase.[6][7] This reduction process can be a critical step in achieving high-quality VO2.[9]
Synthesis of VO2 Thin Films using Vanadium Tetrachloride (VCl4) via APCVD
-
Precursor Handling: Vanadium tetrachloride is a liquid precursor with a relatively high vapor pressure at room temperature, making it suitable for APCVD.[4]
-
Vapor Transport: The VCl4 vapor is typically transported into the reactor using a carrier gas.
-
Deposition: The substrate is heated to the deposition temperature (e.g., above 600°C).[5] An oxygen source, such as water vapor or ethyl acetate, is introduced into the reactor to react with the VCl4.[4][5][16]
-
Reaction: The reaction between VCl4 and the oxygen source on the heated substrate leads to the formation of VO2 thin films. The control of precursor and oxidant flow rates is crucial to obtain the desired stoichiometry and avoid the formation of other vanadium oxides like V2O5.[5]
Experimental Workflow and Logical Relationships
The general workflow for fabricating and characterizing VO2 thin films, irrespective of the precursor, can be visualized as a series of sequential steps.
Caption: A flowchart illustrating the key stages in the fabrication and characterization of VO2 thin films.
Signaling Pathways and Logical Relationships in Deposition Processes
The choice of precursor and deposition method dictates the specific chemical and physical pathways leading to the formation of the VO2 thin film.
Caption: A diagram illustrating the distinct pathways for VO2 thin film formation from gas-phase and solution-based precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Atmospheric-Pressure Chemical Vapor Deposition Thermochromic VO2 Thin Films for Intelligent Window Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nstda.or.th [nstda.or.th]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Vanadyl Oxalate using XRD and FTIR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of vanadyl oxalate using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). It includes detailed experimental protocols, comparative data for different hydrated forms of vanadyl oxalate and an alternative precursor, vanadyl sulfate, and visual workflows to aid in experimental design and data interpretation.
Introduction
Vanadyl oxalate (VOC₂O₄) is a common precursor for the synthesis of various vanadium oxides, which have significant applications in catalysis, energy storage, and materials science. Accurate characterization of the starting vanadyl oxalate is crucial to ensure the desired properties of the final product. This guide focuses on two of the most common and accessible characterization techniques: XRD for determining crystal structure and phase purity, and FTIR for identifying functional groups and bonding environments.
Experimental Protocols
Detailed methodologies for the synthesis of different hydrated forms of vanadyl oxalate are presented below, allowing for the controlled preparation of specific precursors.
Synthesis of Vanadyl Oxalate Dihydrate
A common method for synthesizing vanadyl oxalate dihydrate involves the reaction of vanadium pentoxide (V₂O₅) with oxalic acid in an aqueous solution.
Procedure:
-
In a flask, a mixture of one mole of vanadium pentoxide and three moles of oxalic acid dihydrate is prepared.
-
Glacial acetic acid is added as a solvent.
-
The reaction mixture is heated to a temperature between 100°C and 120°C for approximately 1 to 2 hours.
-
The resulting peacock blue precipitate is filtered and dried to yield vanadyl oxalate dihydrate.[1]
Synthesis of Vanadyl Oxalate Monohydrate
The monohydrate form can be synthesized by adjusting the reaction time and water content.
Procedure:
-
A mixture of one mole of vanadium pentoxide and approximately 3.5 moles of oxalic acid dihydrate is prepared in a solvent of about 95% acetic acid.[1]
-
The reaction is carried out at a temperature between 110°C and 120°C for at least 3.5 hours.[1]
-
Alternatively, starting with 30g of vanadium pentoxide and 75g of oxalic acid dihydrate in 200 ml of glacial acetic acid with a small amount of water, heating between 108°C and 118°C for 3.5 hours will also yield the monohydrate.
-
The resulting blue crystalline powder is filtered and dried under vacuum.
Characterization Data and Comparison
This section presents a comparative analysis of the XRD and FTIR data for different forms of vanadyl oxalate and the alternative precursor, vanadyl sulfate.
X-ray Diffraction (XRD) Analysis
Comparison with Vanadyl Sulfate:
For comparison, vanadyl sulfate typically exists as a mixture of hydrated crystalline phases, most commonly the pentahydrate (VOSO₄·5H₂O) and trihydrate (VOSO₄·3H₂O), which can be identified by their distinct XRD patterns.[4]
Table 1: Comparison of XRD Characteristics
| Compound | Crystal System & Space Group (of related compounds) | Key Features |
| Vanadyl Oxalate Dihydrate | Monoclinic (based on diammonium vanadyl oxalate dihydrate)[2] | Distorted octahedral coordination of Vanadium.[2] |
| Vanadyl Sulfate Hydrates | Varies with hydration state | Typically a mixture of crystalline hydrates (e.g., pentahydrate and trihydrate).[4] |
Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
FTIR spectroscopy is highly sensitive to the vibrational modes of molecules and provides valuable information about the functional groups present. In vanadyl compounds, the V=O stretching vibration is particularly informative.
The different hydrated forms of vanadyl oxalate can be distinguished by the position of the V=O stretching band. Vanadyl oxalate monohydrate exhibits a strong absorption peak at approximately 985 cm⁻¹, while the dihydrate shows a strong peak around 1010 cm⁻¹.[1]
Table 2: Key FTIR Absorption Bands for Vanadyl Oxalate and Vanadyl Sulfate
| Compound | V=O Stretch (cm⁻¹) | C=O Stretch (Oxalate) (cm⁻¹) | O-H Stretch (Water) (cm⁻¹) | S-O Stretch (Sulfate) (cm⁻¹) |
| Vanadyl Oxalate Monohydrate | ~985[1] | ~1700-1600 | ~3500-3200 (broad) | - |
| Vanadyl Oxalate Dihydrate | ~1010[1] | ~1700-1600 | ~3500-3200 (broad) | - |
| Vanadyl Sulfate Trihydrate | Consistent with hydrated vanadyl sulfate[4] | - | ~3500-3200 (broad) | ~1200-1000 |
The NIST Chemistry WebBook provides a reference spectrum for vanadyl oxalate, which can be used for comparison.[5] The FTIR spectrum of a vanadyl complex can show sharp absorption peaks at 550 and 1062 cm⁻¹ attributed to the stretching vibrations of edge-sharing V-O and V=O bonds, respectively.[6]
Visualizing Experimental Workflows and Logical Relationships
Graphviz diagrams are provided to illustrate the synthesis and characterization workflows, offering a clear visual representation of the experimental processes.
Synthesis of Vanadyl Oxalate Workflow
Caption: Workflow for the synthesis of vanadyl oxalate hydrates.
Characterization Workflow
Caption: Logical workflow for the characterization of vanadyl oxalate.
Conclusion
The characterization of vanadyl oxalate using XRD and FTIR provides essential information for researchers and professionals in various scientific fields. While XRD is invaluable for determining the crystalline structure and phase composition, FTIR offers detailed insights into the molecular vibrations and the presence of specific functional groups, particularly the V=O bond, which is sensitive to the hydration state of the compound. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently synthesize and characterize vanadyl oxalate, ensuring the quality and suitability of this important precursor for their specific applications. The provided workflows offer a clear roadmap for the experimental process, from synthesis to data analysis.
References
- 1. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 2. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vanadyl oxalate [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Vanadyl Oxalate-Derived Cathodes: A Comparative Guide to Electrochemical Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical performance of vanadyl oxalate-derived vanadium pentoxide (V₂O₅) cathodes with other leading cathode materials. The information presented is supported by experimental data from peer-reviewed literature, offering an objective analysis for researchers in materials science and energy storage.
Introduction to Vanadyl Oxalate-Derived Cathodes
Vanadium pentoxide (V₂O₅) has long been considered a promising cathode material for lithium-ion batteries due to its high theoretical specific capacity (approximately 440 mAh/g), abundance, and low cost.[1] However, its practical application has been hindered by low lithium-ion diffusivity and poor electronic conductivity. A significant advancement in overcoming these limitations has been the synthesis of V₂O₅ from a vanadyl oxalate precursor. This method allows for the creation of nanostructured materials, such as nanorods, which exhibit significantly improved electrochemical performance compared to commercially available micro-sized V₂O₅.[2] This guide will delve into the performance metrics of these advanced cathodes and compare them against established materials like Lithium Cobalt Oxide (LiCoO₂) and Lithium Iron Phosphate (LiFePO₄).
Comparative Electrochemical Performance
The following table summarizes the key performance indicators of vanadyl oxalate-derived V₂O₅ cathodes in comparison to other materials. It is important to note that the presented values are derived from different studies and may not have been obtained under identical experimental conditions.
| Cathode Material | Precursor/Method | Specific Capacity (mAh/g) | C-Rate | Cycling Stability (% capacity retention after cycles) | Energy Density (Wh/kg) |
| V₂O₅ (nanorods) | Vanadyl Oxalate | 270[2] | C/2 | 99.68% after 100 cycles (0.32% fade per cycle)[2] | - |
| V₂O₅ (nanorods) | Vanadyl Oxalate | 198[2] | 4C | - | - |
| V₂O₅ (nanostructured) | Vanadyl Oxalate | 274[2] | C/20 | - | - |
| Commercial V₂O₅ (micro-sized) | - | ~100[2] | C/20 | Shows better intrinsic cycle stability but lower capacity[2] | - |
| LiFePO₄ | Solvothermal | ~136[3] | - | Stable cycle life[3] | ~234.8 (in full cell with graphite)[3] |
| LiCoO₂ | - | 140[2] | - | - | - |
| V₂O₅ (spherical) | Solvothermal | 136[3] | - | Stable cycle life[3] | ~266.7 (in full cell with lithiated graphite)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental procedures for fabricating and testing batteries with vanadyl oxalate-derived V₂O₅ cathodes.
Synthesis of Vanadyl Oxalate-Derived V₂O₅ Nanorods
A common method for synthesizing V₂O₅ nanorods involves the thermal decomposition of a vanadyl oxalate precursor.[2]
-
Precursor Synthesis: Micro-sized V₂O₅ powder is reacted with oxalic acid (H₂C₂O₄) in distilled water with active stirring. A typical molar ratio of V₂O₅ to H₂C₂O₄ is 1:3.[2] The solution's color changes from yellow to blue, indicating the formation of vanadyl oxalate.
-
Drying: The resulting solution is dried at 80°C to obtain the solid vanadyl oxalate precursor.[2]
-
Calcination: The precursor is then calcined in air at a temperature of 400°C for 2 hours to yield V₂O₅ nanorods.[2]
Cathode Slurry Preparation and Coating
The performance of a battery is highly dependent on the quality of the electrode.
-
Mixing: The active material (vanadyl oxalate-derived V₂O₅), a conductive agent (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a weight ratio of 7:2:1.[1]
-
Slurry Formation: N-methyl-2-pyrrolidone (NMP) is used as a solvent to create a uniform slurry.[1][4]
-
Coating: The slurry is then coated onto a current collector, typically an aluminum foil, using a doctor blade or a coating machine to ensure a uniform thickness.[5]
-
Drying: The coated electrode is dried in a vacuum oven at temperatures ranging from 65°C to 120°C for several hours to remove the solvent.[1][6]
Coin Cell Assembly
For electrochemical testing, CR2016 or CR2032 coin cells are commonly assembled in an argon-filled glovebox.[1][6][7]
-
Components: The assembly consists of the prepared V₂O₅ cathode, a lithium metal anode (acting as both counter and reference electrode), a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).[8]
-
Assembly Order: The components are stacked in the coin cell casing in the following order: negative case, lithium anode, a few drops of electrolyte, separator, a few more drops of electrolyte, the V₂O₅ cathode, a spacer, a spring, and the positive cap.[6][9]
-
Crimping: The assembled cell is then crimped to ensure proper sealing.[9]
Electrochemical Measurements
Standard electrochemical tests are performed to evaluate the battery's performance.
-
Galvanostatic Charge-Discharge: This test is used to determine the specific capacity, cycling stability, and rate capability of the cathode material. Cells are cycled between a specific voltage window (e.g., 2.0 V to 4.0 V for V₂O₅) at various C-rates (a measure of the discharge rate relative to the battery's maximum capacity).[2][10]
-
Cyclic Voltammetry (CV): CV is employed to study the redox reactions and the electrochemical reversibility of the material.[11]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and charge transfer kinetics of the battery.[12]
Visualizing the Path to Enhanced Performance
The following diagrams, created using the DOT language, illustrate the key processes and relationships in the development and evaluation of vanadyl oxalate-derived cathodes.
Caption: Experimental workflow for vanadyl oxalate-derived V₂O₅ cathodes.
Caption: Rationale for improved performance of vanadyl oxalate-derived cathodes.
References
- 1. mdpi.com [mdpi.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. osti.gov [osti.gov]
- 4. mtixtl.com [mtixtl.com]
- 5. faraday.ac.uk [faraday.ac.uk]
- 6. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. npl.co.uk [npl.co.uk]
- 8. barsbattery.com [barsbattery.com]
- 9. shop.nanografi.com [shop.nanografi.com]
- 10. researchgate.net [researchgate.net]
- 11. mai.group.whut.edu.cn [mai.group.whut.edu.cn]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Oxalate Determination in Vanadyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the accurate quantification of oxalate in vanadyl oxalate. The selection of an appropriate analytical technique is critical for quality control, stability studies, and formulation development involving this compound. We present a comprehensive overview of three common methods: Complexometric Titration, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Vis Spectrophotometry, complete with experimental protocols and performance data.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the analytical methods discussed. This allows for a direct comparison of their accuracy, precision, and sensitivity.
| Parameter | Complexometric Titration | ICP-OES | UV-Vis Spectrophotometry (Indicator Displacement Assay) |
| Principle | Indirect determination via precipitation and EDTA titration of Ca²⁺ | Measurement of total carbon content and correlation to oxalate | Colorimetric measurement based on the displacement of an indicator from a vanadyl complex by oxalate |
| Relative Standard Deviation (RSD) | < 3%[1] | High precision and accuracy claimed, consistent with chemical analysis[2] | 0.52% |
| Recoveries | 98.9% - 100.7%[1] | High accuracy and reliability reported[2] | 96.36% - 105.73% |
| Limit of Detection (LOD) | Not specified | Not specified | 5.40 x 10⁻⁷ M |
| Linear Range | Not applicable | Dependent on calibration standards | 8.30 x 10⁻⁷ - 1.13 x 10⁻⁴ M |
| Throughput | Low to medium | High | Medium |
| Instrumentation Cost | Low | High | Low to medium |
| Primary Advantages | Cost-effective, established method | High throughput, direct measurement of carbon | High sensitivity, simple instrumentation |
| Primary Disadvantages | Labor-intensive, multi-step procedure | Indirect measurement of oxalate, requires expensive instrumentation | Potential for interferences, requires careful pH control |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate their implementation in a laboratory setting.
Complexometric Titration
This method relies on the precipitation of oxalate as calcium oxalate, followed by the titration of the calcium with ethylenediaminetetraacetic acid (EDTA).
Methodology:
-
Sample Preparation: Accurately weigh a sample of vanadyl oxalate.
-
Precipitation: Dissolve the sample in an appropriate solvent. Add a solution of calcium carbonate (CaCO₃) to precipitate the oxalate ions as calcium oxalate (CaC₂O₄). Allow the precipitate to age to ensure complete precipitation.
-
Filtration and Washing: Filter the calcium oxalate precipitate and wash it to remove any impurities.
-
Dissolution: Dissolve the calcium oxalate precipitate in nitric acid.
-
Vanadium Removal: In a strongly alkaline solution, add sodium carbonate (Na₂CO₃) to precipitate the vanadium, effectively removing it from the solution.
-
Filtration: Filter the solution to remove the vanadium precipitate.
-
Titration: Titrate the calcium ions in the filtrate with a standardized EDTA solution. The amount of oxalate in the original sample is then calculated based on the stoichiometry of the calcium-EDTA reaction.[1]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This technique determines the oxalate content indirectly by measuring the total carbon concentration in the sample.
Methodology:
-
Sample Digestion: Dissolve a known weight of the vanadyl oxalate sample in a dilute hydrochloric acid solution with heating.[2]
-
Standard Preparation: Prepare a series of calibration standards using either high-purity ammonium oxalate or oxalic acid, or alternatively, a certified carbon standard solution (e.g., from sodium carbonate).[2]
-
Instrumental Analysis: Analyze the digested sample and the calibration standards using an ICP-OES instrument. The emission intensity of a specific carbon wavelength is measured.
-
Quantification: Generate a calibration curve by plotting the carbon signal intensity versus the known oxalate or carbon concentrations of the standards. The oxalate concentration in the sample is then determined from its carbon signal intensity using this calibration curve.[2]
UV-Vis Spectrophotometry (Indicator Displacement Assay)
This colorimetric method is based on the displacement of a colored indicator from a vanadyl complex by oxalate ions.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a suitable indicator, such as Eriochrome Cyanine R (ECR).
-
Prepare a stock solution of vanadyl ions (VO²⁺).
-
Prepare a buffer solution to maintain a constant pH (e.g., pH 6.00).
-
-
Formation of the Sensing Complex: In a cuvette, mix the indicator solution and the vanadyl ion solution in the buffer. This will form a colored complex with a specific absorbance maximum (e.g., purple for ECR-VO²⁺).
-
Sample/Standard Addition: Add a known volume of the vanadyl oxalate sample solution or oxalate standard solutions to the cuvette containing the sensing complex.
-
Measurement: The oxalate in the sample will displace the indicator from the vanadyl complex, causing a color change and a shift in the absorbance spectrum (e.g., from purple to yellow for the ECR system). Measure the change in absorbance at the appropriate wavelength.
-
Quantification: Create a calibration curve by plotting the change in absorbance against the concentration of the oxalate standards. Use this curve to determine the oxalate concentration in the sample.
Visualized Workflows
The following diagrams illustrate the key steps in each analytical method.
Caption: Workflow for Complexometric Titration of Oxalate.
Caption: Workflow for ICP-OES Analysis of Oxalate.
Caption: Workflow for Spectrophotometric Analysis of Oxalate.
References
A Comparative Guide to the Thermal Stability of Vanadium Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Vanadyl Sulfate, Sodium Orthovanadate, and Sodium Metavanadate.
In the realm of scientific research and pharmaceutical development, the selection of appropriate reagents is paramount to ensuring experimental success and product stability. Vanadium salts, known for their diverse applications, exhibit distinct thermal behaviors that can significantly impact their utility in various processes. This guide provides a comparative thermal analysis of three commonly used vanadium salts: vanadyl sulfate (VOSO₄), sodium orthovanadate (Na₃VO₄), and sodium metavanadate (NaVO₃). The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their specific applications.
Executive Summary of Thermal Properties
The thermal stability of vanadyl sulfate, sodium orthovanadate, and sodium metavanadate varies considerably, primarily due to differences in their hydration states and inherent chemical structures. Hydrated vanadyl sulfate undergoes a multi-step dehydration process at relatively low temperatures before decomposing at a much higher temperature. In contrast, sodium metavanadate and sodium orthovanadate are thermally stable up to their melting points, after which they decompose. A summary of their key thermal events is presented in the table below.
| Vanadium Salt | Formula | Key Thermal Events | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |
| Vanadyl Sulfate Trihydrate | VOSO₄·3H₂O | Dehydration (Step 1: -2H₂O) | ~160 | 160-190 | ~21.3% (calculated) |
| Dehydration (Step 2: -1H₂O) | ~260 | - | ~10.7% (calculated) | ||
| Decomposition of VOSO₄ to V₂O₅ | >500 | - | - | ||
| Sodium Metavanadate | NaVO₃ | Melting | - | 630 | - |
| Decomposition | >630 | - | - | ||
| Sodium Orthovanadate | Na₃VO₄ | Melting | - | 858-866 | - |
| Decomposition | >866 | - | - |
Detailed Thermal Decomposition Pathways
Vanadyl Sulfate (VOSO₄)
Vanadyl sulfate is commonly available in its hydrated forms, such as vanadyl sulfate trihydrate (VOSO₄·3H₂O). The thermal decomposition of this salt is characterized by a stepwise loss of water molecules, followed by the decomposition of the anhydrous salt at a significantly higher temperature.
The dehydration process of VOSO₄·3H₂O typically occurs in two stages. The first stage involves the loss of two water molecules in the temperature range of approximately 160-190°C, forming vanadyl sulfate monohydrate (VOSO₄·H₂O)[1]. The final molecule of water is released at around 260°C, resulting in the formation of anhydrous α-vanadyl sulfate (α-VOSO₄)[1]. Thermogravimetric analysis (TGA) of a hydrated vanadyl sulfate sample has shown a total water content of 32.9%[2].
The anhydrous VOSO₄ is relatively stable over a wide temperature range. Its decomposition to vanadium pentoxide (V₂O₅) occurs at temperatures above 500°C[3]. Vanadium pentoxide, the final solid product, has a melting point of approximately 680°C[1].
Sodium Metavanadate (NaVO₃)
Sodium metavanadate is an anhydrous salt with a notable thermal stability. It exhibits a sharp melting point at 630°C[4]. Upon further heating beyond its melting point, it undergoes decomposition, which can result in the release of toxic fumes containing metal oxides[1].
Sodium Orthovanadate (Na₃VO₄)
Sodium orthovanadate is the most thermally stable of the three salts compared in this guide. It has a high melting point in the range of 858-866°C[5]. Similar to sodium metavanadate, when heated to decomposition temperatures above its melting point, it emits toxic fumes, including vanadium oxides (VOx) and sodium oxide (Na₂O)[4].
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A general experimental protocol for the thermal analysis of inorganic salts is as follows:
Instrumentation: A simultaneous TGA/DSC instrument is used to measure changes in mass and heat flow as a function of temperature.
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina or platinum.
Experimental Conditions:
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas like nitrogen or argon, to prevent unwanted oxidative reactions. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A linear heating rate is applied, commonly 10°C/min, to ensure uniform heating of the sample.
-
Temperature Range: The temperature range is set to cover all expected thermal events, from room temperature up to a temperature where the sample is fully decomposed or the analysis is complete (e.g., 1000°C).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and final temperatures of mass loss steps and the percentage of mass lost. The DSC curve (heat flow vs. temperature) is used to identify endothermic (melting, dehydration) and exothermic (crystallization, oxidation) events and to determine their peak temperatures.
Visualizing the Experimental Workflow and Comparative Analysis
To further clarify the process of comparative thermal analysis and the logical steps involved in selecting a vanadium salt based on its thermal properties, the following diagrams are provided.
Caption: Experimental workflow for comparative thermal analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ardena.com [ardena.com]
- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
A Comparative Guide to Gas Sensors Based on Vanadyl Oxalate Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance evaluation of gas sensors fabricated using vanadyl oxalate as a precursor material. Vanadyl oxalate (VOC₂O₄) is a common starting compound for the synthesis of various vanadium oxide nanostructures, most notably vanadium pentoxide (V₂O₅), which exhibit significant potential in gas sensing applications. This document compares the performance of these V₂O₅-based sensors against other common gas sensing technologies, supported by experimental data and detailed protocols.
Performance Evaluation: Vanadium Pentoxide vs. Alternatives
Vanadium pentoxide (V₂O₅) sensors, often synthesized via the thermal decomposition of a vanadyl oxalate precursor, are chemoresistive sensors.[1] Their principle of operation relies on a change in electrical resistance upon exposure to a target gas. The performance of these sensors is benchmarked against other prevalent technologies, including other metal oxide semiconductors (MOS), and electrochemical sensors.
Table 1: Quantitative Comparison of Gas Sensor Performance
| Sensor Material/Type | Target Gas | Operating Temp. (°C) | Sensitivity / Response | Limit of Detection (LOD) | Response Time | Recovery Time | Reference |
| V₂O₅ Nanosheets | Ammonia (NH₃) | Room Temp. | 9.4% resistance change to 5 ppm | 0.4 ppm (estimated) | ~10 s | ~9 s | [2][3] |
| Pd-sensitized V₂O₅-rGO | Nitrogen Dioxide (NO₂) | 150 | 33.68% to 100 ppm | Not Reported | 47 s | 592 s | [4] |
| Pt-loaded V₂O₅ | Ethanol (C₂H₅OH) | ~200-300 | Higher response than unloaded V₂O₅ | ppm-level | Not Reported | Not Reported | [5] |
| Pd/Co₃O₄ Hollow Polyhedra | Ethanol (C₂H₅OH) | 150 | 1.6x higher than pure Co₃O₄ | Not Reported | 12 s | 25 s | [6][7] |
| Semiconductor (General) | Various | 200 - 500 | Variable | ppm to ppb | Seconds to Minutes | Seconds to Minutes | [8] |
| Electrochemical (General) | Toxic Gases (CO, H₂S, etc.) | 0 - 50 | High (nA or µA / ppm) | ppb to low ppm | 30 - 60 s | 60 - 180 s | [8][9] |
| rGO-PANI Hybrid | Ammonia (NH₃) | Room Temp. | Not Quantified | ~1 ppm | ~100 s | ~120 s | [10] |
Gas Sensing Mechanism of p-type V₂O₅
While V₂O₅ is typically an n-type semiconductor, certain synthesis conditions, particularly those involving hydrated precursors like vanadyl oxalate, can result in p-type behavior.[2] In a p-type semiconductor, the majority charge carriers are "holes". The sensing mechanism for a reducing gas like ammonia (NH₃) involves the interaction of gas molecules with oxygen ions adsorbed on the V₂O₅ surface.
The process is as follows:
-
Oxygen Adsorption: In air, oxygen molecules adsorb onto the V₂O₅ surface and capture free electrons from the material, creating adsorbed oxygen ions (O⁻ or O²⁻) and forming a hole-accumulation layer, which decreases the sensor's baseline resistance.
-
Gas Interaction: When exposed to ammonia, the NH₃ molecules react with the adsorbed oxygen ions.
-
Electron Transfer: This reaction releases the trapped electrons back into the V₂O₅ material.
-
Resistance Change: These released electrons recombine with the majority charge carriers (holes), reducing their concentration. This decrease in hole concentration leads to a measurable increase in the sensor's total resistance, which is registered as the sensor response.
Caption: Sensing mechanism of a p-type V₂O₅ sensor for ammonia.
Experimental Protocols
Protocol 1: Synthesis of Vanadyl Oxalate Precursor
This protocol describes a common method for synthesizing vanadyl oxalate from commercial vanadium pentoxide.
-
Reactant Preparation: Prepare a molar ratio of 1:3 of V₂O₅ to oxalic acid dihydrate (H₂C₂O₄·2H₂O).[11]
-
Mixing: Add 10 grams of V₂O₅ powder and 41.5 grams of oxalic acid dihydrate to a 500 mL round-bottom flask.
-
Solvent Addition: Add 200 mL of a suitable solvent, such as deionized water or glacial acetic acid, to the flask.[11]
-
Reaction: Heat the mixture under reflux with continuous stirring. The temperature should be maintained between 100-120°C for at least 3-5 hours. The solution will gradually turn into a blue slurry.
-
Precipitation & Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A blue precipitate of vanadyl oxalate hydrate will form.
-
Washing: Filter the precipitate using a Buchner funnel and wash it several times with deionized water and then with ethanol to remove any unreacted species.
-
Drying: Dry the resulting blue powder in a vacuum oven at 60-80°C for 12 hours to obtain the final vanadyl oxalate precursor.
Protocol 2: Fabrication of V₂O₅ Sensor from Precursor
This protocol details the conversion of the vanadyl oxalate precursor into a functional V₂O₅ sensing layer.
-
Precursor Paste: Prepare a paste by mixing the synthesized vanadyl oxalate powder with a small amount of an organic binder (e.g., terpineol) and a solvent (e.g., ethanol) in an agate mortar.
-
Substrate Preparation: Use a ceramic tube or a flat alumina substrate fitted with pre-printed gold (Au) or platinum (Pt) interdigitated electrodes.
-
Coating: Apply the precursor paste onto the substrate, covering the electrodes, using a screen-printing or drop-coating method to ensure a uniform film.
-
Drying: Dry the coated substrate in an oven at 100°C for 1 hour to evaporate the solvent.
-
Calcination: Place the substrate in a tube furnace for calcination (thermal decomposition).[1] Heat the substrate in an air atmosphere to a temperature between 400-500°C and hold for 2-4 hours. This process decomposes the vanadyl oxalate into nanostructured V₂O₅.
-
Final Assembly: After cooling, mount the sensor onto a testing base and connect the electrodes to external pins for electrical measurements.
Protocol 3: Gas Sensing Performance Measurement
This protocol outlines a standard procedure for evaluating the performance of the fabricated gas sensor.
-
Test Chamber: Place the fabricated sensor inside a sealed gas test chamber with a volume of approximately 1-5 liters, equipped with gas inlets and outlets.
-
Electrical Measurement Setup: Connect the sensor's electrodes to a digital multimeter or a source meter to continuously monitor its resistance.
-
Stabilization: Heat the sensor to its desired operating temperature using an external heater controlled by a thermocouple. Allow the sensor's baseline resistance in clean, dry air to stabilize.
-
Gas Exposure: Introduce a known concentration of the target gas into the chamber using mass flow controllers to mix the target gas with the carrier gas (air).
-
Data Recording: Record the sensor's resistance change over time until the response signal saturates. The time taken to reach 90% of the final response is the response time .
-
Purging: Purge the chamber with clean air to remove the target gas and allow the sensor's resistance to return to its original baseline. The time taken for the signal to recover to 10% of the baseline is the recovery time .
-
Repeatability and Selectivity: Repeat the exposure-purge cycles with different concentrations of the target gas to test for linearity and repeatability. To test for selectivity, expose the sensor to various other potentially interfering gases at the same concentration and compare the responses.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Room Temperature Ammonia Gas Sensor Based on p-Type-like V2O5 Nanosheets towards Food Spoilage Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive and fast-response ethanol sensing of porous Co3O4 hollow polyhedra via palladium reined spillover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emersonautomationexperts.com [emersonautomationexperts.com]
- 9. rockallsafety.co.uk [rockallsafety.co.uk]
- 10. An Ammonia Gas Sensor Based on Reduced Graphene Oxide Nanocomposite Hydrogels | Semantic Scholar [semanticscholar.org]
- 11. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Vanadium Oxide Nanomaterials: An SEM and TEM Perspective
For researchers, scientists, and professionals in drug development, the morphology and size of vanadium oxide nanomaterials are critical parameters influencing their performance in various applications, including catalysis and drug delivery systems. This guide provides a comparative analysis of vanadium oxide synthesized from vanadyl oxalate via thermal decomposition, and contrasts it with two common alternative methods: hydrothermal and sol-gel synthesis. The comparison is supported by experimental data from scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses.
This guide delves into the detailed experimental protocols for each synthesis method and the subsequent morphological characterization. By presenting quantitative data in a clear, tabular format and visualizing the experimental workflows, this document aims to provide a comprehensive resource for selecting the most appropriate synthesis strategy to achieve desired vanadium oxide nanostructures.
Experimental Protocols
Detailed methodologies for the synthesis of vanadium oxide via thermal decomposition of vanadyl oxalate, hydrothermal synthesis, and the sol-gel method are outlined below. Additionally, a general protocol for sample preparation for SEM and TEM analysis is provided.
Synthesis of Vanadium Oxide from Vanadyl Oxalate (Thermal Decomposition)
This method involves the preparation of a vanadyl oxalate precursor followed by its thermal decomposition to yield vanadium oxide.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
Precursor Synthesis: A specific molar ratio of V₂O₅ and oxalic acid dihydrate (e.g., 1:3) is mixed in deionized water.
-
The mixture is heated and stirred (e.g., at 80°C) until a clear blue solution of vanadyl oxalate is formed.
-
The solution is evaporated to obtain a solid vanadyl oxalate precursor.
-
Thermal Decomposition: The vanadyl oxalate precursor is placed in a furnace and calcined in air at a specific temperature (e.g., 400°C) for a set duration (e.g., 2 hours) to obtain vanadium oxide nanoparticles.[1][2]
Hydrothermal Synthesis of Vanadium Oxide
Hydrothermal synthesis is a popular method for producing various nanostructures of vanadium oxide.
Materials:
-
Ammonium metavanadate (NH₄VO₃) or Vanadium pentoxide (V₂O₅)
-
Reducing agent/structuring agent (e.g., oxalic acid, glucose)[3]
-
Deionized water
Procedure:
-
The vanadium precursor is dissolved in deionized water, often with the aid of a mineral acid or base to adjust the pH.
-
A reducing or structuring agent is added to the solution.
-
The resulting solution is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180°C) for a defined period (e.g., 24 hours).[4][5]
-
After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.
Sol-Gel Synthesis of Vanadium Oxide
The sol-gel method offers a versatile route to produce vanadium oxide with controlled porosity and surface area.
Materials:
-
Vanadium alkoxide precursor (e.g., vanadium(V) oxytriisopropoxide) or V₂O₅
-
Solvent (e.g., isopropanol, ethanol)
-
Water for hydrolysis
-
Catalyst (acid or base)
Procedure:
-
The vanadium precursor is dissolved in an alcohol solvent.
-
A controlled amount of water, often mixed with the same solvent and a catalyst, is added dropwise to the precursor solution under vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
The sol is aged until a gel is formed.
-
The gel is dried to remove the solvent, resulting in a xerogel or aerogel.
-
The dried gel is then calcined at a specific temperature (e.g., 500°C) to obtain crystalline vanadium oxide.
SEM and TEM Sample Preparation and Analysis
Procedure:
-
Dispersion: A small amount of the synthesized vanadium oxide powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication to create a dilute and homogeneous suspension.
-
Sample Mounting (TEM): A drop of the suspension is placed onto a carbon-coated copper grid and allowed to dry completely in air.
-
Sample Mounting (SEM): A drop of the suspension is placed on a clean silicon wafer or an aluminum stub and dried. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging during imaging.
-
Imaging: The prepared samples are then analyzed using SEM for surface morphology and TEM for internal structure, particle size, and crystallinity.
Data Presentation: A Comparative Analysis of Morphological Characteristics
The morphology and size of vanadium oxide nanoparticles are significantly influenced by the synthesis method and its associated parameters. The following table summarizes representative findings from SEM and TEM analyses for each of the described synthesis routes.
| Synthesis Method | Precursor | Typical Morphology | Particle Size (nm) | Key Observations |
| Thermal Decomposition of Vanadyl Oxalate | Vanadyl Oxalate | Nanorods, Nanoparticles | Diameter: 20-50, Length: up to several hundred | Often results in well-defined, crystalline nanorods. The aspect ratio can be controlled by synthesis conditions.[1][2] |
| Hydrothermal Synthesis | NH₄VO₃ or V₂O₅ | Nanorods, Nanowires, Nanosheets, Nanoflowers | Diameter: 10-100, Length: up to several micrometers | Highly versatile method allowing for a wide range of morphologies by tuning parameters like pH, temperature, and additives.[5] |
| Sol-Gel Synthesis | Vanadium Alkoxides or V₂O₅ | Nanoparticles, Nanofibers, Porous networks | 5-50 | Typically produces smaller, more uniform nanoparticles. The porosity of the final material can be controlled.[6] |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthesis method.
Caption: Workflow for Vanadium Oxide Synthesis via Thermal Decomposition.
Caption: Workflow for Hydrothermal Synthesis of Vanadium Oxide.
Caption: Workflow for Sol-Gel Synthesis of Vanadium Oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal synthesis of vanadium dioxides/carbon composites and their transformation to surface-uneven V2O5 nanoparticles with high electrochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. scispace.com [scispace.com]
Validating the Phase Purity of VO₂: A Comparative Guide to Synthesis from Vanadyl Oxalate and Hydrothermal Methods
For researchers and scientists engaged in the development of advanced materials, the synthesis of phase-pure vanadium dioxide (VO₂) is of paramount importance for its unique thermochromic properties. This guide provides a comparative analysis of two common synthesis routes: the thermal decomposition of vanadyl oxalate and a hydrothermal method using vanadium pentoxide (V₂O₅) and oxalic acid. The phase purity of the synthesized VO₂ is validated through a suite of characterization techniques, with a focus on X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy.
Comparison of Synthesis Methods
The choice of synthesis method can significantly impact the crystallinity, morphology, and, ultimately, the phase purity of the resulting VO₂. Below is a summary of the two methods discussed in this guide.
| Feature | Synthesis from Vanadyl Oxalate | Hydrothermal Synthesis from V₂O₅ |
| Precursors | Vanadyl oxalate (VOC₂O₄·nH₂O) | Vanadium pentoxide (V₂O₅), Oxalic acid (H₂C₂O₄) |
| Typical Reaction Conditions | Thermal decomposition in an inert or reducing atmosphere | High temperature and pressure in an aqueous solution |
| Advantages | Potentially simpler setup, direct conversion from a single precursor | Good control over particle size and morphology, can yield highly crystalline products |
| Disadvantages | Requires careful control of decomposition temperature and atmosphere to avoid other vanadium oxide phases (e.g., V₂O₃, V₂O₅)[1] | Requires specialized autoclave equipment, reaction times can be long |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible synthesis and valid comparisons.
Synthesis of VO₂ by Thermal Decomposition of Vanadyl Oxalate
-
Precursor Preparation: Vanadyl oxalate (VOC₂O₄·nH₂O) is used as the starting material.
-
Thermal Decomposition: The vanadyl oxalate precursor is placed in a tube furnace.
-
Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen or argon) or a reducing atmosphere to prevent the formation of higher vanadium oxides.
-
Heating Profile: The furnace is heated to a specific temperature, typically in the range of 350-550°C, and held for a defined duration to ensure complete decomposition to VO₂.[2] The precise temperature and time are critical parameters that need to be optimized.
-
Cooling and Collection: The furnace is cooled to room temperature under the controlled atmosphere, and the resulting VO₂ powder is collected.
Hydrothermal Synthesis of VO₂ from V₂O₅ and Oxalic Acid
This method involves the reduction of V₂O₅ by oxalic acid in a sealed vessel under high temperature and pressure.
-
Precursor Solution: In a typical procedure, V₂O₅ powder is dispersed in deionized water.[3][4][5]
-
Reducing Agent: Oxalic acid is added to the suspension as a reducing agent.[4][5]
-
Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless steel autoclave and heated to a temperature between 180°C and 260°C for a duration ranging from several hours to a few days.[5]
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation or filtration, washed with deionized water and ethanol, and dried.[3]
-
Annealing (Optional): In some cases, a post-synthesis annealing step under an inert atmosphere may be performed to improve crystallinity and ensure the formation of the desired monoclinic VO₂ (M) phase.[5]
Data Presentation: Validating Phase Purity
The following tables summarize the expected characterization data for phase-pure monoclinic VO₂.
Table 1: X-ray Diffraction (XRD) Data
XRD is a fundamental technique for identifying the crystalline phase of a material. The diffraction pattern of monoclinic VO₂ (M1 phase, JCPDS card No. 82-0661) is characterized by specific peak positions (2θ) and relative intensities.[6]
| 2θ (degrees) | (hkl) Miller Indices | Relative Intensity (%) |
| 27.86 | (011) | 100 |
| 37.04 | (-211) | 30 |
| 39.88 | (211) | 25 |
| 55.65 | (220) | 40 |
| 57.54 | (022) | 20 |
Table 2: Differential Scanning Calorimetry (DSC) Data
DSC is used to characterize the reversible metal-insulator transition (MIT) of VO₂. The key parameters are the transition temperatures during heating (endothermic peak) and cooling (exothermic peak), and the enthalpy change (ΔH) associated with the transition.
| Parameter | Typical Value for Monoclinic VO₂ | Reference |
| Heating Transition Temperature (Tc,heating) | ~68 °C | [7] |
| Cooling Transition Temperature (Tc,cooling) | ~60 °C | |
| Enthalpy of Transition (ΔH) | 30 - 50 J/g |
Table 3: Raman Spectroscopy Data
Raman spectroscopy is a sensitive probe of the local vibrational modes and can distinguish between different phases of vanadium oxide. The monoclinic M1 phase of VO₂ exhibits a series of characteristic Raman peaks.
| Raman Shift (cm⁻¹) | Vibrational Mode |
| 195 | Ag |
| 224 | Ag |
| 310 | Ag |
| 392 | Ag |
| 616 | Ag |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Signaling Pathway for Phase Transition
The metal-insulator transition in VO₂ is a first-order phase transition involving a structural change from a low-temperature monoclinic (M1) insulating phase to a high-temperature rutile (R) metallic phase.
References
Safety Operating Guide
A Guide to the Safe Disposal of Oxalic Acid and Vanadium Salt Waste in a Laboratory Setting
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures for substances like oxalic acid and vanadium salts is paramount to protect both personnel and the environment. This guide provides essential safety information, operational plans, and step-by-step procedural guidance for the proper disposal of these chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for each specific chemical and to wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors. |
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Disposal of Oxalic Acid
Waste solutions of oxalic acid must be neutralized before they can be considered for drain disposal, subject to local regulations. The primary method for treating oxalic acid waste is through neutralization with a base to adjust its pH to a safe range.
Experimental Protocol: Neutralization of Oxalic Acid Waste
This protocol details the steps for neutralizing an aqueous solution of oxalic acid using sodium bicarbonate.
Materials:
-
Waste oxalic acid solution
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large, compatible container (e.g., polyethylene)
-
pH meter or pH indicator strips
-
Stirring rod
Procedure:
-
Dilution: If the oxalic acid solution is concentrated, begin by diluting it. In a large container, add the acid solution to a significant volume of cold water. Always add acid to water, never the other way around, to prevent splashing and boiling.
-
Neutralization: Slowly add sodium bicarbonate to the diluted oxalic acid solution while stirring. The solution will fizz as carbon dioxide gas is produced. Continue to add the base in small increments until the bubbling ceases.
-
pH Measurement: After the fizzing has stopped, check the pH of the solution using a pH meter or indicator strips. The target pH for disposal is typically between 6.0 and 9.0.[2] If the pH is still acidic, continue to add small amounts of base until the desired pH is achieved. A pH of 7.0 is ideal.
-
Disposal: Once the solution is neutralized and meets the local regulatory requirements for pH, it may be permissible to pour it down the drain with a large amount of running water.[2] Always confirm that this practice is in compliance with your institution's and local environmental regulations.
-
Record Keeping: Document the neutralization process, including the initial and final pH, the amount of neutralizing agent used, and the date of disposal.
Quantitative Data for Oxalic Acid Neutralization
The following table provides stoichiometric data for the neutralization of oxalic acid with common bases.
| Neutralizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Moles of Base per Mole of Oxalic Acid | Mass of Base per 100g of Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 | ~133.3 g |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 1 | ~84.1 g |
| Sodium Hydroxide | NaOH | 40.00 | 2 | ~63.5 g[3] |
| Calcium Hydroxide (Slaked Lime) | Ca(OH)₂ | 74.09 | 1 | ~58.8 g |
Note: The reaction with sodium bicarbonate or sodium carbonate will produce carbon dioxide gas and should be performed in a well-ventilated area, with care taken to avoid vigorous foaming.
Disposal of Vanadium Salts
Vanadium compounds are toxic and often subject to strict disposal regulations. The primary approach for managing vanadium salt waste in a laboratory setting is through chemical precipitation to convert the soluble vanadium ions into an insoluble, stable solid. This solid can then be collected for disposal as hazardous waste.
General Protocol: Precipitation of Vanadium Waste
This protocol provides a general framework for precipitating vanadium from an aqueous waste solution. The optimal pH and precipitating agent may vary depending on the specific vanadium salt and its oxidation state.
Materials:
-
Waste vanadium salt solution
-
A suitable precipitating agent (e.g., calcium hydroxide, sodium hydroxide, or ammonium hydroxide)
-
pH meter or pH indicator strips
-
Beakers and stirring equipment
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
A designated, labeled container for hazardous solid waste
Procedure:
-
Characterize the Waste: Identify the specific vanadium salt and its approximate concentration in the waste solution.
-
pH Adjustment for Precipitation: The solubility of vanadium species is highly dependent on pH.
-
For many vanadium solutions, adjusting the pH to a neutral or slightly alkaline range (pH 7-9) with a base like sodium hydroxide or calcium hydroxide will cause the precipitation of vanadium hydroxides or other insoluble vanadium compounds.
-
In some cases, adjusting the pH to a specific acidic range can also induce precipitation. For example, vanadium can be precipitated as V₂O₅ by adjusting the pH to around 2.0 and heating the solution to approximately 95°C.[4]
-
-
Precipitation: Slowly add the chosen precipitating agent to the vanadium waste solution while stirring continuously. Monitor the pH throughout the addition.
-
Separation: Once precipitation is complete, allow the solid to settle. Separate the solid precipitate from the liquid by filtration.
-
Testing the Supernatant: Test the remaining liquid (filtrate) for residual vanadium content to ensure that the precipitation was effective before treating and disposing of the liquid according to local regulations.
-
Waste Collection: Carefully transfer the collected solid precipitate into a clearly labeled, sealed container designated for hazardous solid waste.
-
Final Disposal: Arrange for the collection and disposal of the hazardous vanadium waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][5]
Quantitative Data for Vanadium Precipitation
The following table summarizes conditions for vanadium precipitation from aqueous solutions, primarily drawn from industrial and wastewater treatment contexts. These can serve as a starting point for laboratory-scale waste treatment.
| Precipitation Method | pH Range | Precipitating Agent/Conditions | Typical Vanadium Removal Efficiency |
| Hydrolysis | 2.0 - 2.8 | Adjust pH with acid (e.g., H₂SO₄) and heat to 90-99°C.[4][6] | >97%[4] |
| Ferrous Sulfate Precipitation | Neutral to Alkaline | Ferrous sulfate (FeSO₄) | Can achieve residuals of 1-2 mg/L.[7] |
| Alkaline Precipitation | 8.0 | Ammonium compound to precipitate NH₄VO₃.[8] | >99%[4] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of oxalic acid and vanadium salt waste in a laboratory setting.
By following these detailed procedures and adhering to all institutional and regulatory guidelines, laboratory professionals can ensure the safe and responsible management of oxalic acid and vanadium salt waste, fostering a culture of safety and environmental stewardship.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. quora.com [quora.com]
- 4. New Insights into a Vanadium Precipitation Process by Hydrolysis Based on Manganese Salt Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Laboratory Studies of Vanadium Precipitation with Flue-Gas Sulfuric Acid | Scientific.Net [scientific.net]
- 7. earchives.lib.purdue.edu [earchives.lib.purdue.edu]
- 8. mdpi.com [mdpi.com]
Essential Safety and Handling Guide for Oxalic Acid and Vanadium Salts
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory professionals working with oxalic acid and vanadium salts. Adherence to these guidelines is essential for ensuring personal safety and environmental compliance.
Personal Protective Equipment (PPE)
When handling oxalic acid and vanadium salts, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
For Oxalic Acid:
-
Eye and Face Protection: Chemical splash goggles or a face shield are necessary to protect against splashes.[1] Contact lenses should not be worn when handling oxalic acid.[1]
-
Skin Protection:
-
Gloves: Use gloves made of materials like Butyl, Neoprene, or Viton.[1][2] Nitrile gloves are also mentioned as suitable.[3][4][5] Always consult the manufacturer's compatibility chart.
-
Protective Clothing: A fully buttoned lab coat is the minimum requirement.[6] For larger quantities or splash risks, chemical-resistant clothing made from materials like Tychem® BR or Responder® is recommended.[1][2]
-
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][6] If concentrations are expected to exceed exposure limits, appropriate certified respirators must be used.[3] An improper respirator is dangerous, and a written respiratory protection program should be in place.[1]
For Vanadium Salts:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Skin Protection:
-
Respiratory Protection: A respiratory protection program that meets OSHA standards must be followed whenever workplace conditions warrant respirator use.[7] For vanadium pentoxide, if exposure is possible over 0.05 mg/m³, a NIOSH-approved air-purifying respirator with a P100 filter is recommended.[8]
Exposure Limits
Understanding and adhering to occupational exposure limits is critical for minimizing health risks.
| Chemical | Agency | TWA (8-hour) | STEL (15-minute) | Ceiling Limit | IDLH (Immediately Dangerous to Life or Health) |
| Oxalic Acid | OSHA | 1 mg/m³ | - | - | 500 mg/m³ |
| NIOSH | 1 mg/m³ | 2 mg/m³ | - | ||
| ACGIH | 1 mg/m³ | 2 mg/m³ | - | ||
| Vanadium Pentoxide (Dust) | OSHA | - | - | 0.5 mg/m³ | 35 mg/m³ |
| Vanadium Pentoxide (Fume) | OSHA | - | - | 0.1 mg/m³ | |
| Vanadium Compounds (as V) | NIOSH | - | - | 0.05 mg/m³ |
Data sourced from[2][8][10][11][12][13][14]
Operational Plan: Step-by-Step Chemical Handling
This section outlines the procedural workflow for safely managing oxalic acid and vanadium salts from receipt to disposal.
1. Preparation and Risk Assessment:
-
Before beginning work, ensure the Safety Data Sheet (SDS) for the specific chemical has been reviewed and is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Clearly designate and label the work area for handling these hazardous substances.
2. Handling and Experimental Use:
-
Always wear the appropriate PPE as detailed above.
-
Conduct all work that may generate dust or aerosols within a chemical fume hood.[6][9]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid contact with incompatible materials. Oxalic acid reacts violently with oxidizing agents.[2] Vanadium compounds are incompatible with strong acids and oxidizing agents.[14][16]
-
Wash hands thoroughly after handling the chemicals and before leaving the laboratory.[7][15][17]
3. Storage:
-
Store oxalic acid in a cool, dry, well-ventilated area away from moisture, combustibles, and incompatible substances.[2][15]
-
Store vanadium compounds in a dry, well-ventilated area, away from incompatible materials.[7][18] Keep containers sealed to prevent moisture ingress, especially for water-reactive vanadium compounds.[18]
4. Spill Response:
-
Small Spill (Oxalic Acid): If trained, you may clean up a small spill. Moisten the spilled solid material first to avoid generating dust, then sweep it up and place it into a sealed container for disposal.[2][6]
-
Large Spill: For a significant spill of either chemical, evacuate the area immediately and secure it.[2][15] Notify the appropriate emergency response personnel.
-
For vanadium salt spills, powdered material should be vacuumed up with equipment designed for combustible powders, and the area should be wet-mopped.[18]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Oxalic Acid Waste:
-
Oxalic acid waste and its solutions must be managed as dangerous or hazardous waste.[6]
-
Collect the waste in a compatible, sealed, and properly labeled container.[6]
-
Neutralization can be a pre-treatment step. This involves diluting the acid in a large volume of ice water and then slowly adding a weak base like baking soda until the pH is near neutral (pH 5.5 to 7).[15]
-
Always follow local, state, and federal regulations for chemical waste disposal.[3][15] Do not pour down the drain unless neutralized and permitted by local authorities.[6][15]
Vanadium Salt Waste:
-
Waste containing vanadium or its compounds is typically controlled as special or hazardous waste.[18]
-
Waste material should be disposed of in a secure landfill approved for chemical wastes.[18]
-
Do not discharge vanadium waste into waterways, as a permit is generally required.[18]
-
Recycling and refining services may be available for vanadium waste, which can recover valuable vanadium content for reuse.[19]
Experimental Workflow and Safety Pathways
The following diagrams illustrate the necessary steps and logical flow for safely handling hazardous laboratory chemicals.
Caption: Workflow for Safe Handling of Hazardous Laboratory Chemicals.
This comprehensive guide is intended to provide a foundation for the safe handling of oxalic acid and vanadium salts. Always supplement this information with specific details from the Safety Data Sheet (SDS) and your institution's established safety protocols.
References
- 1. camachem.com [camachem.com]
- 2. nj.gov [nj.gov]
- 3. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 4. scribd.com [scribd.com]
- 5. studylib.net [studylib.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. IsoLab - Vanadium pentoxide [isolab.ess.washington.edu]
- 10. osha.gov [osha.gov]
- 11. Oxalic acid - IDLH | NIOSH | CDC [cdc.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Table 8-1, Regulations, Advisories, and Guidelines Applicable to Vanadium and Compounds - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
- 15. camachem.com [camachem.com]
- 16. employees.delta.edu [employees.delta.edu]
- 17. ontariobee.com [ontariobee.com]
- 18. Vanadium and some vanadium salts (EHC 42, 1990) [inchem.org]
- 19. Vanadium Waste - London Chemicals & Resources Limited [lcrl.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
